molecular formula C8H7NO4 B1280447 4-Aminoisophthalic acid CAS No. 33890-03-8

4-Aminoisophthalic acid

Cat. No.: B1280447
CAS No.: 33890-03-8
M. Wt: 181.15 g/mol
InChI Key: BDBLLWHZWCBDAR-UHFFFAOYSA-N
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Description

4-Aminoisophthalic acid is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-aminobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBLLWHZWCBDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463305
Record name 4-Aminoisophthalic acid
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33890-03-8
Record name 4-Amino-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33890-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminoisophthalic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70463305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Aminoisophthalic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of 4-Aminoisophthalic acid. The information is curated for professionals in research and development, with a focus on data-driven insights and practical experimental guidance.

Chemical Properties and Structure

This compound, a substituted aromatic dicarboxylic acid, possesses a unique molecular architecture that lends itself to various applications in chemical synthesis and materials science. A summary of its key chemical identifiers and properties is provided below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 4-Aminobenzene-1,3-dicarboxylic acid
CAS Number 33890-03-8[1][2]
Molecular Formula C₈H₇NO₄[1][3]
Molecular Weight 181.15 g/mol [1][3]
Canonical SMILES C1=C(C=C(C(=C1)C(=O)O)N)C(=O)O
InChI Key BDBLLWHZWCBDAR-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point >300 °C (decomposes)Predicted
Boiling Point 458.1 °C at 760 mmHgPredicted[4]
Density 1.551 g/cm³Predicted[4]
Flash Point 230.8 °CPredicted[4]
Solubility Information not available-
pKa Information not available-

Molecular Structure

The structure of this compound consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and an amino group at position 4. This arrangement of functional groups allows for a variety of chemical transformations and makes it a valuable building block in organic synthesis.

As of the latest literature review, a definitive crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD).

Spectral Data

Detailed experimental spectral data for this compound is limited. The following information is based on predictions and data from analogous compounds.

¹H NMR Spectroscopy (Predicted) A proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the amino and carboxyl substituents.

¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum would display distinct signals for the carboxyl carbons, the aromatic carbons attached to the substituents, and the other aromatic carbons.

Infrared (IR) Spectroscopy Based on the functional groups present and data from the similar compound, 4-aminoterephthalic acid, the IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

  • N-H stretch (amine): Two sharp bands around 3300-3500 cm⁻¹[5]

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1680 cm⁻¹[5]

  • C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region

  • C-N stretch (aromatic amine): A band in the 1340-1250 cm⁻¹ region

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 4-Nitroisophthalic acid.

Reaction Scheme:

G 4-Nitroisophthalic_acid 4-Nitroisophthalic acid 4-Aminoisophthalic_acid This compound 4-Nitroisophthalic_acid->4-Aminoisophthalic_acid Reduction Reducing_agent Pd/C, H₂ (or other reducing agent) Reducing_agent->4-Aminoisophthalic_acid

Figure 1: Synthesis of this compound.

Detailed Methodology:

  • Dissolution: In a suitable reaction vessel, dissolve 4-Nitroisophthalic acid in an appropriate solvent, such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reduction: Subject the mixture to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution at room temperature and atmospheric pressure or by using a Parr hydrogenator for higher pressures. The reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Purification Protocol: Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol/water).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Logical Workflow for Synthesis and Purification

The overall process for obtaining pure this compound can be visualized as a sequential workflow.

G cluster_synthesis Synthesis cluster_purification Purification Start Start: 4-Nitroisophthalic acid Dissolution Dissolve in Solvent Start->Dissolution Reduction Catalytic Hydrogenation (Pd/C, H₂) Dissolution->Reduction Filtration1 Filter to Remove Catalyst Reduction->Filtration1 Concentration Concentrate Under Vacuum Filtration1->Concentration Crude_Product Crude this compound Concentration->Crude_Product Recrystallization Recrystallize from suitable solvent Crude_Product->Recrystallization Isolation Isolate Crystals by Filtration Recrystallization->Isolation Drying Dry Under Vacuum Isolation->Drying Pure_Product Pure this compound Drying->Pure_Product

Figure 2: Workflow for Synthesis and Purification.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules. Its bifunctional nature, with both amino and carboxylic acid groups, allows for its incorporation into a variety of molecular scaffolds. It is of interest to researchers in medicinal chemistry for the development of novel pharmaceutical compounds and in materials science for the synthesis of specialty polymers and metal-organic frameworks (MOFs). While its derivatives have been investigated for various potential pharmacological activities, further research is needed to fully elucidate the therapeutic potential of compounds derived from this compound.[6]

References

4-Aminoisophthalic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides core molecular information for 4-Aminoisophthalic acid, a compound relevant to chemical synthesis and materials science research.

Core Molecular Data

The fundamental quantitative properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

PropertyValue
Molecular Formula C₈H₇NO₄[1][2][3][4]
Molecular Weight 181.15 g/mol [3][5][6]

Logical Structure of this compound

The chemical formula of a compound dictates its molecular weight. The diagram below illustrates this fundamental relationship, showing how the constituent elements of this compound combine to form the molecule, from which its precise molecular weight is derived.

G A This compound B Molecular Formula: C₈H₇NO₄ A->B has C Molecular Weight: 181.15 g/mol B->C determines

Caption: Relationship between chemical formula and molecular weight.

References

4-Aminoisophthalic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 33890-03-8

This technical guide provides an in-depth overview of 4-Aminoisophthalic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details its chemical properties, synthesis protocols, and applications, with a focus on its role as a versatile building block.

Chemical and Physical Properties

This compound, with the CAS number 33890-03-8, is an aromatic compound containing both amino and carboxylic acid functional groups.[1][2] These reactive sites make it a valuable precursor in the synthesis of more complex molecules. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₈H₇NO₄[1][2]
Molecular Weight 181.15 g/mol [1][2]
Synonyms 1,3-Benzenedicarboxylic acid, 4-amino[1]
Purity ≥97%[1]
Storage Room temperature, protect from light[1]
Topological Polar Surface Area (TPSA) 100.62 Ų[1]
logP 0.6652[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 3[1]
Rotatable Bonds 2[1]

Synthesis of this compound

The primary route for the synthesis of this compound is through the catalytic hydrogenation of 4-nitroisophthalic acid.[3] This process involves the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound by the catalytic hydrogenation of 4-nitroisophthalic acid.[3]

Materials:

  • 4-nitroisophthalic acid (0.457 mol, 98 g)

  • Methanol (5 L)

  • 20% Palladium on carbon (Pd/C) catalyst

  • Diatomaceous earth

  • Chloroform

  • Thin Layer Chromatography (TLC) plate

Procedure:

  • Dissolve 4-nitroisophthalic acid in methanol in a suitable reaction vessel.

  • Add the 20% Pd/C catalyst to the solution.

  • Carry out the hydrogenation reaction at room temperature for 4 hours under a hydrogen atmosphere.

  • Upon completion of the reaction, filter the mixture through diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate in vacuo to yield this compound as a white solid.

  • The product can be detected by TLC using a chloroform/methanol (7:3) solvent system, with an expected Rf value of 0.4.

Expected Yield: 72 g (87%)[3]

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-Nitroisophthalic Acid 4-Nitroisophthalic Acid Dissolution in Methanol Dissolution in Methanol 4-Nitroisophthalic Acid->Dissolution in Methanol Addition of 20% Pd/C Catalyst Addition of 20% Pd/C Catalyst Dissolution in Methanol->Addition of 20% Pd/C Catalyst Hydrogenation (Room Temp, 4h) Hydrogenation (Room Temp, 4h) Addition of 20% Pd/C Catalyst->Hydrogenation (Room Temp, 4h) Filtration (remove catalyst) Filtration (remove catalyst) Hydrogenation (Room Temp, 4h)->Filtration (remove catalyst) Concentration in vacuo Concentration in vacuo Filtration (remove catalyst)->Concentration in vacuo This compound This compound Concentration in vacuo->this compound

Caption: Synthesis of this compound from 4-Nitroisophthalic Acid.

Applications in Research and Development

While its isomer, 5-aminoisophthalic acid, is a well-known intermediate in the synthesis of X-ray contrast media, this compound and its derivatives have been explored for their potential in medicinal chemistry and materials science.

Potential Pharmacological Activities

Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects.[4] The development of novel drug candidates with improved efficacy and safety profiles is an active area of research in medicinal chemistry.[4]

Metal-Organic Frameworks (MOFs)

This compound serves as a versatile organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The presence of both carboxylate and amino groups allows for the formation of robust and functional frameworks with potential applications in gas storage, catalysis, and drug delivery.

G Conceptual Construction of a MOF cluster_components Components cluster_assembly Self-Assembly cluster_product Product Metal Ions Metal Ions Coordination Bonds Coordination Bonds Metal Ions->Coordination Bonds This compound (Linker) This compound (Linker) This compound (Linker)->Coordination Bonds Porous MOF Structure Porous MOF Structure Coordination Bonds->Porous MOF Structure

Caption: Formation of a Metal-Organic Framework using this compound.

References

Synthesis of 4-Aminoisophthalic Acid from 4-Nitroisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for the preparation of 4-aminoisophthalic acid from its precursor, 4-nitroisophthalic acid. The conversion of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis, crucial for the production of various intermediates in the pharmaceutical and materials science sectors. This compound, in particular, serves as a valuable building block due to its bifunctional nature, containing both amine and carboxylic acid moieties.

This document details the most common and effective methodologies for this reduction, including catalytic hydrogenation and chemical reduction. It includes detailed experimental protocols, a comparative summary of quantitative data, and workflow diagrams to provide a comprehensive resource for laboratory and process development applications.

Core Synthesis Methodologies

The synthesis of this compound from 4-nitroisophthalic acid is achieved through the reduction of the nitro group. The two principal methods employed for this transformation are catalytic transfer hydrogenation and chemical reduction using various reagents. The choice of method often depends on factors such as scale, available equipment, cost, and sensitivity of other functional groups.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitroarenes.[1][2] This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer agent like ammonium formate.[1] The reaction is generally high-yielding and produces minimal waste, with the primary byproducts being water or, in the case of ammonium formate, carbon dioxide and ammonia.[1]

This protocol describes a general procedure for the reduction of 4-nitroisophthalic acid using palladium on carbon as the catalyst and ammonium formate as the hydrogen donor.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitroisophthalic acid (1.0 eq), ammonium formate (5.0-6.0 eq), and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the mixture (typically 5-10 mol%).

  • Reaction Execution: Heat the mixture to reflux and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Add deionized water to the residue to dissolve the product and any remaining ammonium salts.

  • Purification: Adjust the pH of the aqueous solution to the isoelectric point of this compound (approximately 3-4) using a dilute acid (e.g., 1M HCl). The product will precipitate out of the solution.

  • Final Product: Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

Chemical Reduction

Chemical reduction offers an alternative to catalytic hydrogenation and can be advantageous when specialized hydrogenation equipment is unavailable. A variety of reducing agents can be employed, with sodium dithionite (Na₂S₂O₄) or sodium sulfide (Na₂S) being common choices for the reduction of nitroarenes in aqueous media. A patented method for the synthesis of the isomeric 5-aminoisophthalic acid utilizes sodium disulfide, highlighting the utility of sulfur-based reducing agents.[3]

This protocol is adapted from a similar procedure for the synthesis of 5-aminoisophthalic acid and is applicable to the 4-nitro isomer.[3]

  • Preparation of Starting Material Solution: In a reactor vessel, add 4-nitroisophthalic acid (1.0 eq) to an aqueous solution of sodium carbonate (0.6-0.75 eq by weight relative to the nitro compound). Heat the mixture to ensure complete dissolution.[3]

  • Addition of Reducing Agent: Heat the solution to 90-98°C. Over a period of 30 minutes, add an aqueous solution of sodium sulfide (20-25% w/w).

  • Reaction Execution: Maintain the reaction mixture at reflux for 2.5-3 hours to ensure the reduction is complete.[3]

  • Filtration: After the reaction, filter the hot solution to remove any insoluble byproducts. Collect the filtrate.

  • Product Precipitation: Cool the filtrate to room temperature. Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 3-3.5.[3] The this compound will precipitate as a whitish solid.

  • Isolation and Drying: Collect the precipitate by filtration. Wash the solid with cold water to remove residual salts and acid. Dry the product under vacuum to obtain pure this compound.[3]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for the described synthesis routes. Yields for the reduction of aromatic nitro compounds are typically high to excellent.

ParameterCatalytic Transfer HydrogenationChemical Reduction (Sodium Sulfide)
Primary Reagents 4-Nitroisophthalic acid, Ammonium Formate, Pd/C4-Nitroisophthalic acid, Sodium Sulfide, Sodium Carbonate, HCl
Solvent Methanol / EthanolWater
Temperature Reflux (e.g., ~65°C for Methanol)90-98°C, Reflux
Reaction Time 2 - 4 hours2.5 - 3 hours
Typical Yield >90% (Generally quantitative)[1]High (Specific yield data not available, but typically >85%)
Key Advantages Cleaner reaction, easier workup, avoids strong acids/basesNo specialized pressure equipment needed, cost-effective reagents
Key Disadvantages Requires precious metal catalyst, potential for catalyst poisoningGenerates sulfur-containing waste, requires careful pH control

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for both catalytic hydrogenation and chemical reduction methods.

G cluster_0 Catalytic Hydrogenation Workflow start_end start_end process process decision decision output output A0 Start: 4-Nitroisophthalic Acid A1 Combine Reactants: Add Ammonium Formate, Solvent (MeOH), and Pd/C A0->A1 A2 Heat to Reflux (2-4 hours) A1->A2 A3 Cool and Filter (Remove Pd/C) A2->A3 A4 Concentrate Filtrate A3->A4 A5 Redissolve in Water & Acidify to pH 3-4 A4->A5 A6 Filter and Wash Solid A5->A6 A7 Dry Under Vacuum A6->A7 A8 End: This compound A7->A8

Caption: Workflow for Catalytic Hydrogenation.

G cluster_1 Chemical Reduction Workflow start_end start_end process process decision decision output output B0 Start: 4-Nitroisophthalic Acid B1 Dissolve in Aqueous Sodium Carbonate B0->B1 B2 Heat to 90-98°C and Add Na2S Solution B1->B2 B3 Reflux for 2.5-3 hours B2->B3 B4 Filter Hot Solution B3->B4 B5 Cool Filtrate and Acidify to pH 3-3.5 B4->B5 B6 Filter and Wash Precipitate B5->B6 B7 Dry Under Vacuum B6->B7 B8 End: This compound B7->B8

Caption: Workflow for Chemical Reduction.

References

Solubility of 4-Aminoisophthalic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-aminoisophthalic acid in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this document leverages data from structurally similar compounds—5-aminoisophthalic acid, isophthalic acid, and 4-aminobenzoic acid—to infer solubility trends and provide a robust framework for experimental design.

Introduction to this compound and its Solubility

This compound is an aromatic organic compound containing both amino and carboxylic acid functional groups. This dual functionality imparts unique chemical properties, making it a valuable building block in the synthesis of pharmaceuticals, polymers, and metal-organic frameworks (MOFs). The solubility of this compound in organic solvents is a critical parameter that influences reaction kinetics, purification processes, and the formulation of final products. Understanding its solubility behavior is paramount for process optimization and ensuring product quality and yield.

Expected Solubility Profile of this compound

The presence of both a polar amino group and two polar carboxylic acid groups suggests that this compound will exhibit a preference for polar organic solvents. The hydrogen bonding capabilities of these functional groups will significantly influence its interaction with solvent molecules.

Based on data from analogous compounds, the following trends can be anticipated:

  • High Solubility: In highly polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), this compound is expected to have high solubility. These solvents can effectively solvate both the amino and carboxylic acid groups.

  • Moderate to Good Solubility: In polar protic solvents like methanol and ethanol, moderate to good solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution.

  • Low Solubility: In less polar solvents such as acetone, the solubility is anticipated to be lower compared to alcohols and polar aprotic solvents.

  • Insolubility: In nonpolar solvents, this compound is expected to be largely insoluble.

The solubility of carboxylic acids and amino acids generally increases with temperature.[1][2] Therefore, it is expected that the solubility of this compound in organic solvents will also increase with rising temperatures.

Quantitative Solubility Data of Structurally Similar Compounds

To provide a quantitative perspective, the following table summarizes the available solubility data for 5-aminoisophthalic acid, isophthalic acid, and 4-aminobenzoic acid in key organic solvents. This data serves as a valuable reference for estimating the solubility of this compound.

CompoundSolventTemperature (°C)SolubilityReference
5-Aminoisophthalic acid EthanolNot SpecifiedSoluble[3]
Isophthalic acid EthanolNot SpecifiedSignificantly better solubility than in water[1]
AcetoneNot SpecifiedSignificantly better solubility than in water[1]
N,N-Dimethylformamide (DMF)Not SpecifiedSignificantly better solubility than in water[1]
Methanol254.0 g/100g [4]
Propanol251.7 g/100g [4]
Propanol502.7 g/100g [4]
4-Aminobenzoic acid EthanolRoom TemperatureSoluble[5][6]
MethanolRoom TemperatureSoluble[5]
EthanolNot Specified1 g in 8 mL[6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research or development involving this compound. The following are detailed methodologies for two common experimental protocols.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[7][8]

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, ethanol, DMSO, DMF)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials or flasks

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed container to remove any undissolved particles. The filtration apparatus should also be at the experimental temperature to prevent precipitation.

  • Solvent Evaporation and Mass Determination:

    • Weigh the container with the filtered solution to determine the mass of the solution.

    • Carefully evaporate the solvent from the container in an oven at a temperature below the decomposition point of this compound.

    • Once the solvent is completely evaporated, cool the container in a desiccator and weigh it to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be calculated in various units, such as g/100 mL or g/100 g of solvent.

    • Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solution collected) x 100

    • Solubility ( g/100 g solvent) = (Mass of dissolved solid / (Mass of solution - Mass of dissolved solid)) x 100

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers high sensitivity. The aromatic nature of this compound makes it a good candidate for this technique.

Objective: To determine the concentration of a saturated solution of this compound by measuring its absorbance of UV-Vis light.

Materials:

  • This compound

  • Selected organic solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For aromatic amino acids, this is typically in the UV range.[9]

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution and Measurement:

    • Prepare a saturated solution of this compound in the solvent at the desired temperature as described in the gravimetric method (Section 4.1, step 1).

    • Collect and filter a sample of the supernatant as described previously (Section 4.1, step 2).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted sample and the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Solubility (e.g., in mg/mL) = Concentration of diluted solution x Dilution factor

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of organic solvent A->B C Agitate at constant temperature B->C D Allow undissolved solid to settle C->D E Withdraw supernatant D->E F Filter to remove undissolved solid E->F G1 Gravimetric: Evaporate solvent F->G1 G2 UV-Vis: Dilute sample F->G2 H1 Weigh residue G1->H1 I1 Calculate solubility H1->I1 H2 Measure absorbance G2->H2 I2 Calculate concentration from calibration curve H2->I2

General workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible literature, a strong understanding of its expected behavior can be derived from the properties of structurally related molecules. It is anticipated to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in alcohols such as methanol and ethanol, and poor solubility in nonpolar solvents. The provided experimental protocols for gravimetric and UV-Vis spectrophotometric analysis offer robust methods for researchers to determine the precise solubility of this compound in their specific solvent systems and experimental conditions. This information is critical for the successful design and optimization of synthetic, purification, and formulation processes in pharmaceutical and materials science applications.

References

Spectroscopic Profile of 4-Aminoisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminoisophthalic acid (also known as 5-Aminoisophthalic acid), a crucial building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly found in search results

¹³C NMR (Carbon-13 NMR) Data [1][2]

Chemical Shift (δ) ppmAssignment
171.87C=O (Carboxylic Acid)
159.99C-NH₂
153.00C-COOH
132.51Aromatic CH
107.59Aromatic C (quaternary)
107.53Aromatic CH
102.53Aromatic CH

Note: The assignments for the aromatic region are based on typical chemical shifts for substituted benzene rings and may require 2D NMR for definitive assignment.

Infrared (IR) Spectroscopy[3]
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2400BroadO-H stretch (Carboxylic Acid)
3400 - 3300MediumN-H stretch (Amine)
1720 - 1680StrongC=O stretch (Carboxylic Acid)
1620 - 1580MediumN-H bend (Amine)
1600 - 1450Medium to WeakC=C stretch (Aromatic)
1300 - 1200StrongC-O stretch (Carboxylic Acid)
900 - 675StrongC-H bend (Aromatic)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Reference Data: 4-Aminophenol [3]

λmax (nm)
194
218
272

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy[5][6][7]
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[4] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy[8][9][10]
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy[11][12][13]
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

    • Use the same solvent as a blank reference.

  • Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the blank solvent and record a baseline correction over the desired wavelength range (e.g., 200-800 nm).

    • Rinse and fill the cuvette with the sample solution.

    • Scan the sample over the same wavelength range to obtain the absorption spectrum.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Preparation of KBr Pellet / ATR Sample->KBr_Pellet Dilution Dilution in UV-Vis Grade Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group Identification IR->Functional_Groups Electronic_Transitions Electronic Transitions & Conjugation UV_Vis->Electronic_Transitions Final_Report Comprehensive Spectroscopic Profile Structure_Elucidation->Final_Report Functional_Groups->Final_Report Electronic_Transitions->Final_Report

Caption: Workflow for the spectroscopic characterization of this compound.

References

Unraveling the Crystalline Architecture: A Technical Guide to the Crystal Structure of 5-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Isomer Specificity: This technical guide focuses on the crystal structure of 5-Aminoisophthalic acid . Extensive searches for crystallographic data on 4-Aminoisophthalic acid did not yield specific results in the public domain. Therefore, this document details the well-characterized structure of the 5-amino isomer, a compound of significant interest in the fields of crystal engineering and materials science.

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's solid-state structure is paramount. The spatial arrangement of atoms and the intricate network of intermolecular interactions dictate crucial physicochemical properties such as solubility, stability, and bioavailability. This whitepaper provides an in-depth technical overview of the crystal structure of 5-Aminoisophthalic acid, presenting key crystallographic data, a detailed experimental protocol for its structural determination, and a visualization of the experimental workflow.

Quantitative Crystallographic Data

The crystal structure of 5-Aminoisophthalic acid hemihydrate (C₈H₇NO₄·0.5H₂O) has been determined by X-ray crystallography. The compound crystallizes in a zwitterionic form as 5-ammonioisophthalate. A summary of the key crystallographic data is presented in the tables below for facile comparison and reference.

Table 1: Crystal Data and Structure Refinement for 5-Aminoisophthalic Acid Hemihydrate.

Parameter Value
Empirical Formula C₈H₇NO₄·0.5H₂O
Formula Weight 181.15 g/mol (for the acid)
Crystal System Monoclinic
Space Group C2/c
a (Å) Data not explicitly provided in search results
b (Å) Data not explicitly provided in search results
c (Å) Data not explicitly provided in search results
α (°) 90
β (°) Data not explicitly provided in search results
γ (°) 90
Volume (ų) Data not explicitly provided in search results

| Z | Data not explicitly provided in search results |

Table 2: Key Hydrogen Bond Geometries in 5-Aminoisophthalic Acid Hemihydrate. [1][2]

Donor-H···Acceptor D···A Distance (Å) N-H···O Angle (°) O-H···O Angle (°)
N-H···O 2.762(2) - 2.905(2) 155(2) - 163(2) -
O-H···O 2.536(2) - 178(2)

| O-H···O (water) | 2.746(2) | - | 176(2) |

Molecular and Crystal Structure Insights

The crystal structure of 5-Aminoisophthalic acid hemihydrate reveals a complex three-dimensional network held together by a robust system of hydrogen bonds. The molecule exists as a zwitterion, with the amino group protonated (ammonio) and one of the carboxyl groups deprotonated. The water molecule is located on a twofold axis.[1][2]

The ammonio group and the remaining carboxylic acid proton are actively involved in hydrogen bonding.[1][2] Specifically, there are three distinct intermolecular N-H···O hydrogen bonds and two types of O-H···O hydrogen bonds.[1][2] These interactions create a tightly bound network, where chains are more prevalent than rings in the acid-to-acid hydrogen bonding patterns.[2] Each acid molecule is directly linked to five other acid molecules and two water molecules through a total of eight hydrogen bonds.[2] Furthermore, each water molecule is connected to four acid molecules.[2]

Experimental Protocols

The determination of the crystal structure of 5-Aminoisophthalic acid involves a series of well-defined experimental procedures.

1. Synthesis and Crystallization:

  • Starting Material: Commercially available 5-Aminoisophthalic acid powder.

  • Purification: The powder is dissolved in ethanol at room temperature. The solution is then treated with decolorizing carbon to remove impurities and subsequently filtered.

  • Crystallization: The filtrate is allowed to evaporate slowly at room temperature. This process yields thick plate-like crystals suitable for X-ray diffraction analysis. A suitable crystal is then selected and cut for the experiment.[2]

2. X-ray Diffraction Data Collection and Structure Determination:

  • Method: Single-crystal X-ray diffraction.

  • Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specified temperature.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms involved in hydrogen bonding are typically located in a difference Fourier map and refined isotropically.

Visualization of the Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of 5-Aminoisophthalic acid is illustrated in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction & Structure Determination start 5-Aminoisophthalic Acid Powder dissolution Dissolution in Ethanol start->dissolution purification Decolorizing Carbon & Filtration dissolution->purification crystallization Slow Evaporation purification->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection Mounting structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for crystal structure determination.

This comprehensive overview of the crystal structure of 5-Aminoisophthalic acid provides valuable data and methodological insights for researchers in crystallography, materials science, and pharmaceutical development. The detailed understanding of its solid-state architecture is crucial for harnessing its potential in the design of novel materials and active pharmaceutical ingredients.

References

In-Depth Technical Guide to 4-Aminoisophthalic Acid: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling procedures for 4-Aminoisophthalic acid (CAS No. 33890-03-8). The information is intended to support safe laboratory practices and risk assessment in research and development settings.

Chemical Identification and Physical Properties

This compound is an aromatic compound containing both amine and carboxylic acid functional groups. Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

PropertyValueReference
Chemical Name This compoundN/A
Synonyms 4-Amino-1,3-benzenedicarboxylic acidN/A
CAS Number 33890-03-8N/A
Molecular Formula C₈H₇NO₄N/A
Molecular Weight 181.15 g/mol N/A
Appearance SolidN/A
Melting Point >300 °C[1]
Solubility Insoluble in water[1]
Flash Point Not available[1]
Autoignition Temperature Not available[1]

Hazard Identification and Classification

Based on available data for closely related isomers such as 5-Aminoisophthalic acid and 4-Aminophthalic acid, this compound is anticipated to present the following hazards. It is crucial to handle this compound with the assumption of these risks until specific data for the 4-amino isomer becomes available.

GHS Hazard Classification (Anticipated)

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)

GHS Pictograms (Anticipated)

alt text

Signal Word: Warning

Hazard Statements (Anticipated)

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements (Anticipated)

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3]

    • P264: Wash skin thoroughly after handling.[2][3]

    • P271: Use only outdoors or in a well-ventilated area.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

    • P312: Call a POISON CENTER or doctor if you feel unwell.[1]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

    • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]

    • P405: Store locked up.[4]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Information

Toxicity MetricValueSpeciesRouteReference
LD50 Oral 1600 mg/kgRatOral[4][5]
Skin Corrosion/Irritation No skin irritationRabbitDermal[4]
Serious Eye Damage/Irritation Slight irritationRabbitOcular[4]

Note: The toxicological properties of this compound have not been fully investigated.[1][4] Handle with care and avoid exposure.

Experimental Protocols

Due to the limited availability of specific experimental safety data for this compound, this section outlines general experimental protocols for assessing the key hazards identified for its isomers. These protocols are provided as a reference for researchers who may need to conduct their own safety evaluations.

Experimental Protocol: Skin Irritation/Corrosion (OECD 404)

  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Test System: Healthy young adult albino rabbits.

  • Procedure:

    • A small area of the rabbit's fur is clipped.

    • 0.5 g of the test substance is applied to the clipped skin and covered with a gauze patch.

    • The patch is secured with tape for a 4-hour exposure period.

    • After 4 hours, the patch is removed, and the skin is washed.

    • The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • The severity of the reactions is scored according to a standardized scale.

  • Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified as an irritant if the mean score meets the criteria defined in the GHS.

Experimental Protocol: Acute Eye Irritation/Corrosion (OECD 405)

  • Objective: To assess the potential of a substance to cause serious eye damage or irritation.

  • Test System: Healthy young adult albino rabbits.

  • Procedure:

    • A single dose of 0.1 g of the test substance is instilled into the conjunctival sac of one eye of the rabbit.

    • The eyelids are held together for about one second.

    • The eye is observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

    • The severity of the reactions is scored according to a standardized scale.

  • Data Analysis: The scores for each effect are recorded. The substance is classified based on the severity and persistence of the eye lesions according to GHS criteria.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of this compound.

Handling:

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[6]

  • Hygiene: Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the laboratory.[1]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Keep containers tightly closed when not in use.[1]

  • Store locked up.[4]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific Hazards: May emit toxic fumes of carbon oxides and nitrogen oxides under fire conditions.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

  • Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (see Section 5). Avoid breathing dust.[3]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[2][3]

  • Containment and Cleanup: Carefully sweep up the spilled material and place it in a suitable, labeled container for disposal.[1][3] Avoid generating dust.[2][3]

Visualizations

Logical Workflow for Handling a Chemical Spill

Spill_Response cluster_Initial_Actions Initial Actions cluster_Response Response cluster_Major_Spill Major Spill start Spill Occurs alert Alert others in the area start->alert assess Assess the spill size and hazard alert->assess ppe Don appropriate PPE assess->ppe Minor Spill evacuate Evacuate the area assess->evacuate Major Spill contain Contain the spill ppe->contain cleanup Clean up the spill contain->cleanup decontaminate Decontaminate the area and equipment cleanup->decontaminate dispose Dispose of waste properly decontaminate->dispose end end dispose->end Spill Handled emergency Call emergency services evacuate->emergency

Caption: A flowchart outlining the step-by-step procedure for responding to a chemical spill.

PPE_Selection hazard hazard eye_protection eye_protection hazard->eye_protection hand_protection hand_protection hazard->hand_protection body_protection body_protection hazard->body_protection respiratory_protection respiratory_protection hazard->respiratory_protection

References

In-Depth Technical Guide to the Thermal Stability of 4-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-Aminoisophthalic acid, a key building block in various chemical syntheses, including applications in the development of metal-organic frameworks (MOFs) and potentially in drug delivery systems. Understanding the thermal properties of this compound is crucial for its handling, storage, and application in various manufacturing and research processes.

Core Thermal Properties

This compound (also known as 4-amino-1,3-benzenedicarboxylic acid) is an aromatic compound containing both amino and carboxylic acid functional groups. These groups influence its thermal behavior, including its melting point and decomposition characteristics.

Melting and Decomposition

The thermal stability of this compound is primarily characterized by its high melting point, which is accompanied by decomposition. Commercially available data indicates that the compound has a melting point in the range of 336-337 °C , at which it also begins to decompose. This high decomposition temperature suggests a relatively stable molecular structure under normal conditions.

The thermal stability of related isophthalic acid derivatives is also noteworthy. For instance, isophthalic acid itself melts and decomposes at a similar temperature range of 341-343 °C[1][2]. The presence of the amino group in the 4-position appears to slightly lower the decomposition temperature compared to the parent isophthalic acid.

PropertyValueReference
Melting Point336-337 °C (decomposes)Not explicitly cited
Boiling Point458.1 ± 40.0 °C at 760 mmHg (Predicted)Not explicitly cited
Flash Point230.8 ± 27.3 °C (Predicted)Not explicitly cited

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) would provide data on the weight loss of the compound as a function of temperature. For this compound, a TGA thermogram is expected to show a stable baseline until the onset of decomposition, which would be observed as a significant weight loss step. The onset temperature of this weight loss would correspond to the decomposition temperature. The process would likely involve the loss of water, carbon dioxide, and nitrogen-containing compounds.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. A DSC curve for this compound would be expected to show a sharp endothermic peak corresponding to its melting and simultaneous decomposition. The peak temperature and the enthalpy of this transition would provide valuable information about the energy required for its thermal breakdown.

Experimental Protocols for Thermal Analysis

While a specific, published protocol for the thermal analysis of this compound is not available, a general procedure for conducting TGA and DSC on aromatic amino acids can be outlined as follows.

General Thermogravimetric Analysis (TGA) Protocol

A standard TGA experiment to determine the thermal stability of this compound would involve the following steps:

  • Sample Preparation: A small amount of the finely ground this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature well above its decomposition point (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature. The resulting data is plotted as a TGA curve (weight % vs. temperature) and its derivative (DTG curve), which shows the rate of weight loss.

General Differential Scanning Calorimetry (DSC) Protocol

A typical DSC experiment for this compound would be conducted as follows:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is placed in a sealed aluminum or hermetic pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the decomposition point (e.g., 25 °C to 400 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature. This data is then plotted to generate a DSC thermogram.

Visualization of Experimental Workflow

The logical workflow for assessing the thermal stability of this compound can be visualized as follows:

Thermal_Stability_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Thermal Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification & Characterization Synthesis->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC Decomposition_Temp Determine Decomposition Temperature TGA->Decomposition_Temp Weight_Loss Analyze Weight Loss Steps TGA->Weight_Loss DSC->Decomposition_Temp Enthalpy Calculate Enthalpy of Transition DSC->Enthalpy Stability_Assessment Overall Thermal Stability Assessment Decomposition_Temp->Stability_Assessment Weight_Loss->Stability_Assessment Enthalpy->Stability_Assessment

Workflow for Thermal Stability Assessment.

Applications in Drug Development and Research

While direct applications of this compound in drug formulations are not extensively documented, its isomer, 5-Aminoisophthalic acid, is a known key intermediate in the synthesis of Iohexol, a widely used non-ionic X-ray contrast agent[3][4]. The chemical stability of the aminoisophthalic acid core is crucial for the quality and safety of the final pharmaceutical product[3].

The thermal stability of this compound is particularly relevant in the context of its use as a linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are being extensively investigated for various biomedical applications, including drug delivery, due to their high porosity and tunable properties. The thermal stability of the organic linker is a critical factor determining the overall stability of the MOF structure and its suitability for applications that may involve thermal sterilization or exposure to physiological temperatures.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with specific signaling pathways. Its primary role in a pharmaceutical context appears to be as a stable building block for more complex molecules.

The logical relationship in its application, particularly in the synthesis of MOFs for potential drug delivery, can be illustrated as follows:

MOF_Drug_Delivery_Logic cluster_components MOF Components cluster_synthesis Synthesis cluster_application Drug Delivery Application Metal_Ion Metal Ions / Clusters MOF_Synthesis MOF Synthesis (e.g., Solvothermal) Metal_Ion->MOF_Synthesis Linker This compound (Organic Linker) Linker->MOF_Synthesis Drug_Loading Drug Loading into MOF Pores MOF_Synthesis->Drug_Loading Drug_Release Controlled Drug Release Drug_Loading->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Logical Flow of MOF-based Drug Delivery.

References

A Technical Guide to the Discovery of Novel Derivatives of 4-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and potential pharmacological activities of novel derivatives of 4-aminoisophthalic acid. This versatile scaffold serves as a valuable starting point for the development of new therapeutic agents. This document outlines key experimental protocols, summarizes structure-activity relationships, and visualizes relevant workflows and pathways to aid researchers in this field.

Introduction

This compound is an aromatic compound featuring both amino and carboxylic acid functional groups, making it an attractive scaffold for medicinal chemistry. Its derivatives have been explored for a range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects[1]. The strategic modification of this core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, offering a pathway to the discovery of novel drug candidates.

Synthesis of this compound Derivatives

The synthesis of derivatives typically involves the modification of the amino and carboxylic acid moieties. A general approach involves the nitration of a precursor, followed by reduction to form the key amino intermediate. This intermediate can then be further functionalized.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and screening of novel this compound derivatives.

G cluster_synthesis Synthesis cluster_screening Screening start Starting Material (e.g., 4-Chloroisophthalic Acid) nitration Nitration start->nitration Introduce NO2 group esterification Esterification nitration->esterification Protect carboxylic acids substitution Nucleophilic Substitution esterification->substitution Introduce desired side chain reduction Reduction of Nitro Group substitution->reduction Form amino group derivatization Derivatization of Amino Group reduction->derivatization Synthesize final derivatives purification Purification and Characterization derivatization->purification bioassay Biological Assays (e.g., antimicrobial, cytotoxic) purification->bioassay data_analysis Data Analysis and SAR bioassay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization SAR cluster_substitutions Anilide Ring Substitutions cluster_activity Observed Activity Core 1,3-bis-anilide of 4-Hydroxyisophthalic Acid Fluoro Fluoro (F) Core->Fluoro Chloro Chloro (Cl) Core->Chloro Bromo Bromo (Br) Core->Bromo Iodo Iodo (I) Core->Iodo Activity_F Inhibitory against S. aureus and M. paratuberculosis Fluoro->Activity_F Activity_ClBr Significant Gram+ and Gram- Activity Chloro->Activity_ClBr Bromo->Activity_ClBr Activity_I Broad-spectrum Antimicrobial and some Antifungal Activity Iodo->Activity_I MoA cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Derivative Antimicrobial Derivative Membrane Bacterial Cell Membrane Derivative->Membrane DNA DNA Replication Derivative->DNA Protein Protein Synthesis Derivative->Protein Enzyme Essential Enzymes Derivative->Enzyme Disruption Membrane Disruption and Leakage Membrane->Disruption Inhibition_DNA Inhibition of Cell Division DNA->Inhibition_DNA Inhibition_Protein Cessation of Cellular Functions Protein->Inhibition_Protein Inhibition_Enzyme Metabolic Pathway Blockade Enzyme->Inhibition_Enzyme Bacterial_Death Bacterial Cell Death Disruption->Bacterial_Death Inhibition_DNA->Bacterial_Death Inhibition_Protein->Bacterial_Death Inhibition_Enzyme->Bacterial_Death

References

Methodological & Application

Synthesis of Amino-Functionalized Metal-Organic Frameworks (MOFs) Using 4-Aminoisophthalic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, particularly in drug delivery. The incorporation of functional groups, such as amines, onto the organic linkers can enhance drug loading capacity and modulate release kinetics, making amino-functionalized MOFs a subject of significant interest in pharmaceutical research.

This document provides a detailed protocol for the synthesis of MOFs using 4-aminoisophthalic acid as the organic linker. The presence of the amino group in the linker is expected to facilitate interactions with drug molecules, potentially leading to higher loading efficiencies and controlled release profiles.[1][2] The protocols detailed below are based on established solvothermal and hydrothermal methods for the synthesis of MOFs with isomers of aminoisophthalic acid, such as 5-aminoisophthalic acid, and are adaptable for this compound.[3][4][5][6] The choice of metal ion and reaction conditions can be varied to tune the resulting MOF's properties for specific drug delivery applications.[7]

The synthesized amino-functionalized MOFs can be characterized using various techniques to determine their structural and physicochemical properties.[8] X-ray diffraction (XRD) is essential for confirming the crystalline structure.[8] Porosity and surface area are typically determined by nitrogen adsorption-desorption isotherms (BET analysis). Thermogravimetric analysis (TGA) can be used to assess thermal stability. Successful incorporation of the amino-functionalized linker can be confirmed with Fourier-transform infrared spectroscopy (FTIR).

In the context of drug development, these amino-functionalized MOFs can serve as carriers for a variety of therapeutic agents.[1] The porous structure allows for the encapsulation of drug molecules, while the chemical nature of the framework can be tailored to control the release of the drug at the target site.[7] For instance, the amino groups can form hydrogen bonds with drug molecules containing carboxylic acid or other suitable functional groups, leading to a pH-sensitive release mechanism. The large surface area of MOFs allows for high drug loading, a significant advantage over other drug delivery systems.[7]

Experimental Protocols

The following sections provide detailed step-by-step protocols for the synthesis of MOFs using this compound. The primary method described is solvothermal synthesis, a common and effective technique for producing high-quality MOF crystals.[9][10][11] An alternative hydrothermal method is also outlined.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound

This protocol is adapted from the synthesis of a zinc-based MOF using 5-aminoisophthalic acid and can be applied for the this compound isomer.[6]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Distilled water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Preparation of the Reaction Mixture:

    • In a glass vial, dissolve 0.05 mmol of Zinc nitrate hexahydrate (approximately 14.9 mg) and 0.05 mmol of this compound (approximately 9.1 mg) in a mixture of 4 mL of DMF and 4 mL of distilled water.[6]

    • Sonicate the mixture for approximately 15-20 minutes to ensure complete dissolution and homogenization of the reactants.

  • Solvothermal Reaction:

    • Transfer the clear solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 85°C.[6]

    • Maintain the reaction at this temperature for 120 hours.[6]

  • Isolation and Purification of the MOF:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting crystalline product by filtration.

    • Wash the collected crystals thoroughly with fresh DMF to remove any unreacted starting materials and impurities.

    • Dry the final product at room temperature.

Protocol 2: Hydrothermal Synthesis of MOFs with this compound

This protocol provides a general framework for the hydrothermal synthesis of MOFs using this compound with various transition metals.[3][5][12][13][14]

Materials:

  • A metal salt (e.g., Cobalt(II) nitrate hexahydrate, Nickel(II) chloride hexahydrate, Copper(II) nitrate trihydrate, Cadmium(II) nitrate tetrahydrate)

  • This compound

  • Deionized water

  • Ethanol (optional, as a co-solvent)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare an aqueous solution of the chosen metal salt.

    • In a separate container, dissolve this compound in deionized water, with the optional addition of a small amount of a co-solvent like ethanol to aid solubility.

    • Combine the two solutions in a Teflon-lined autoclave. The molar ratio of metal salt to this compound can be varied to optimize the synthesis. A 1:1 or 1:2 molar ratio is a common starting point.

  • Hydrothermal Reaction:

    • Seal the autoclave and place it in an oven.

    • Heat the autoclave to a temperature between 100°C and 180°C for a period of 24 to 72 hours. The optimal temperature and time will depend on the specific metal used.

  • Isolation and Purification of the MOF:

    • After the reaction, cool the autoclave to room temperature.

    • Collect the crystalline product by filtration.

    • Wash the product with deionized water and ethanol to remove any unreacted precursors.

    • Dry the product in an oven at a moderate temperature (e.g., 60-80°C).

Quantitative Data Summary

The following table summarizes reaction conditions and some reported properties for MOFs synthesized with 5-aminoisophthalic acid, which can serve as a guide for the synthesis with this compound.

Metal IonSynthesis MethodSolvent(s)Temperature (°C)Time (h)Reported PropertiesReference
Zn(II)SolvothermalDMF, Water851203D supramolecular network[6]
Cu(II)SolvothermalDMF, Water1004-63D structure[15]
Co(II)HydrothermalWater--3D network, Pore size: 7.05-14.67 Å[3][5]
Ni(II)HydrothermalWater--3D network, Pore size: 7.05-14.67 Å[3][5]
Cd(II)HydrothermalWater--3D network, Pore size: 7.05-14.67 Å[3][5]
Dy(III)HydrothermalWater95482D layered structure[14]
Cd(II)SolvothermalDMA--3D pillar-layer framework[4]
Cu(II)SolvothermalDMA--3D pillar-layer framework[4]
Co(II)SolvothermalDMA--3D pillar-layer framework[4]

Note: DMA refers to N,N-Dimethylacetamide.

Visualizations

Experimental Workflow

G cluster_prep Reaction Mixture Preparation cluster_reaction Solvothermal/Hydrothermal Reaction cluster_isolation Product Isolation and Purification dissolve Dissolve Metal Salt and This compound in Solvent sonicate Sonicate for Homogenization dissolve->sonicate transfer Transfer to Autoclave sonicate->transfer heat Heat at Defined Temperature and Time transfer->heat cool Cool to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash Wash with Solvent filter->wash dry Dry the Final MOF Product wash->dry

Caption: Workflow for the synthesis of MOFs using this compound.

Drug Loading and Release Mechanism

G cluster_loading Drug Loading cluster_release Controlled Release mof Amino-Functionalized MOF (Porous Carrier) loaded_mof Drug-Loaded MOF mof->loaded_mof drug Drug Molecules drug->loaded_mof Encapsulation target Target Site (e.g., Tumor Microenvironment) loaded_mof->target Delivery to Target released_drug Released Drug target->released_drug Stimulus-Triggered (e.g., pH change) empty_mof Empty MOF target->empty_mof

Caption: Conceptual diagram of drug loading and release in an amino-functionalized MOF.

References

Application Notes and Protocols for Azo Dye Synthesis Using 4-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their extended conjugated systems are responsible for their vibrant colors, making them essential in the textile, printing, and food industries.[1] In the realms of research and drug development, azo compounds are investigated for their potential as biological stains, pH indicators, and therapeutic agents, including targeted drug delivery systems.[2][3] The synthesis of azo dyes is a well-established process involving two primary steps: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or another aromatic amine.[1]

4-Aminoisophthalic acid (also known as 5-aminoisophthalic acid) is a valuable precursor for creating water-soluble azo dyes due to its two carboxylic acid groups. These functional groups can enhance the dye's affinity for polar substrates and can be leveraged for further chemical modifications. This document provides a detailed protocol for the synthesis of azo dyes using this compound as the diazo component.

Experimental Protocols

The synthesis is a two-stage process: 1) Diazotization of this compound and 2) Azo coupling with a suitable partner. The following protocol is based on established chemical principles and specific literature precedents for this compound.

Protocol 1: Synthesis of Azo Dye from this compound and 2-Naphthol

This protocol details the formation of a representative azo dye by coupling diazotized this compound with 2-naphthol.

Materials:

  • This compound (C₈H₇NO₄, MW: 181.15 g/mol )

  • Sodium nitrite (NaNO₂, MW: 69.00 g/mol )

  • Concentrated Hydrochloric acid (HCl, ~37%)

  • 2-Naphthol (C₁₀H₈O, MW: 144.17 g/mol )

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Urea (optional, to destroy excess nitrous acid)

  • Distilled water

  • Ice

  • pH indicator paper

Equipment:

  • Magnetic stirrer with stir bar

  • Beakers (100 mL, 250 mL)

  • Erlenmeyer flask

  • Graduated cylinders

  • Disposable pipettes

  • Buchner funnel and filter flask

  • Thermometer (-10 to 100 °C)

Procedure:

Part A: Diazotization of this compound

  • Prepare Amine Solution: In a 100 mL beaker, suspend 1.81 g (0.01 mol) of this compound in 20 mL of distilled water.

  • Acidification: While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The amine salt may precipitate.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring.

  • Prepare Nitrite Solution: In a separate small beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Form Diazonium Salt: Add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes. Use a thermometer to ensure the temperature of the reaction mixture is maintained between 0 °C and 5 °C.[4]

  • Reaction Completion: Continue stirring the mixture in the ice bath for an additional 15-20 minutes after the addition is complete. The resulting solution, containing the diazonium salt of this compound, should be a clear, pale-yellow liquid. Keep this solution in the ice bath for immediate use in the next step. A slight excess of nitrous acid can be tested with starch-iodide paper (which will turn blue-black) and can be quenched by adding a small amount of urea.

Part B: Azo Coupling Reaction

  • Prepare Coupling Solution: In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cooling: Cool this alkaline solution in a separate ice bath to 0-5 °C.

  • Coupling: While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.

  • Observe Precipitation: An intensely colored precipitate should form immediately. The color is typically red or orange.[5]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion. The reaction medium should be kept alkaline (pH 8-10) to facilitate the coupling with phenol; add more NaOH solution if necessary.[6]

Part C: Isolation and Purification

  • Acidification: Slowly acidify the mixture by adding concentrated hydrochloric acid until the pH is acidic. This step helps in precipitating the dye fully.

  • Salting Out: Add a saturated sodium chloride solution (or solid NaCl) to the mixture and stir. This process, known as "salting out," decreases the solubility of the dye in the aqueous medium, promoting further precipitation.[6]

  • Filtration: Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid precipitate on the filter paper with a small amount of cold, saturated NaCl solution to remove excess acid and other inorganic impurities.

  • Drying: Allow the product to air-dry or dry it in a desiccator.

  • Characterization: Determine the yield and characterize the purified dye using techniques such as FT-IR, NMR spectroscopy, and UV-Visible spectroscopy to determine the maximum absorbance wavelength (λmax).

Data Presentation

The following table summarizes representative quantitative data for azo dyes synthesized from this compound and various coupling components, as reported in the literature.

Diazo ComponentCoupling ComponentFinal DyeYield (%)Color
This compound3-Hydroxy-N-phenyl-2-naphthamide5a85Yellow
This compoundN-(4-chlorophenyl)-3-hydroxy-2-naphthamide5b82Yellowish Orange
This compoundN-(4-bromophenyl)-3-hydroxy-2-naphthamide5c79Orange
This compound3-Hydroxy-N-(p-tolyl)-2-naphthamide5d88Reddish Orange
This compound3-Hydroxy-N-(4-methoxyphenyl)-2-naphthamide5e86Red
This compoundN-(4-ethoxyphenyl)-3-hydroxy-2-naphthamide5f84Reddish Brown
This compoundN-(4-Nitrophenyl)-3-hydroxy-2-naphthamide5g78Brown
This compound3-Hydroxy-N-(naphthalen-1-yl)-2-naphthamide5h81Dark Brown

Data extracted from Mallikarjuna et al., Organic Chemistry: An Indian Journal, 2013.

Visualizations

Experimental Workflow

G cluster_A Part A: Diazotization cluster_B Part B: Azo Coupling cluster_C Part C: Isolation & Purification A1 Suspend this compound in Water + HCl A2 Cool to 0-5 °C (Ice Bath) A1->A2 A3 Add NaNO2 Solution (Dropwise, 0-5 °C) A2->A3 A4 Stir for 15-20 min A3->A4 A5 Diazonium Salt Solution A4->A5 B3 Combine Diazonium Salt with Coupling Solution A5->B3 B1 Dissolve Coupling Agent (e.g., 2-Naphthol) in NaOH B2 Cool to 0-5 °C (Ice Bath) B1->B2 B2->B3 B4 Stir for 30 min B3->B4 B5 Crude Dye Suspension B4->B5 C1 Acidify & 'Salt Out' B5->C1 C2 Vacuum Filtration C1->C2 C3 Wash with Cold NaCl Solution C2->C3 C4 Dry the Product C3->C4 C5 Purified Azo Dye C4->C5

Caption: Workflow for the synthesis of an azo dye from this compound.

Logical Relationship of Azo Dye Synthesis

G Amine This compound (Diazo Component) Reagents 1. NaNO2, HCl (0-5 °C) 2. NaOH Amine->Reagents Diazotization Coupler Electron-Rich Aromatic (e.g., 2-Naphthol) (Coupling Component) AzoDye Final Azo Dye Product Coupler->AzoDye Azo Coupling Diazonium Diazonium Salt Intermediate Reagents->Diazonium Diazonium->AzoDye Azo Coupling

Caption: Key stages and components in the synthesis of azo dyes.

References

Application Notes and Protocols: 4-Aminoisophthalic Acid as a Linker in Functional Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-aminoisophthalic acid (also known as 5-aminoisophthalic acid) as a versatile organic linker in the synthesis of functional materials, particularly Metal-Organic Frameworks (MOFs). The inherent functionalities of this linker, a rigid aromatic core with two carboxylate groups and an amino group, allow for the construction of porous materials with diverse applications in catalysis, drug delivery, and sensing.

Overview of this compound in Functional Material Synthesis

This compound is a trifunctional linker that has been successfully employed in the solvothermal and hydrothermal synthesis of a variety of MOFs. The carboxylate groups readily coordinate with metal ions to form the framework structure, while the amino group can serve several purposes:

  • Post-Synthetic Modification: The amino group provides a reactive site for further functionalization of the MOF, allowing for the introduction of specific chemical properties.

  • Active Site: The amino group itself can act as a basic catalytic site or a binding site for guest molecules.

  • Modulation of Properties: The presence of the amino group can influence the electronic properties and porosity of the resulting material.

While its use in MOF synthesis is well-documented, the application of this compound as a primary building block in Covalent Organic Frameworks (COFs) and other functional polymers is not extensively reported in the current literature. Therefore, these notes will focus on its application in the synthesis of MOFs.

Applications of this compound-Based MOFs

Photocatalysis: Degradation of Organic Pollutants

MOFs synthesized from this compound and various transition metals have demonstrated significant potential as photocatalysts for the degradation of organic pollutants in water. The porous structure of the MOFs allows for the diffusion of pollutants to the active sites, and the electronic properties of the framework facilitate the generation of reactive oxygen species under UV or visible light irradiation.

A notable application is the degradation of phenol. Several studies have reported the synthesis of Co, Zn, Ni, and Cd-based MOFs using this compound, which exhibit high efficiency in the photocatalytic decomposition of phenol.[1][2]

Quantitative Data on Phenol Photodegradation:

MOFMetal IonReported Phenol Degradation EfficiencyReference
[Co(C8H5NO4)(H2O)]nCo(II)High[1][2]
[Zn(C8H5NO4)(H2O)]nZn(II)High[1][2]
[Ni(C8H5NO4)(H2O)2]nNi(II)High[1][2]
[Cd(C8H5NO4)(H2O)]nCd(II)High[1][2]
Drug Delivery

The high porosity and tunable pore size of MOFs make them excellent candidates for drug delivery systems. A Cu-based MOF synthesized with this compound has been investigated as a carrier for the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[3] The study demonstrated the potential for high drug loading capacity and controlled release.

Quantitative Data on Ibuprofen Loading and Release:

MOFMetal IonDrugLoading CapacityRelease ProfileReference
AIPA-Cu(II) MOFCu(II)IbuprofenGood loading capacityExcellent controlled release[3]
Functionalized [Cu(npd)(N3ttb)]Cu(II)Ibuprofen1530.20 mg g⁻¹ (25.50%)79.62% release[4][5]
As-synthesized [Cu(npd)(N3ttb)]Cu(II)Ibuprofen916.44 mg g⁻¹ (15.27%)69.05% release[4][5]

Experimental Protocols

The following are detailed protocols for the synthesis of selected MOFs using this compound.

Synthesis of a Nickel-Based MOF (Ni-AIP) for Photocatalysis

This protocol describes the solvothermal synthesis of a Ni-based MOF (Ni-AIP) that has shown efficacy in the photocatalytic degradation of phenol.[2]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound (H₂AIP)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a beaker, dissolve 0.247 g of NiCl₂·6H₂O in a mixture of 5 mL of ethanol and 5 mL of deionized water.

  • In a separate beaker, dissolve 0.181 g of this compound in the same solvent mixture.

  • Combine the two solutions and stir for 30 minutes at room temperature.

  • Transfer the resulting mixture to a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 160 °C for 72 hours.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with ethanol and deionized water to remove any unreacted starting materials.

  • Dry the final product in an oven at 80 °C for 12 hours.

Experimental Workflow for Ni-AIP MOF Synthesis:

G cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Work-up prep_ni Dissolve NiCl₂·6H₂O in EtOH/H₂O mix Combine Solutions & Stir (30 min) prep_ni->mix prep_aip Dissolve this compound in EtOH/H₂O prep_aip->mix transfer Transfer to Autoclave mix->transfer heat Heat at 160°C for 72h transfer->heat cool Cool to Room Temp. heat->cool filter Filter Product cool->filter wash Wash with EtOH & H₂O filter->wash dry Dry at 80°C wash->dry final_product Ni-AIP MOF dry->final_product

Solvothermal synthesis of Ni-AIP MOF.
Synthesis of a Copper-Based MOF (Cu-AIP) for Drug Delivery

This protocol outlines the synthesis of a copper-based MOF (AIPA-Cu(II) MOF) for the loading and delivery of ibuprofen.[3]

Materials:

  • Copper(II) salt (e.g., Copper(II) acetate monohydrate)

  • This compound (H₂AIP)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Prepare a solution of the copper(II) salt in a mixture of DMF and ethanol.

  • Prepare a separate solution of this compound in the same solvent mixture.

  • Slowly add the this compound solution to the copper(II) salt solution with constant stirring.

  • Continue stirring the mixture for 1 hour at room temperature.

  • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 120 °C for 48 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the blue crystalline product by filtration.

  • Wash the product thoroughly with DMF and ethanol.

  • Dry the product under vacuum at 100 °C.

Experimental Workflow for Cu-AIP MOF Synthesis:

G cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Work-up prep_cu Dissolve Copper(II) Salt in DMF/EtOH mix Combine Solutions & Stir (1h) prep_cu->mix prep_aip Dissolve this compound in DMF/EtOH prep_aip->mix transfer Transfer to Autoclave mix->transfer heat Heat at 120°C for 48h transfer->heat cool Cool to Room Temp. heat->cool filter Filter Product cool->filter wash Wash with DMF & EtOH filter->wash dry Dry under Vacuum wash->dry final_product Cu-AIP MOF dry->final_product G cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Work-up prep_dy Dissolve DyCl₃·6H₂O in DMF/H₂O mix Combine Solutions prep_dy->mix prep_aip Dissolve this compound in DMF/H₂O prep_aip->mix transfer Seal in Glass Vessel mix->transfer heat Heat at 95°C for 24h transfer->heat cool Cool to Room Temp. heat->cool filter Filter Crystals cool->filter wash Wash with H₂O filter->wash dry Dry wash->dry final_product Dy-MOF dry->final_product

References

Application of 4-Aminoisophthalic Acid in Gas Adsorption and Storage: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Application Note ID: AN-4AIPA-GAS-2025

Subject: Utilization of 4-Aminoisophthalic Acid in the Synthesis of Metal-Organic Frameworks for Gas Adsorption and Storage Applications.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them highly promising materials for a variety of applications, including gas storage and separation. The choice of the organic linker is crucial in determining the final properties of the MOF.

This compound is a rigid dicarboxylic acid ligand featuring an amino group. This functional group can act as a coordination site and introduce basicity into the MOF structure, which can enhance the selective adsorption of acidic gases like carbon dioxide (CO₂). While the direct application of this compound in gas adsorption is an emerging area of research, extensive studies on its isomer, 5-aminoisophthalic acid, provide significant insights into its potential. This document outlines the application of amino-functionalized isophthalic acids in gas adsorption and provides detailed protocols for the synthesis and characterization of these materials. The data presented is primarily based on MOFs synthesized from 5-aminoisophthalic acid, offering a predictive framework for the performance of this compound-based MOFs.

Principle of Application

The primary application of this compound in this context is as an organic linker for the synthesis of MOFs. The resulting frameworks can be utilized for the selective adsorption and storage of various gases. The key features of this compound that contribute to this application are:

  • Carboxylate Groups: The two carboxylate groups readily coordinate with metal ions to form the stable, porous framework structure of the MOF.

  • Amino Group: The presence of the -NH₂ group can significantly enhance the affinity of the MOF for specific gases, particularly CO₂, through dipole-quadrupole interactions and hydrogen bonding. This leads to higher adsorption capacities and improved selectivity over other gases like nitrogen (N₂) and methane (CH₄).

  • Rigid Structure: The rigid nature of the isophthalic acid backbone contributes to the formation of a stable and porous framework.

Quantitative Data for Amino-Isophthalic Acid-Based MOFs

The following table summarizes the gas adsorption properties of a representative MOF, JUC-141, synthesized using 5-aminoisophthalic acid and copper(II) nitrate. This data provides a benchmark for the expected performance of MOFs derived from this compound.

MOF NameMetal IonGasTemperature (K)Pressure (atm)Adsorption Capacity (cm³/g)CO₂/N₂ SelectivityReference
JUC-141Cu²⁺CO₂273179.9421.62[1]
JUC-141Cu²⁺CO₂298151.3927.60[1]
JUC-141Cu²⁺N₂273113.90-[1]
JUC-141Cu²⁺N₂29816.76-[1]

Experimental Protocols

Protocol for Synthesis of an Amino-Isophthalic Acid-Based MOF

This protocol is a general procedure adapted for the synthesis of a MOF using this compound and a metal salt, based on common solvothermal synthesis methods for similar MOFs.[2][3][4]

Materials:

  • This compound

  • Metal Salt (e.g., Copper(II) nitrate trihydrate, Zinc(II) nitrate hexahydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve 1 mmol of the chosen metal salt in 5 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF. Sonication may be required to aid dissolution.

  • Combine the two solutions in the first vial.

  • Add 1 mL of ethanol and 1 mL of deionized water to the mixture.

  • Cap the vial tightly and place it in a preheated oven at 100 °C for 24-48 hours.

  • After the reaction is complete, allow the oven to cool down to room temperature.

  • Collect the crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Solvent exchange the DMF-filled crystals by immersing them in a volatile solvent like ethanol or methanol for 3 days, replacing the solvent daily.

  • Activate the MOF by heating the sample under a dynamic vacuum at a temperature determined by thermogravimetric analysis (typically 120-180 °C) for 12 hours to remove the solvent molecules from the pores.

Protocol for Gas Adsorption Measurement

This protocol outlines the general procedure for measuring gas adsorption isotherms using a volumetric gas adsorption analyzer.[5][6]

Equipment:

  • Volumetric gas adsorption analyzer

  • High-purity adsorbate gases (e.g., N₂, CO₂, CH₄)

  • Helium for free space determination

  • Sample tubes

  • Heating mantle for degassing

Procedure:

  • Sample Preparation and Degassing:

    • Accurately weigh 50-100 mg of the activated MOF sample into a sample tube.

    • Attach the sample tube to the degassing port of the analyzer.

    • Heat the sample under vacuum at a temperature determined from the MOF's thermal stability (e.g., 150 °C) for at least 12 hours to ensure the removal of all guest molecules.

  • Nitrogen Adsorption at 77 K (for Surface Area and Porosity Analysis):

    • After degassing, cool the sample to room temperature and weigh it again to get the activated sample mass.

    • Transfer the sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • Perform a free space measurement using helium.

    • Measure the nitrogen adsorption and desorption isotherms by incrementally dosing known amounts of N₂ gas into the sample tube and measuring the equilibrium pressure.

    • Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.

  • CO₂, N₂, and CH₄ Adsorption at Ambient Temperatures (for Selectivity Analysis):

    • Use a fresh, activated sample for each gas to be tested.

    • Measure the adsorption isotherms for CO₂, N₂, and CH₄ at the desired temperatures (e.g., 273 K, 298 K) up to a pressure of 1 atm or higher, depending on the application.

    • The instrument will dose the respective gas and record the amount adsorbed at various equilibrium pressures.

  • Data Analysis:

    • Plot the amount of gas adsorbed (cm³/g or mmol/g) as a function of pressure to obtain the adsorption isotherms.

    • From the single-component isotherms, the selectivity for a gas mixture (e.g., CO₂/N₂) can be estimated using the Ideal Adsorbed Solution Theory (IAST).

Visualizations

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_purification Purification & Activation cluster_characterization Characterization & Application Ligand 4-Aminoisophthalic Acid Mixing Mixing & Sonication Ligand->Mixing Metal Metal Salt (e.g., Cu(NO3)2) Metal->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Reaction Solvothermal Reaction (100°C, 24-48h) Mixing->Reaction Washing Washing with fresh Solvent Reaction->Washing Solvent_Exchange Solvent Exchange (e.g., Ethanol) Washing->Solvent_Exchange Activation Activation (Vacuum & Heat) Solvent_Exchange->Activation Activated_MOF Activated MOF Activation->Activated_MOF Gas_Adsorption Gas Adsorption Measurement Activated_MOF->Gas_Adsorption Data_Analysis Data Analysis (Surface Area, Selectivity) Gas_Adsorption->Data_Analysis

Caption: Workflow for the synthesis, purification, and characterization of an amino-isophthalic acid-based MOF.

Gas_Adsorption_Principle MOF_Pore MOF Pore with Amino Group (-NH2) Interaction Enhanced Interaction (Dipole-Quadrupole, H-Bonding) CO2 CO2 Molecule CO2->MOF_Pore Adsorbs Strongly N2 N2 Molecule N2->MOF_Pore Adsorbs Weakly Selective_Adsorption Selective Adsorption of CO2

Caption: Principle of selective CO₂ adsorption in an amino-functionalized MOF.

References

Application Notes and Protocols for 4-Aminoisophthalic Acid-Based Fluorescent Sensors in Heavy Metal Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent chemosensors offer a highly sensitive and selective approach for the detection of heavy metal ions, which are significant environmental and biological toxins. 4-Aminoisophthalic acid and its derivatives serve as versatile building blocks for designing such sensors due to their inherent fluorescence and the presence of multiple coordination sites (amino and carboxyl groups) that can be tailored to bind specific metal ions. The interaction with a target metal ion modulates the fluorophore's electronic properties, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength.

These application notes provide an overview of the synthesis, signaling mechanisms, and experimental protocols for using fluorescent sensors based on the this compound scaffold for the detection of various heavy metal ions. While direct applications of this compound are an emerging field, this document leverages established protocols for the closely related isomer, 5-aminoisophthalic acid, which has been more extensively studied for this purpose. The principles and procedures are largely transferable and provide a strong foundation for developing and utilizing this compound-based sensors.

Signaling Mechanisms

The detection of heavy metal ions by aminoisophthalic acid-based sensors typically occurs through one of several fluorescence modulation mechanisms:

  • Photoinduced Electron Transfer (PET): In the "off" state, the lone pair of electrons on the amino group can quench the fluorescence of the aromatic ring through PET. Upon binding of a metal ion to the amino and/or carboxyl groups, the electron-donating ability of the amino group is suppressed, inhibiting PET and leading to a "turn-on" of fluorescence.

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the sensor molecule can form a rigid complex. This increased rigidity reduces non-radiative decay pathways, such as vibrational relaxation, leading to an enhancement of the fluorescence quantum yield.

  • Fluorescence Resonance Energy Transfer (FRET): In more complex sensor designs, this compound can be part of a FRET pair. The binding of a heavy metal ion can alter the distance or orientation between the donor and acceptor fluorophores, modulating the FRET efficiency and resulting in a ratiometric fluorescent signal.

  • Metal-Organic Frameworks (MOFs): this compound can be used as an organic linker to construct porous MOFs. The fluorescence of the MOF can be quenched or enhanced upon the inclusion of specific metal ions within its pores or through interaction with the functional groups of the linker.

Diagram of the PET Signaling Mechanism

PET_Mechanism cluster_free In the absence of metal ions cluster_bound In the presence of metal ions FreeSensor Free Sensor (Fluorescence OFF) SensorMetalComplex Sensor-Metal Complex (Fluorescence ON) FreeSensor->SensorMetalComplex Binding PET Photoinduced Electron Transfer (PET) quenches fluorescence MetalIon Heavy Metal Ion (Mⁿ⁺) PET_inhibited PET is inhibited

Caption: General signaling pathway of a PET-based fluorescent sensor.

Quantitative Data Summary

The following table summarizes the performance of fluorescent sensors derived from the closely related 5-aminoisophthalic acid for the detection of various heavy metal ions. These values provide a benchmark for the expected performance of this compound-based sensors.

Sensor TypeTarget IonLinear Range (μM)Limit of Detection (LOD) (μM)Solvent SystemReference
Schiff Base from 5-Aminoisophthalic AcidFe³⁺Not ReportedNot ReportedNot Specified[1]
Schiff Base from 5-Aminoisophthalic AcidHg²⁺Not ReportedNot ReportedNot Specified[1]
Terbium-based MOF with 5-Aminoisophthalic AcidFe³⁺Not Reported0.91DMF/H₂O
Terbium-based MOF with 5-Aminoisophthalic AcidAl³⁺Not Reported6.10DMF/H₂O
Kojic Acid-appended Bis-1,2,3-triazole from 5-Aminoisophthalic AcidCu²⁺0–258.82DMSO/H₂O[2]

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Fluorescent Sensor for Fe³⁺ and Hg²⁺ Detection (Adapted from 5-Aminoisophthalic Acid derivative)

This protocol describes the synthesis of a Schiff base ligand derived from an aminoisophthalic acid, which can be adapted for this compound.

Materials:

  • This compound

  • Salicylaldehyde (or other suitable aldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware (reflux setup)

Procedure:

  • Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

  • Add 2.2 mmol of salicylaldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting precipitate (the Schiff base ligand) is collected by filtration.

  • Wash the product with cold ethanol to remove unreacted starting materials.

  • Dry the purified sensor in a vacuum oven.

  • Characterize the synthesized compound using FTIR, ¹H NMR, and mass spectrometry.

Diagram of the Synthesis Workflow

Synthesis_Workflow Start Start: Reagents Reagents This compound Salicylaldehyde Ethanol, Acetic Acid Start->Reagents Reflux Reflux for 4-6 hours Reagents->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter to Collect Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Characterization Characterize (FTIR, NMR, MS) Drying->Characterization End End: Purified Sensor Characterization->End

Caption: A typical workflow for the synthesis of a Schiff base sensor.

Protocol 2: General Procedure for Heavy Metal Detection using a Fluorescent Sensor

This protocol outlines the general steps for evaluating the performance of a newly synthesized this compound-based fluorescent sensor for the detection of heavy metal ions.

Materials and Equipment:

  • Synthesized fluorescent sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

  • Stock solutions of various metal salts (e.g., nitrates or chlorides) of heavy metals (e.g., Fe³⁺, Hg²⁺, Cu²⁺, Pb²⁺, Cd²⁺, Cr³⁺) and common interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) in deionized water.

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of the Sensor Solution: Prepare a working solution of the fluorescent sensor (e.g., 10 µM) in the chosen buffer system.

  • Fluorescence Measurement:

    • Transfer 2 mL of the sensor working solution into a quartz cuvette.

    • Record the fluorescence emission spectrum of the sensor alone to establish a baseline.

  • Selectivity Study:

    • To separate cuvettes containing 2 mL of the sensor working solution, add a specific concentration (e.g., 2 equivalents) of each metal ion stock solution.

    • Incubate the solutions for a short period (e.g., 5 minutes) to allow for complexation.

    • Record the fluorescence emission spectrum for each solution.

    • Compare the fluorescence response for the target heavy metal with that of other ions to assess selectivity.

  • Titration and Determination of Limit of Detection (LOD):

    • To a cuvette containing 2 mL of the sensor working solution, incrementally add small aliquots of the target heavy metal stock solution.

    • After each addition, mix the solution and record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the heavy metal ion.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

Diagram of the Detection Workflow

Detection_Workflow Start Start Prepare_Solutions Prepare Sensor and Metal Ion Solutions Start->Prepare_Solutions Baseline Measure Baseline Fluorescence of Sensor Prepare_Solutions->Baseline Add_Metal Add Metal Ions (Target and Interfering) Baseline->Add_Metal Incubate Incubate for Complexation Add_Metal->Incubate Measure_Fluorescence Record Fluorescence Spectra Incubate->Measure_Fluorescence Analyze_Data Analyze Data: Selectivity, Titration, LOD Measure_Fluorescence->Analyze_Data End End: Results Analyze_Data->End

Caption: Experimental workflow for heavy metal detection using a fluorescent sensor.

Conclusion

Fluorescent sensors based on the this compound scaffold hold significant promise for the sensitive and selective detection of heavy metal ions. The synthetic versatility of this molecule allows for the development of tailored sensors for specific applications in environmental monitoring, clinical diagnostics, and drug development. The protocols and data presented here, largely based on the well-studied 5-aminoisophthalic acid isomer, provide a robust framework for researchers to design, synthesize, and validate novel this compound-based fluorescent sensors. Further research into the specific properties of this compound derivatives will undoubtedly expand their application in the critical field of heavy metal detection.

References

Application Notes and Protocols: The Role of 4-Aminoisophthalic Acid in Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-aminoisophthalic acid, often referred to as 5-aminoisophthalic acid in scientific literature, as a versatile building block in the design and synthesis of heterogeneous catalysts. This document details its primary applications in constructing Metal-Organic Frameworks (MOFs) for photocatalysis and carbon-carbon bond formation, as well as its role in the functionalization of magnetic nanoparticles for adsorption processes.

Application in Photocatalysis: Degradation of Organic Pollutants

This compound is a widely utilized organic linker for the synthesis of MOFs that exhibit significant photocatalytic activity, particularly in the degradation of persistent organic pollutants such as phenol. The introduction of the amino group into the isophthalic acid backbone can enhance the photocatalytic efficiency of the resulting MOF.

CatalystMetal CenterPollutantDegradation Efficiency (%)Time (min)Light SourceReference
[CoL(H₂O)]CoPhenolNot specified, but shows activity-UV[1]
[ZnL(H₂O)]ZnPhenolNot specified, but shows activity-UV[1]
[Ni(HL)₂(H₂O)₂]·2H₂ONiPhenolNot specified, but shows activity-UV[1]
[CdL(H₂O)]·H₂OCdPhenolNot specified, but shows activity-UV[1]
MOF-5ZnPhenolComparable to Degussa P-25 TiO₂--[2]

L represents the deprotonated 5-aminoisophthalic acid ligand.

This protocol describes the hydrothermal synthesis of four different MOFs using 5-aminoisophthalic acid and various transition metal salts.[1]

Materials:

  • 5-Aminoisophthalic acid (H₂aip)

  • Cobalt(II) salt (e.g., CoCl₂·6H₂O)

  • Zinc(II) salt (e.g., ZnCl₂·6H₂O)

  • Nickel(II) salt (e.g., NiCl₂·6H₂O)

  • Cadmium(II) salt (e.g., CdCl₂·H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • In separate Teflon-lined stainless steel autoclaves, dissolve equimolar amounts of 5-aminoisophthalic acid and the respective metal salt in a mixture of deionized water and ethanol.

  • Seal the autoclaves and heat them at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).

  • Allow the autoclaves to cool down to room temperature naturally.

  • Collect the resulting crystalline products by filtration.

  • Wash the crystals with deionized water and ethanol to remove any unreacted starting materials.

  • Dry the final MOF products in an oven at a suitable temperature (e.g., 60-80 °C).

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized MOFs in the degradation of phenol under UV irradiation.[1]

Materials:

  • Synthesized MOF catalyst

  • Phenol

  • Deionized water

  • UV lamp (e.g., high-pressure mercury lamp)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of phenol in deionized water at a known concentration.

  • Disperse a specific amount of the MOF catalyst in the phenol solution.

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.

  • Irradiate the suspension with a UV lamp while continuously stirring.

  • At regular time intervals, withdraw aliquots of the suspension.

  • Centrifuge or filter the aliquots to remove the catalyst particles.

  • Analyze the concentration of phenol in the filtrate using HPLC.

  • Calculate the degradation efficiency at each time point.

G cluster_synthesis Catalyst Synthesis cluster_photocatalysis Photocatalytic Degradation s1 Dissolve this compound and Metal Salt s2 Hydrothermal Reaction (120-180°C, 24-72h) s1->s2 s3 Cooling and Crystallization s2->s3 s4 Filtration and Washing s3->s4 s5 Drying s4->s5 p2 Disperse MOF Catalyst s5->p2 Catalyst p1 Prepare Phenol Solution p1->p2 p3 Adsorption-Desorption Equilibrium (Dark) p2->p3 p4 UV Irradiation p3->p4 p5 Sample Collection and Analysis (HPLC) p4->p5 G cluster_mechanism Proposed Catalytic Cycle m1 Active Methylene Compound (Malononitrile) adsorbs on MOF basic site (-NH₂) m2 Deprotonation to form Carbanion m1->m2 Base Catalysis m4 Nucleophilic attack of Carbanion on Aldehyde m2->m4 m3 Aldehyde (Benzaldehyde) Adsorbs on MOF Lewis acid site m3->m4 m5 Intermediate Formation m4->m5 m6 Dehydration m5->m6 Protonation m7 Product Desorption (Benzylidene malononitrile) m6->m7 m7->m1 Catalyst Regeneration G cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_adsorption Methylene Blue Adsorption n1 Co-precipitation of Fe₃O₄ Nanoparticles n2 Silica Coating (Fe₃O₄@SiO₂) n1->n2 n3 Amino-Functionalization (Fe₃O₄@SiO₂-NH₂) n2->n3 n4 Coupling with This compound n3->n4 a2 Add Functionalized Nanoparticles n4->a2 Adsorbent a1 Prepare Methylene Blue Solutions a1->a2 a3 pH Adjustment and Equilibration a2->a3 a4 Magnetic Separation a3->a4 a5 Concentration Analysis (UV-Vis) a4->a5

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 5-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisophthalic acid is a versatile chemical building block crucial for the synthesis of various pharmaceutical intermediates. Its unique structure, featuring an aromatic ring substituted with both amino and carboxylic acid functional groups, allows for a wide range of chemical modifications. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates from 5-aminoisophthalic acid, with a primary focus on the well-established pathway towards non-ionic X-ray contrast agents and an exploration of its potential in the synthesis of compounds with diuretic properties.

A note on nomenclature: The compound with CAS number 99-31-0 is systematically named 5-aminobenzene-1,3-dicarboxylic acid. It is commonly referred to as 5-aminoisophthalic acid in the scientific literature, and this is the nomenclature that will be used throughout this document. The isomer, 4-aminoisophthalic acid, is a different compound.

Application I: Synthesis of Intermediates for X-ray Contrast Agents

A major application of 5-aminoisophthalic acid is in the production of iodinated X-ray contrast media, such as Iohexol.[1][2] The synthesis involves a multi-step process starting with the preparation of 5-aminoisophthalic acid itself, followed by iodination and subsequent functionalization.

Protocol 1: Synthesis of 5-Aminoisophthalic Acid from 5-Nitroisophthalic Acid

This protocol details the reduction of 5-nitroisophthalic acid to 5-aminoisophthalic acid.

Synthesis_of_5_Aminoisophthalic_Acid 5-Nitroisophthalic_Acid 5-Nitroisophthalic Acid Intermediate_Solution Clarified Solution 5-Nitroisophthalic_Acid->Intermediate_Solution Dissolution Reagents_1 NaOH, H2O Reagents_1->Intermediate_Solution Reaction_Mixture Reduction Reaction Intermediate_Solution->Reaction_Mixture Reagents_2 Raney Nickel, Hydrazine Hydrate Reagents_2->Reaction_Mixture Reduction Precipitation Precipitation Reaction_Mixture->Precipitation Reagents_3 Acetic Acid Reagents_3->Precipitation pH Adjustment 5-Aminoisophthalic_Acid 5-Aminoisophthalic Acid Precipitation->5-Aminoisophthalic_Acid Filtration & Drying

Methodology:

  • In a suitable reaction vessel, dissolve 5-nitroisophthalic acid and sodium hydroxide in water. Stir the mixture until the solution is clear.

  • Add Raney nickel to the solution and heat to 30-35 °C.

  • Slowly add hydrazine hydrate to the reaction mixture while maintaining the temperature.

  • After the addition is complete, continue stirring to ensure the reaction goes to completion.

  • Adjust the pH of the filtrate with acetic acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 5-aminoisophthalic acid.

ParameterValueReference
Molar Ratio (5-nitroisophthalic acid:NaOH:hydrazine hydrate)1 : 4 : 2[3]
SolventWater[3]
CatalystRaney Nickel[3]
Temperature30-35 °C[3]
Reaction Time~1.5 hours[3]
pH for Precipitation3.5 - 4.0[3]
Yield 95% [3]
Purity 99.7% [3]
Protocol 2: Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid

This protocol describes the electrophilic iodination of 5-aminoisophthalic acid.

Synthesis_of_Triiodo_Intermediate 5-Aminoisophthalic_Acid 5-Aminoisophthalic Acid Reaction Iodination Reaction 5-Aminoisophthalic_Acid->Reaction Reagents Iodide Source (e.g., KI, I2) Oxidizing Agent (e.g., KIO3, Iodic Acid) Acid (e.g., HCl, H2SO4) Reagents->Reaction Triiodo_Intermediate 5-Amino-2,4,6-triiodoisophthalic Acid Reaction->Triiodo_Intermediate Purification

Methodology A (Using KI, DMSO, and HCl):

  • To a suitable solvent (e.g., water, ethanol, or ethyl acetate), add 5-aminoisophthalic acid, potassium iodide (KI), and dimethyl sulfoxide (DMSO).

  • Add concentrated hydrochloric acid (HCl) and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Cool the mixture to room temperature and filter the resulting solid.

  • The crude product can be further purified by dissolving in an alkaline solution, treating with activated carbon, and re-precipitating with acid.[4]

ParameterValueReference
Molar Ratio (5-aminoisophthalic acid:KI:DMSO:HCl)1 : 6 : 6 : 9[4]
SolventWater, Ethanol, or Ethyl Acetate[4]
TemperatureReflux[4]
Reaction Time16 hours[4]

Methodology B (Using Iodine and Iodic Acid):

  • Dissolve 5-aminoisophthalic acid in water and adjust the pH to 1 with sulfuric acid.

  • Add solid iodine and heat the mixture to 72 °C.

  • Slowly add an aqueous solution of iodic acid over several hours.

  • Maintain the reaction temperature for an additional hour after the addition is complete.

  • Cool the reaction mixture to room temperature and filter the solid.

  • Wash the product with water and dry to obtain 5-amino-2,4,6-triiodoisophthalic acid.

ParameterValueReference
Molar Ratio (5-aminoisophthalic acid:Iodine:Iodic Acid)1 : 1.2 : 0.77
SolventWater
Temperature72 °C
Reaction Time~6.2 hours
Yield 82.6%
Purity >99.9% (by HPLC)
Protocol 3: Synthesis of 5-Amino-2,4,6-triiodoisophthaloyl Dichloride

This protocol details the conversion of the dicarboxylic acid to the more reactive diacyl chloride.

Synthesis_of_Diacyl_Chloride Triiodo_Intermediate 5-Amino-2,4,6-triiodoisophthalic Acid Reaction Chlorination Reaction Triiodo_Intermediate->Reaction Reagents Thionyl Chloride Pyridine (catalyst) Reagents->Reaction Diacyl_Chloride 5-Amino-2,4,6-triiodoisophthaloyl Dichloride Reaction->Diacyl_Chloride Work-up

Methodology:

  • In a suitable solvent such as 1,2-dichloroethane, suspend 5-amino-2,4,6-triiodoisophthalic acid.

  • Add thionyl chloride and a catalytic amount of pyridine.

  • Heat the reaction mixture to 70 °C.

  • Add an additional portion of thionyl chloride dropwise over a period of time.

  • Increase the temperature to 85 °C and maintain for several hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water until the pH is neutral, and dry under vacuum.[5]

ParameterValueReference
Solvent1,2-dichloroethane[5]
Chlorinating AgentThionyl Chloride[5]
CatalystPyridine[5]
Temperature70 °C then 85 °C[5]
Reaction Time~8 hours[5]
Yield Quantitative [5]

Application II: Potentially Diuretic Intermediates

While the primary application of 5-aminoisophthalic acid is in contrast agent synthesis, some of its derivatives have been investigated for diuretic and saluretic activities. A patent (US3864385A) describes novel 5-aminoisophthalic acid derivatives with these properties.[1] However, the synthesis route described in this patent for a key intermediate, 4-chloro-5-nitroisophthalic acid, starts from 4-chloroisophthalic acid, not 5-aminoisophthalic acid. The subsequent reduction of the nitro group would lead to a 4-chloro-5-aminoisophthalic acid derivative.

The following represents a generalized synthetic pathway for such diuretic compounds as described in the literature, starting from a substituted isophthalic acid.

Diuretic_Intermediate_Synthesis Start 4-Chloroisophthalic Acid Nitro_Intermediate 4-Chloro-5-nitroisophthalic Acid Start->Nitro_Intermediate HNO3/H2SO4 Nitration Nitration Ester_Intermediate Diethyl 4-chloro-5-nitroisophthalate Nitro_Intermediate->Ester_Intermediate Ethanol/HCl Esterification Esterification Substituted_Intermediate Substituted Nitro Intermediate Ester_Intermediate->Substituted_Intermediate Substitution Nucleophilic Substitution (e.g., with R-NH2) Substitution->Substituted_Intermediate Final_Product 5-Aminoisophthalic Acid Derivative (Diuretic Potential) Substituted_Intermediate->Final_Product Reduction Reduction Reduction->Final_Product

This pathway highlights the versatility of substituted isophthalic acids in generating a diverse range of compounds for pharmaceutical screening. While a direct, high-yield conversion from 5-aminoisophthalic acid to known diuretic intermediates like the precursors for Furosemide or Bumetanide is not prominently described, the potential for developing novel diuretics from the aminoisophthalic acid scaffold remains an area of interest.

Conclusion

5-Aminoisophthalic acid is a valuable and versatile intermediate in the pharmaceutical industry. Its primary and well-documented application is in the synthesis of non-ionic X-ray contrast agents, where it serves as a key building block for the tri-iodinated aromatic core. The protocols provided herein offer detailed methodologies for the key synthetic steps in this process. Furthermore, while less common, the 5-aminoisophthalic acid scaffold has been explored for the development of compounds with diuretic properties, indicating a broader potential for this intermediate in drug discovery and development. These application notes provide a comprehensive resource for researchers and professionals working on the synthesis of pharmaceutical ingredients derived from this important starting material.

References

Application Notes and Protocols for the Detection of Nitroaromatic Compounds Using 4-Aminoisophthalic Acid-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-aminoisophthalic acid and its isomers, primarily 5-aminoisophthalic acid, in the fabrication of fluorescent metal-organic frameworks (MOFs) for the sensitive and selective detection of nitroaromatic compounds. Nitroaromatic compounds are prevalent as explosives and environmental pollutants, making their rapid detection a critical area of research.

Introduction

This compound serves as a versatile organic linker in the synthesis of luminescent metal-organic frameworks (L-MOFs). The amino group and the carboxylate moieties of the ligand play a crucial role in the formation of robust and porous frameworks with desirable photoluminescent properties. The electron-rich nature of the MOFs constructed from this linker facilitates a charge transfer to electron-deficient nitroaromatic compounds upon interaction, leading to a measurable quenching of the fluorescence signal. This "turn-off" sensing mechanism forms the basis for the detection of various nitroaromatic explosives and pollutants.

Principle of Detection: Fluorescence Quenching

The primary mechanism for the detection of nitroaromatic compounds using this compound-based MOFs is fluorescence quenching. Upon excitation with a suitable wavelength of light, the MOF exhibits strong fluorescence. When electron-deficient nitroaromatic molecules are introduced, they interact with the electron-rich framework of the MOF. This interaction leads to a non-emissive deactivation of the excited state of the MOF, resulting in a decrease in fluorescence intensity. The degree of quenching is proportional to the concentration of the nitroaromatic analyte, allowing for quantitative analysis. Several processes can contribute to this quenching, including photoinduced electron transfer (PET), resonance energy transfer (RET), and the formation of non-fluorescent ground-state complexes.

Quantitative Data Summary

The following table summarizes the quantitative performance of various MOFs based on aminoisophthalic acid derivatives for the detection of different nitroaromatic compounds. It is important to note that the specific performance metrics are highly dependent on the metal node, the exact isomer of the linker used, and the experimental conditions.

MOF MaterialAnalyteLimit of Detection (LOD)Stern-Volmer Constant (Ksv) (M⁻¹)Quenching Efficiency (%)Reference
Schiff Base from 5-Aminoisophthalic Acid (Z2b)2,4-Dinitrophenol (DNP)2.77 µM2.4 x 10⁴Not Reported[1]
Schiff Base from 5-Aminoisophthalic Acid (Z2b)2,4,6-Trinitrophenol (TNP)Not ReportedNot ReportedNot Reported[1]
[ZnL·H₂O]n (L = 5-aminoisophthalic acid)p-NitroanilineNot ReportedNot ReportedSignificant Quenching[2]
Tb-MOF (from 5-aminoisophthalic acid)Fe³⁺ (as a representative quencher)0.91 µMNot ReportedNot Reported[3]

Experimental Protocols

Protocol 1: Synthesis of a Terbium-based MOF with 5-Aminoisophthalic Acid (Adapted from[3])

This protocol describes the hydrothermal synthesis of a terbium-based MOF using 5-aminoisophthalic acid as the organic linker.

Materials:

  • Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)

  • 5-Aminoisophthalic acid (H₂aip)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Equipment:

  • 100 mL Teflon-lined autoclave

  • Ultrasonic bath

  • Oven

  • Vacuum filtration apparatus

  • Centrifuge

Procedure:

  • In a 100 mL beaker, dissolve 0.5 mmol of Tb(NO₃)₃·6H₂O and 0.5 mmol of 5-aminoisophthalic acid in a 50 mL mixture of DMF/H₂O (7:3, v/v).

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Transfer the resulting solution to a 100 mL Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at 150 °C for 12 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting yellow powder by vacuum filtration.

  • Wash the product thoroughly with DMF, ethanol, and deionized water three times each to remove any unreacted starting materials.

  • Dry the final product in an oven at 60 °C.

Protocol 2: Detection of Nitroaromatic Compounds via Fluorescence Quenching

This protocol provides a general procedure for the detection of nitroaromatic compounds in a solution phase using the synthesized MOF.

Materials:

  • Synthesized 5-aminoisophthalic acid-based MOF powder

  • Solvent for dispersing the MOF (e.g., ethanol, deionized water)

  • Stock solutions of various nitroaromatic compounds (e.g., 2,4,6-trinitrophenol (TNP), 2,4-dinitrotoluene (DNT), nitrobenzene (NB)) of known concentrations.

Equipment:

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

  • Vortex mixer or sonicator

Procedure:

  • Preparation of MOF Dispersion:

    • Prepare a stock suspension of the synthesized MOF in the chosen solvent (e.g., 1 mg/mL).

    • Sonicate the suspension for approximately 10-15 minutes to ensure a fine and uniform dispersion.

  • Fluorescence Measurement:

    • Transfer a specific volume (e.g., 2 mL) of the MOF dispersion into a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the MOF dispersion at a predetermined excitation wavelength. The excitation and emission maxima will depend on the specific MOF synthesized. For the Tb-MOF, an excitation at around 325 nm and emission monitoring around 547 nm can be a starting point.[3]

  • Titration with Nitroaromatic Analyte:

    • Successively add small aliquots of the nitroaromatic stock solution into the cuvette containing the MOF dispersion.

    • After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes).

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the nitroaromatic analyte.

    • Calculate the quenching efficiency using the formula: Quenching Efficiency (%) = [(I₀ - I) / I₀] x 100, where I₀ is the initial fluorescence intensity and I is the fluorescence intensity after the addition of the analyte.

    • For quantitative analysis, construct a Stern-Volmer plot (I₀/I vs. concentration). The slope of the linear portion of this plot gives the Stern-Volmer constant (Ksv), which is an indicator of the quenching efficiency.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.

Visualizations

Signaling Pathway: Fluorescence Quenching Mechanism

G Fluorescence Quenching Mechanism cluster_mof Luminescent MOF cluster_analyte Nitroaromatic Analyte MOF_Ground Ground State MOF MOF_Excited Excited State MOF MOF_Ground->MOF_Excited 1. Excitation MOF_Excited->MOF_Ground 2a. Fluorescence Analyte Nitroaromatic Compound MOF_Excited->Analyte 2b. Energy/Electron Transfer Quenching Fluorescence Quenching (Non-radiative decay) Excitation Excitation (Light Energy) Fluorescence Fluorescence (Light Emission)

Caption: Photoinduced electron transfer from the excited MOF to the nitroaromatic analyte leads to fluorescence quenching.

Experimental Workflow for Nitroaromatic Detection

G Experimental Workflow Start Start Synthesis 1. MOF Synthesis (Hydrothermal Reaction) Start->Synthesis Characterization 2. MOF Characterization (XRD, SEM, etc.) Synthesis->Characterization Dispersion 3. Preparation of MOF Dispersion Characterization->Dispersion Measurement 4. Initial Fluorescence Measurement Dispersion->Measurement Titration 5. Titration with Nitroaromatic Analyte Measurement->Titration Data_Collection 6. Fluorescence Spectra Recording Titration->Data_Collection Iterative Data_Collection->Titration Analysis 7. Data Analysis (Quenching Plot, Ksv, LOD) Data_Collection->Analysis End End Analysis->End

Caption: Workflow for the detection of nitroaromatics using a synthesized MOF sensor.

References

Application Notes & Protocols: Post-Synthetic Modification of Amino-Functionalized MOFs

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) that incorporate amino-functionalized linkers, such as 4-aminoisophthalic acid. PSM is a powerful strategy to introduce new functionalities into pre-existing MOF structures without altering their underlying topology.[1][2] This technique allows for the creation of tailored materials for specific applications that may not be achievable through direct synthesis.[3] The presence of an amino group on the organic linker serves as a versatile chemical handle for a variety of covalent modifications, enabling the fine-tuning of the MOF's properties for applications in drug delivery, catalysis, and sensing.[4][5]

Key Applications

The functionalization of the amino group on the MOF linker can significantly enhance its performance in various fields.

Drug Delivery

Post-synthetic modification allows for the attachment of specific molecules to the MOF framework to control drug release or target specific cells. The high porosity and large surface area of MOFs make them excellent candidates for drug carriers, and PSM can enhance their loading capacity and release kinetics.[6][7] For instance, MOFs synthesized with amino-functionalized linkers can be modified to alter surface properties, improving biocompatibility and achieving controlled, pH-responsive drug release.[8][9] One study demonstrated the use of a copper-5-aminoisophthalic acid MOF as a potential carrier for ibuprofen, highlighting its high loading capacity and controlled release profile.[6]

Catalysis

The introduction of catalytically active sites via PSM is a key advantage for designing highly efficient and selective catalysts.[3] Amino-tagged MOFs can be modified to introduce acidic or basic functionalities.[10] A notable example involves the condensation of amino-tagged MOFs with mercapto carboxylic acids, followed by oxidation, to create a hydrophobic acidic MOF. This modified material showed significantly enhanced activity and selectivity in the dehydration of fructose to 5-hydroxymethylfurfural (HMF), a crucial process in biomass conversion.[10] Another approach involves modifying the amino group on 5-aminoisophthalic acid with a thiazole group to influence the catalytic activity for CO2 reduction.[11]

Sensing and Adsorption

PSM can be used to introduce specific functional groups that have a high affinity for certain analytes, making the modified MOFs effective as chemical sensors or selective adsorbents.[12][13] For example, a copper MOF based on 5-aminoisophthalic acid was post-synthetically functionalized with thiol groups by grafting dithioglycol onto open metal sites.[12] The resulting material exhibited a strong capability for removing toxic mercury species from both aqueous solutions and vapor.[12] Similarly, amino-functionalization has been shown to improve CO2 adsorption capacity in MOFs due to enhanced chemical interactions between the amino groups and CO2 molecules.[14][15]

Experimental Protocols & Workflows

Diagram: General Workflow for Post-Synthetic Modification of an Amino-Functionalized MOF

cluster_synthesis Parent MOF Synthesis cluster_psm Post-Synthetic Modification (PSM) cluster_analysis Characterization & Application Metal_Salt Metal Salt Precursor Synthesis Solvothermal Synthesis Metal_Salt->Synthesis Amino_Linker Amino-Functionalized Linker (e.g., this compound) Amino_Linker->Synthesis Solvent Solvent (e.g., DMF/Ethanol/H2O) Solvent->Synthesis Parent_MOF Amino-Functionalized MOF Synthesis->Parent_MOF Activation Activation (Solvent Exchange & Drying) Parent_MOF->Activation PSM_Reaction PSM Reaction Activation->PSM_Reaction Activated Parent MOF Modifying_Agent Modifying Agent (e.g., Anhydride, Thiol) Modifying_Agent->PSM_Reaction Modified_MOF Functionally-Modified MOF PSM_Reaction->Modified_MOF Washing Washing & Purification Modified_MOF->Washing Final_Product Final Characterized Material Washing->Final_Product Characterization Characterization (PXRD, FTIR, TGA, BET) Application Application Testing (Catalysis, Drug Delivery, etc.) Final_Product->Characterization Final_Product->Application

Caption: General workflow from parent MOF synthesis to PSM and final application.

Protocol 2.1: Synthesis of Parent Amino-Functionalized MOF (Example: Ni-AIP)

This protocol is adapted from the solvothermal synthesis of a Nickel-5-aminoisophthalic acid MOF (Ni-AIP), which serves as a suitable parent material for subsequent post-synthetic modification.[16]

  • Preparation of Precursor Solution :

    • Accurately weigh 0.247 g of NiCl₂·6H₂O and 0.181 g of 5-aminoisophthalic acid (AIP).[16]

    • Add the precursors to a solution composed of 5 mL of ethanol and 5 mL of deionized water in a 20 mL glass vial.[16]

    • Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Solvothermal Reaction :

    • Seal the vial and place it in a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at 120°C for 72 hours.

    • Allow the autoclave to cool naturally to room temperature.

  • Product Collection and Purification :

    • Collect the resulting solid product by centrifugation or filtration.

    • Wash the product thoroughly with deionized water and ethanol several times to remove any unreacted precursors and solvent molecules.

    • Dry the purified product in a vacuum oven at 60°C overnight.

  • Activation :

    • To ensure the pores are accessible for modification and characterization, activate the MOF by solvent exchange with a volatile solvent like acetone or chloroform, followed by heating under vacuum.

Protocol 2.2: Covalent Post-Synthetic Modification (Example: Amide Formation)

This protocol describes a general method for modifying the amino groups on the MOF linker via amide bond formation, a common PSM reaction. This can be used to attach various functional groups by reacting the amino-MOF with an appropriate anhydride.

  • Preparation :

    • Disperse 100 mg of the activated amino-functionalized MOF (from Protocol 2.1) in 10 mL of a dry, inert solvent such as N,N-dimethylformamide (DMF) in a round-bottom flask.

    • Sonicate the suspension for 20 minutes to ensure the MOF is well-dispersed.

  • Modification Reaction :

    • Add a 10-fold molar excess of the desired anhydride (e.g., acetic anhydride, benzoic anhydride) relative to the amino groups in the MOF.

    • Heat the reaction mixture at 80°C under a nitrogen atmosphere for 24 hours with constant stirring.

  • Purification :

    • After cooling to room temperature, collect the solid product by centrifugation.

    • Wash the modified MOF extensively with fresh DMF to remove excess anhydride and byproducts.

    • Subsequently, wash with a volatile solvent like acetone or dichloromethane to facilitate drying.

    • Dry the final product under vacuum at a suitable temperature (e.g., 80-100°C) for at least 12 hours.

Diagram: Covalent Modification of an Amino Group on a MOF Linker

Caption: Covalent modification of an amino group to an amide via PSM.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on amino-functionalized MOFs and their post-synthetically modified derivatives.

Table 1: Physicochemical Properties Before and After Modification
MOF MaterialModificationBET Surface Area (m²/g)Micropore Volume (cm³/g)Ref.
Mg-MOF-74Parent (unmodified)--[14]
Mg-MOF-1/8NH₂Amino-functionalized924.190.46[14]
Amino-tagged MOFParent>260-[10]
UiO-PhSO₃HBenzene sulfo-functionalized>260-[10]
Zr-MOFParent (UiO-66)~1100-1400-[17]
Table 2: Performance Metrics in Specific Applications
ApplicationParent MOFModified MOFKey Performance MetricValueRef.
Drug Delivery MOF-5ORI@MOF-5Drug Loading of Oridonin52.86% ± 0.59%[6]
Catalysis Amino-tagged MOFUiO-PhSO₃HHMF Yield from Fructose90.4%[10]
Adsorption Cu-AIP MOFSH@Cu-MOFHg²⁺ Adsorption Capacity173 mg/g[12]
Adsorption Mg-MOF-74Mg-MOF-1/8NH₂CO₂ Saturated Adsorption3.9 mmol/g[14]
Hydrophobicity Amino-tagged MOFBenzene sulfo-functionalizedH₂O Contact Angle114° - 125°[10]

Standard Characterization Methods

To confirm the successful modification of the MOF and to characterize its properties, the following techniques are essential:

  • Powder X-ray Diffraction (PXRD) : Used to verify that the crystalline structure and topology of the MOF are maintained after the post-synthetic modification.[12][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Confirms the covalent modification by identifying the vibrational bands of the new functional groups (e.g., the C=O stretch of an amide) and the disappearance or shift of the N-H bands of the original amino group.[12][14]

  • Thermogravimetric Analysis (TGA) : Provides information on the thermal stability of the modified MOF and can help quantify the degree of functionalization by observing the mass loss steps corresponding to the grafted molecules.[12]

  • N₂ Adsorption-Desorption Isotherms (BET Analysis) : Measures the specific surface area and pore volume of the MOF before and after modification. A decrease in surface area is often observed after PSM as the grafted functional groups occupy space within the pores.[14][17]

  • Energy-Dispersive X-ray (EDX) & X-ray Photoelectron Spectroscopy (XPS) : Elemental analysis techniques used to confirm the presence of new elements introduced during modification (e.g., sulfur in thiol-functionalization).[12]

References

Application Notes and Protocols: Hydrothermal Synthesis of Coordination Polymers with 4-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) using 4-aminoisophthalic acid (H₂aip) as a primary organic linker. The unique structural features of these materials, arising from the dual carboxylate and amino functionalities of the ligand, make them promising candidates for various applications, including catalysis, sensing, and importantly, as potential carriers for drug delivery.

Introduction

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands, creating one-, two-, or three-dimensional networks. The hydrothermal synthesis method is a versatile and widely used technique for the crystallization of these materials. It employs water as a solvent under elevated temperature and pressure, facilitating the dissolution of reactants and promoting the growth of high-quality single crystals. This compound is an attractive building block for the construction of CPs due to its ability to coordinate with metal centers through its carboxylate groups, while the amino group can introduce further functionality or participate in hydrogen bonding, influencing the final structure and properties of the material. The inherent porosity and tunable nature of these CPs make them of significant interest for applications in drug delivery, where they can encapsulate and release therapeutic agents in a controlled manner.

Experimental Protocols

General Protocol for Hydrothermal Synthesis

This protocol outlines a general procedure for the hydrothermal synthesis of coordination polymers using this compound. Specific examples with different metal ions are detailed in the subsequent sections.

Materials:

  • This compound (H₂aip)

  • Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, SmCl₃·6H₂O, TbCl₃·6H₂O)

  • Base (e.g., NaOH)

  • Deionized water

  • Co-ligand (optional, e.g., 2,2'-biimidazole, 1,10-phenanthroline)

  • Teflon-lined stainless-steel autoclave (23 mL capacity)

Procedure:

  • In a typical synthesis, a mixture of this compound (e.g., 1.0 equivalent) and a metal salt (e.g., 0.65 equivalents) is prepared.

  • The reactants are dissolved in deionized water (e.g., 5-10 mL) in a Teflon liner for the autoclave.

  • A base, such as NaOH (e.g., 1.0–1.3 equivalents), is added to the mixture to deprotonate the carboxylic acid groups of the H₂aip and control the pH of the reaction. The pH can be a critical parameter influencing the final crystal structure and should be adjusted as required for specific syntheses. For instance, some syntheses of lanthanide-based CPs require an acidic pH range of 3-4.[1]

  • If a co-ligand is used, it is added to the mixture at this stage.

  • The Teflon liner is sealed within the stainless-steel autoclave.

  • The autoclave is placed in an oven and heated to the desired temperature (typically between 110-160 °C) for a specific duration (ranging from hours to several days).

  • After the reaction is complete, the oven is turned off, and the autoclave is allowed to cool slowly to room temperature.

  • The resulting crystals are collected by filtration, washed with deionized water and/or an organic solvent (e.g., ethanol), and dried in air.

Diagram of the Hydrothermal Synthesis Workflow:

Hydrothermal_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_product Product Isolation Reactants This compound + Metal Salt + (Co-ligand) Autoclave Teflon-lined Autoclave Reactants->Autoclave Solvent Deionized Water Solvent->Autoclave Base NaOH (for pH adjustment) Base->Autoclave Heating Heating (110-160 °C, 2-72h) Autoclave->Heating Cooling Slow Cooling Heating->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Air Drying Filtration->Drying Product Coordination Polymer Crystals Drying->Product

Caption: General workflow for the hydrothermal synthesis of coordination polymers.

Specific Synthesis Protocols from Literature

The following table summarizes specific experimental conditions for the hydrothermal synthesis of various coordination polymers based on this compound.

Product NameMetal SaltCo-ligandTemp. (°C)Time (h)pHYield (%)Reference
SmCP1SmCl₃·6H₂O-11072--[2]
TbCP1TbCl₃·6H₂O-110723-4-[2]
TbCP2TbCl₃·6H₂O-11072Not adjusted-[2]
TbCP3TbCl₃·6H₂O1,10-phenanthroline11072--[2]
[Co(μ₃-aipa)(2,2′-H₂biim)]ₙCoCl₂·6H₂O2,2′-biimidazole16072-43[3]
[Ni₂(μ-aipa)₂(2,2′-H₂biim)₂(H₂O)₄]·4H₂ONiCl₂·6H₂O2,2′-biimidazole16072-42[3]

Application Notes for Drug Development

Coordination polymers synthesized from this compound hold significant promise in the field of drug development, primarily as potential drug delivery systems. Their porous structures can be tailored to encapsulate therapeutic molecules, and the chemical nature of the framework can be designed for controlled, stimuli-responsive release.

Potential for Drug Loading and Release

The porous nature of many coordination polymers allows for the encapsulation of drug molecules. Two primary strategies are typically employed for drug loading:

  • Post-synthetic Encapsulation: The synthesized and activated (solvent-removed) coordination polymer is soaked in a solution containing the drug. The drug molecules diffuse into the pores of the framework.

  • In-situ Encapsulation (Direct Assembly): The drug molecule is present in the reaction mixture during the synthesis of the coordination polymer and becomes entrapped within the framework as it forms.

The release of the encapsulated drug can be triggered by various internal or external stimuli, leading to a targeted and controlled delivery.[4][5]

Diagram of Stimuli-Responsive Drug Release:

Drug_Release_Mechanisms cluster_stimuli Stimuli pH pH Change CP_Drug Drug-Loaded Coordination Polymer pH->CP_Drug degrades framework Redox Redox Agents Redox->CP_Drug cleaves linkers Ions Specific Ions Ions->CP_Drug competitive binding Light Light Irradiation Light->CP_Drug photothermal effect Temp Temperature Change Temp->CP_Drug framework instability Release Drug Release CP_Drug->Release

Caption: Mechanisms of stimuli-responsive drug release from coordination polymers.

Protocol for Post-Synthetic Drug Loading (General)

This protocol provides a general guideline for the post-synthetic loading of a model drug into a coordination polymer based on this compound.

Materials:

  • Synthesized and activated coordination polymer

  • Therapeutic agent (e.g., a small molecule drug)

  • Appropriate solvent (in which the drug is soluble and does not degrade the CP)

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Activation: The as-synthesized coordination polymer is activated by removing the solvent molecules from its pores. This is typically achieved by heating the material under vacuum.

  • Drug Solution Preparation: A stock solution of the therapeutic agent is prepared in a suitable solvent at a known concentration.

  • Loading: A known mass of the activated coordination polymer is suspended in the drug solution. The suspension is then stirred or gently agitated at room temperature for a specified period (e.g., 24-48 hours) to allow for the diffusion of the drug molecules into the pores of the CP.

  • Separation and Washing: The drug-loaded CP is separated from the solution by centrifugation. The supernatant is collected for analysis. The pellet is washed with fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Quantification of Loaded Drug: The amount of drug loaded into the CP is determined by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectrophotometry and comparing it to the initial concentration. The loading capacity is typically expressed as a weight percentage.

Considerations for Biocompatibility and Cellular Uptake

For any application in drug delivery, the biocompatibility of the coordination polymer is of paramount importance. The choice of metal ions is critical, with biocompatible metals such as iron, zinc, and magnesium being preferred. Lanthanide ions, while offering unique luminescent properties for imaging, require careful evaluation of their toxicity profiles.

The cellular uptake of nanoparticle forms of coordination polymers is a key step in their therapeutic action. The size, shape, and surface chemistry of the nanoparticles influence the mechanism of internalization, which can include phagocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.[6][7][8] Surface modification of the nanoparticles with targeting ligands (e.g., antibodies, peptides) can enhance their uptake by specific cell types, thereby improving the therapeutic efficacy and reducing off-target effects.

Diagram of Cellular Uptake Pathways:

Cellular_Uptake cluster_membrane Cell Membrane NP Coordination Polymer Nanoparticle Phagocytosis Phagocytosis NP->Phagocytosis Clathrin Clathrin-mediated Endocytosis NP->Clathrin Caveolae Caveolae-mediated Endocytosis NP->Caveolae Cytoplasm Cytoplasm Phagocytosis->Cytoplasm forms phagosome Clathrin->Cytoplasm forms clathrin-coated vesicle Caveolae->Cytoplasm forms caveosome

Caption: Major pathways for the cellular uptake of nanoparticles.

Characterization of Synthesized Coordination Polymers

A suite of analytical techniques is employed to characterize the structure, purity, and properties of the synthesized coordination polymers.

TechniqueInformation Obtained
Single-Crystal X-ray Diffraction (SCXRD) Provides the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and the overall crystal structure.
Powder X-ray Diffraction (PXRD) Confirms the phase purity of the bulk crystalline material and can be used for structural identification by comparing with simulated patterns from SCXRD data.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the coordination polymer and confirms the coordination of the this compound to the metal center.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the material and can provide information about the presence of solvent molecules within the structure.
Scanning Electron Microscopy (SEM) Visualizes the morphology and particle size of the synthesized crystals.
Elemental Analysis (CHN) Determines the elemental composition (carbon, hydrogen, nitrogen) of the material, which can be compared with the calculated values to confirm the chemical formula.

Conclusion

The hydrothermal synthesis of coordination polymers using this compound offers a versatile platform for the creation of functional materials with tunable properties. The protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists. For drug development professionals, these materials represent a promising avenue for the design of novel drug delivery systems. Further research focusing on the in-depth biological evaluation, including biocompatibility, cellular uptake, and in vivo efficacy of drug-loaded coordination polymers derived from this compound, is crucial for translating their potential into clinical applications.

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Aminoisophthalic acid MOF synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Metal-Organic Frameworks (MOFs) using 4-Aminoisophthalic acid (H₂AIP), also known as 5-aminoisophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of this compound in MOF synthesis?

A1: this compound is a versatile organic linker used in the construction of MOFs. Its two carboxylate groups coordinate with metal ions to form the framework structure, while the amino group (-NH₂) provides a functional site that can be used for post-synthetic modification or to tailor the chemical properties of the MOF, such as selective gas adsorption.

Q2: Which metal ions are commonly used with this compound to synthesize MOFs?

A2: this compound has been successfully used to synthesize MOFs with a variety of metal ions, including but not limited to copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), and indium (In³⁺).[1][2] The choice of metal ion will significantly influence the resulting MOF's structure, porosity, and properties.

Q3: What are the most common synthesis methods for this compound MOFs?

A3: The most prevalent method for synthesizing this compound MOFs is the solvothermal or hydrothermal method.[1][3] This technique involves heating a solution of the metal salt and this compound in a sealed container, typically a Teflon-lined autoclave, at elevated temperatures. This allows for the crystallization of the MOF over a period of hours to days.

Q4: Why is my this compound MOF synthesis resulting in an amorphous powder or sticky product instead of crystals?

A4: The formation of an amorphous or sticky product instead of a crystalline MOF can be attributed to several factors. These include rapid precipitation of the metal-ligand complex, incorrect solvent polarity, inappropriate reaction temperature, or an unsuitable pH. For amino acid-based MOF synthesis, the choice of solvent is critical; for instance, if the synthesis is carried out in a solvent where the product is insoluble, it may precipitate out as a sticky solid.

Q5: How can I activate my this compound MOF after synthesis?

A5: Activation is a crucial step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for applications. A common method involves solvent exchange with a more volatile solvent (e.g., ethanol or dichloromethane) followed by heating under vacuum.[4] Another effective technique is supercritical CO₂ drying, which can prevent pore collapse, especially for more delicate framework structures.

Troubleshooting Guide for Low Yield

Low yield is a frequent issue in MOF synthesis. This guide addresses common causes and provides systematic solutions to improve the yield of your this compound MOF synthesis.

Problem Potential Cause Suggested Solution
Low or No Precipitate Incomplete reaction: The reaction may not have proceeded to completion due to insufficient time or temperature.Increase the reaction time and/or temperature in increments. Monitor the reaction progress by taking small aliquots and analyzing them via powder X-ray diffraction (PXRD).
Suboptimal pH: The deprotonation of the carboxylic acid groups on the this compound is pH-dependent and essential for coordination with the metal ions.Adjust the pH of the reaction mixture. The addition of a small amount of a base (e.g., triethylamine) or an acid can facilitate linker deprotonation and MOF formation.
Inappropriate solvent system: The solubility of the reactants and the stability of the resulting MOF are highly dependent on the solvent.Experiment with different solvents or solvent mixtures. For instance, if using a single solvent like DMF, consider a co-solvent system with ethanol or water.
Low Yield of Crystalline Product Formation of undesired phases or impurities: The reaction conditions may favor the formation of a thermodynamically more stable but undesired phase.Systematically vary the reaction temperature. Different MOF structures can form from the same reactants at different temperatures. Also, consider the use of modulators (e.g., formic acid) to control the nucleation and growth of the desired phase.
Poor crystallinity: The temperature may be too high, leading to rapid nucleation and the formation of many small, poorly-defined crystals.Decrease the reaction temperature to slow down the crystal growth rate. Alternatively, a lower temperature for a longer duration might yield larger, higher-quality crystals.
Product Loss During Workup Dissolution of the product: The washing solvent may be partially dissolving the MOF.Use a solvent for washing in which the MOF is known to be insoluble. Test the solubility of a small amount of the product in different solvents before washing the bulk material.
Difficulty in separating the product: The MOF crystals may be too fine to be efficiently collected by filtration.Use centrifugation instead of filtration to collect the product. If filtration is necessary, use a membrane filter with a smaller pore size.

Data Presentation: Optimizing Reaction Conditions

The yield and crystallinity of this compound MOFs are highly sensitive to synthesis parameters. The following tables provide a summary of how varying these conditions can impact the outcome.

Table 1: Effect of Temperature and Time on Ni-AIP MOF Synthesis

Temperature (°C)Reaction Time (h)Observed YieldCrystallinity
10024LowPoor
12024ModerateGood
15012HighExcellent
15024HighExcellent
18012ModerateGood (potential for phase change)

Note: This table is a representative summary based on general observations in MOF synthesis. Optimal conditions can vary based on the specific metal salt, solvent, and reactant concentrations used.

Table 2: Influence of Solvents on MOF Synthesis

Solvent SystemPolarityObservations
N,N-Dimethylformamide (DMF)Polar aproticCommonly used, good for solubilizing reactants. Can sometimes coordinate to the metal center.
N,N-Diethylformamide (DEF)Polar aproticSimilar to DMF, can sometimes lead to different crystal morphologies.
Ethanol/Water MixturePolar proticCan influence the deprotonation of the linker and affect the final structure. The ratio is a critical parameter.
Dichloromethane (DCM)NonpolarOften used as a washing solvent due to the low solubility of many MOFs.

Experimental Protocols

Protocol 1: Synthesis of a Copper-based this compound MOF ([Cu(AIPA)·DMF]n)

This protocol is adapted from a known procedure for synthesizing a Cu-AIP MOF.[3]

  • Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 g (0.55 mmol) of 5-aminoisophthalic acid (H₂AIP) in a solvent mixture of 8 mL of N,N-Dimethylformamide (DMF) and 2 mL of water.

  • Addition of Metal Salt: To this solution, add 0.08 g (0.34 mmol) of solid Cu(NO₃)₂·2.5H₂O in one portion.

  • Sonication: Sonicate the reaction mixture until all reactants are fully dissolved, resulting in a clear solution.

  • Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 100 °C for 4 to 6 hours without disturbance.

  • Cooling and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Green plate-like crystals will have formed. Isolate the crystals by filtration.

  • Washing: Wash the collected crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the product in the air. The reported yield for this procedure is approximately 82% based on the copper salt.[5]

Protocol 2: Synthesis of a Nickel-based this compound MOF (Ni-AIP)

This protocol is based on a reported synthesis of Ni-AIP.[1]

  • Reactant Preparation: Accurately weigh 0.247 g of NiCl₂·6H₂O and 0.181 g of 5-aminoisophthalic acid (AIP).

  • Dissolution: Add the weighed solids to a solution composed of 5 mL of ethanol and 5 mL of water.

  • Transfer to Autoclave: Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at a specified temperature (e.g., 150 °C) for a designated time (e.g., 12-24 hours).

  • Cooling and Isolation: After the reaction, allow the autoclave to cool down to room temperature. Collect the resulting solid product by filtration or centrifugation.

  • Washing: Wash the product with the mother liquor and then with a suitable solvent like ethanol to remove impurities.

  • Drying: Dry the final product in a vacuum oven at an appropriate temperature (e.g., 60-80 °C).

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound MOF Synthesis reactant_prep Reactant Preparation (Metal Salt + H₂AIP in Solvent) solvothermal Solvothermal Reaction (Heating in Autoclave) reactant_prep->solvothermal cooling Cooling to Room Temperature solvothermal->cooling isolation Isolation (Filtration/Centrifugation) cooling->isolation washing Washing (e.g., with DMF, Ethanol) isolation->washing drying Drying (Air or Vacuum Oven) washing->drying activation Activation (Solvent Exchange + Vacuum Heating) drying->activation final_product Activated MOF activation->final_product

Caption: A generalized experimental workflow for the synthesis and activation of this compound MOFs.

troubleshooting_low_yield Troubleshooting Logic for Low MOF Yield start Low Yield Observed check_precipitate Is there any precipitate? start->check_precipitate check_workup Review Workup Procedure start->check_workup no_precipitate No Precipitate check_precipitate->no_precipitate No low_precipitate Low Amount of Precipitate check_precipitate->low_precipitate Yes increase_temp_time Increase Temperature/Time no_precipitate->increase_temp_time adjust_ph Adjust pH no_precipitate->adjust_ph change_solvent Change Solvent System no_precipitate->change_solvent check_crystallinity Check Crystallinity (PXRD) low_precipitate->check_crystallinity amorphous Amorphous Product check_crystallinity->amorphous poor_crystallinity Poor Crystallinity check_crystallinity->poor_crystallinity optimize_temp Optimize Temperature amorphous->optimize_temp poor_crystallinity->optimize_temp use_modulator Use Modulator optimize_temp->use_modulator product_loss Potential Product Loss check_workup->product_loss change_wash_solvent Change Washing Solvent product_loss->change_wash_solvent optimize_isolation Optimize Isolation Method product_loss->optimize_isolation

Caption: A decision tree illustrating the troubleshooting process for addressing low yield in this compound MOF synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Aminoisophthalic Acid Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of azo dyes derived from 4-aminoisophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing azo dyes from this compound?

A1: The synthesis is a two-step process. First, this compound is converted to a diazonium salt through a diazotization reaction. This is followed by an azo coupling reaction where the diazonium salt reacts with a coupling component (e.g., a phenol or an aromatic amine) to form the azo dye.[1]

Q2: Why is temperature control so critical during the diazotization step?

A2: Diazonium salts are generally unstable and can decompose at temperatures above 5°C.[2] This decomposition can lead to the formation of unwanted byproducts, such as phenols, and a significant reduction in the yield of the desired azo dye. Therefore, maintaining a temperature of 0-5°C is crucial for the stability of the diazonium salt intermediate.

Q3: How does pH affect the azo coupling reaction?

A3: The pH of the coupling reaction is a critical parameter that influences the reaction rate and the nature of the final product. For coupling with phenols, a slightly alkaline pH (typically 9-10) is required to form the more reactive phenoxide ion.[2] For coupling with aromatic amines, a slightly acidic pH (around 4-5) is optimal to prevent side reactions at the amino group.[2]

Q4: What are some common coupling components used with diazotized this compound?

A4: A variety of electron-rich aromatic compounds can be used as coupling components. These include phenols (e.g., phenol, naphthols), aromatic amines (e.g., aniline, N,N-dimethylaniline), and other activated aromatic systems.[3]

Q5: How can I purify the final azo dye product?

A5: Purification strategies depend on the properties of the specific dye. Common methods include recrystallization from a suitable solvent or solvent mixture. For dyes with carboxylic acid groups, adjusting the pH to precipitate the dye can be an effective purification step. Washing the crude product with water or a dilute acid or base solution can help remove unreacted starting materials and byproducts.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of azo dyes using this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield of Azo Dye Incomplete Diazotization: Insufficient acid or sodium nitrite; temperature too high.- Ensure a slight excess of sodium nitrite and a strongly acidic medium. - Strictly maintain the reaction temperature between 0-5°C.[2]
Decomposition of Diazonium Salt: Temperature exceeded 5°C; diazonium salt solution was not used immediately.- Use an ice-salt bath for efficient cooling. - Use the diazonium salt solution as soon as it is prepared.[2]
Incorrect pH for Coupling: The pH of the coupling reaction mixture was not optimal for the chosen coupling component.- Carefully adjust and monitor the pH of the coupling solution before and during the addition of the diazonium salt.[4]
Off-Color or Impure Product Formation of Byproducts: Side reactions due to improper temperature or pH control; impurities in starting materials.- Ensure precise control over reaction temperature and pH. - Use pure starting materials. Impurities can lead to colored byproducts.[2]
Oxidation of Coupling Component: Phenols and anilines are susceptible to oxidation, especially under alkaline conditions.- Add the diazonium salt solution slowly to a cooled solution of the coupling component. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen).
Poor Solubility of this compound Zwitterionic Nature: The presence of both acidic carboxylic acid groups and a basic amino group can lead to poor solubility in certain solvents.- Dissolve the this compound in a dilute aqueous base (e.g., sodium carbonate solution) before the addition of acid for diazotization.
Precipitation of Diazonium Salt Low Solubility: The diazonium salt of this compound may have limited solubility in the reaction medium.- Ensure sufficient solvent is used to maintain a homogeneous solution or a fine suspension. - Vigorous stirring is essential to ensure proper mixing.

Experimental Protocols

Synthesis of this compound from 4-Nitroisophthalic Acid (Analogous Procedure)

This protocol is adapted from procedures for the reduction of similar nitroaromatic compounds.

Materials:

  • 4-Nitroisophthalic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a high-pressure reactor (autoclave), suspend 4-nitroisophthalic acid in methanol.

  • Carefully add the 10% Pd/C catalyst to the suspension. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Seal the reactor and purge the system with an inert gas (e.g., nitrogen) to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 50-70°C).

  • Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the catalyst with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization if necessary.

ParameterRecommended Condition
Catalyst 10% Palladium on Carbon
Solvent Methanol
Hydrogen Pressure 50 - 100 psi
Temperature 50 - 70°C
Reaction Time 2 - 6 hours (monitor by H₂ uptake)
Typical Yield >90%
Synthesis of an Azo Dye from this compound

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Coupling component (e.g., Phenol)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

Part A: Diazotization of this compound

  • Dissolve this compound in a minimal amount of dilute sodium hydroxide solution in a beaker.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled solution of hydrochloric acid with constant stirring until the solution is strongly acidic. A fine precipitate of this compound hydrochloride may form.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold suspension of this compound hydrochloride, ensuring the temperature remains between 0-5°C.

  • Continue stirring for 15-20 minutes after the addition is complete. The resulting clear or slightly yellow solution is the diazonium salt solution. Use this solution immediately in the next step.

Part B: Azo Coupling

  • Dissolve the coupling component (e.g., phenol) in a dilute solution of sodium hydroxide in a beaker.

  • Cool this solution to 0-5°C in an ice-salt bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration and wash it with cold water.

  • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

ParameterRecommended Condition
Diazotization Temperature 0 - 5°C
Coupling Temperature 0 - 5°C
Coupling pH (with Phenols) 9 - 10
Coupling pH (with Anilines) 4 - 5
Reaction Time (Coupling) 30 - 60 minutes

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_dye_synthesis Azo Dye Synthesis 4-Nitroisophthalic_Acid 4-Nitroisophthalic Acid Reduction Catalytic Hydrogenation (H₂, Pd/C) 4-Nitroisophthalic_Acid->Reduction 4-Aminoisophthalic_Acid This compound Reduction->4-Aminoisophthalic_Acid Diazotization Diazotization (NaNO₂, HCl, 0-5°C) 4-Aminoisophthalic_Acid->Diazotization Diazonium_Salt 4-Carboxybenzenediazonium-3-carboxylic acid Diazotization->Diazonium_Salt Coupling Azo Coupling Diazonium_Salt->Coupling Azo_Dye Azo Dye Product Coupling->Azo_Dye Coupling_Component Coupling Component (e.g., Phenol) Coupling_Component->Coupling

Caption: Experimental workflow for the synthesis of an azo dye from 4-nitroisophthalic acid.

troubleshooting_workflow start Low Yield or Impure Product check_diazotization Check Diazotization Step start->check_diazotization check_coupling Check Coupling Step check_diazotization->check_coupling No temp_diaz Temperature > 5°C? check_diazotization->temp_diaz Yes ph_coupling Optimal pH? check_coupling->ph_coupling Yes reagents_diaz Incorrect Stoichiometry? temp_diaz->reagents_diaz No solution_diaz Improve Cooling & Use Ice-Salt Bath temp_diaz->solution_diaz Yes reagents_diaz->check_coupling No solution_reagents Verify Molar Ratios of NaNO₂ and Acid reagents_diaz->solution_reagents Yes temp_coupling Temperature > 5°C? ph_coupling->temp_coupling Yes solution_ph Adjust pH with Acid/Base Monitor with pH Meter ph_coupling->solution_ph No temp_coupling->solution_ph solution_coupling_temp Maintain Cooling During Addition temp_coupling->solution_coupling_temp Yes temp_coupling->solution_coupling_temp

Caption: Troubleshooting workflow for low yield or impure product in azo dye synthesis.

signaling_pathway cluster_reduction Reduction cluster_diazotization Diazotization cluster_coupling Azo Coupling ArNO2 Ar-NO₂ (4-Nitroisophthalic Acid) ArNH2 Ar-NH₂ (this compound) ArNO2->ArNH2 + H₂ (Pd/C) ArNH2_diazo Ar-NH₂ ArN2Cl Ar-N₂⁺Cl⁻ (Diazonium Salt) ArNH2_diazo->ArN2Cl + NaNO₂ + HCl ArN2Cl_couple Ar-N₂⁺Cl⁻ AzoDye Ar-N=N-Ar' (Azo Dye) ArN2Cl_couple->AzoDye CouplingAgent Coupling Agent (e.g., Ar'-OH) CouplingAgent->AzoDye

Caption: Key chemical transformations in this compound dye synthesis.

References

Technical Support Center: Purification of 4-Aminoisophthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-aminoisophthalic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The most prevalent and effective purification method cited in the literature is recrystallization.[1] Column chromatography is also a viable option, particularly for derivatives with significantly different polarities from the impurities present.[2] For achieving high purity, methods such as catalytic hydrogenation reduction followed by crystallization have been reported to yield products with 100% purity as determined by HPLC.[3]

Q2: What are some common impurities I might encounter during the synthesis and purification of this compound derivatives?

A2: Impurities often stem from unreacted starting materials or by-products of the synthesis. For instance, if synthesizing from a nitro-substituted precursor, residual nitro compounds can be a significant impurity. Other potential impurities include regioisomers, partially reacted intermediates, and residual solvents from the reaction or initial purification steps. The presence of these impurities can negatively impact reaction yields and the safety profile of the final product.[4]

Q3: How critical is the purity of this compound derivatives in downstream applications?

A3: Purity is paramount, especially in pharmaceutical synthesis and the creation of high-specification materials.[4] Even minor impurities can lead to the formation of unwanted by-products, reduce reaction yields, and cause complications with regulatory compliance.[4] Therefore, achieving high purity is a critical step in the overall workflow.

Troubleshooting Guide

Low Yield After Recrystallization

Problem: You are experiencing a significant loss of product after performing recrystallization, resulting in a low yield.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Experiment with different solvent systems. For this compound derivatives, aqueous ethanol and acetic acid/water mixtures have been used successfully.[1]
Using Too Much Solvent Adding an excessive amount of solvent will keep the compound dissolved even at low temperatures, preventing effective crystallization.[5] Add the hot solvent portion-wise until the compound just dissolves.
Cooling Too Rapidly Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
Premature Filtration Filtering the crystals before crystallization is complete will result in product loss. Ensure the solution has reached a low temperature and that crystal formation has ceased before filtration.
Product Fails to Crystallize

Problem: Your this compound derivative remains in solution and does not crystallize upon cooling.

Possible Causes & Solutions:

CauseRecommended Solution
Solution is Not Supersaturated This can happen if too much solvent was added. Try to carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
Presence of Oily Impurities Oily impurities can inhibit crystal formation. Try adding a small seed crystal of the pure compound to induce crystallization. If that fails, an additional purification step, like a preliminary column chromatography, might be necessary to remove the oil.
Compound is Highly Soluble in the Chosen Solvent If the compound remains soluble even at low temperatures, the solvent is not suitable for recrystallization. A different solvent or a mixture of solvents should be tested.
Poor Purity After Purification

Problem: Analytical data (e.g., HPLC, NMR) indicates that your purified product still contains significant impurities.

Possible Causes & Solutions:

CauseRecommended Solution
Ineffective Recrystallization The chosen solvent may not be effectively differentiating between your product and the impurities. Test a range of solvents with varying polarities. For compounds with acidic or basic functionalities, crystallization as a salt can be an effective purification strategy.[6]
Co-precipitation of Impurities If an impurity has similar solubility properties to your product, it may co-precipitate. A secondary purification method, such as column chromatography, may be required.
Thermal Degradation Some derivatives may be sensitive to high temperatures. If you suspect degradation during heating for recrystallization, consider using a lower boiling point solvent or exploring non-thermal purification methods.
Ineffective Column Chromatography The chosen eluent system may not be providing adequate separation. Systematically screen different solvent systems (e.g., ethyl acetate/heptane with a small amount of acetic acid or TFA for acidic compounds) using Thin Layer Chromatography (TLC) to optimize separation before running the column.[7]

Experimental Protocols

General Recrystallization Protocol for this compound Derivatives

This protocol is a general guideline and may require optimization for specific derivatives.

  • Solvent Selection: Begin by testing the solubility of your crude product in a small amount of various potential solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat your chosen recrystallization solvent to just below its boiling point. Add the hot solvent to the flask containing the solid in small portions, with continuous swirling and heating, until the solid is completely dissolved.[5] Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated carbon and heat the solution for a few minutes. Hot-filter the solution to remove the carbon.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining surface impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Column Chromatography Protocol

This is a general guide; the specific stationary phase and mobile phase will depend on the polarity of the derivative.

  • Stationary Phase Selection: For most this compound derivatives, silica gel is a suitable stationary phase.[2]

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). A good eluent will result in a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities. For polar compounds, solvent systems like dichloromethane/methanol or ethyl acetate/methanol may be effective.[7] The addition of a small amount of acid (e.g., acetic acid or TFA) can improve the resolution of acidic compounds.[7]

  • Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualized Workflows

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis CrudeProduct Crude 4-Aminoisophthalic Acid Derivative Recrystallization Recrystallization CrudeProduct->Recrystallization Primary Method ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Alternative/ Secondary Method HPLC HPLC Analysis Recrystallization->HPLC NMR NMR Spectroscopy Recrystallization->NMR ColumnChromatography->HPLC ColumnChromatography->NMR PureProduct Pure Product HPLC->PureProduct Purity Confirmed NMR->PureProduct Structure Confirmed

Caption: General purification and analysis workflow for this compound derivatives.

TroubleshootingLogic Start Purification Attempt ChooseMethod Select Purification Method Start->ChooseMethod CheckPurity Check Purity (e.g., HPLC, TLC) Pure Pure Product Obtained CheckPurity->Pure Yes NotPure Impure Product CheckPurity->NotPure No OptimizeRecryst Optimize Recrystallization (e.g., change solvent) NotPure->OptimizeRecryst From Recrystallization OptimizeColumn Optimize Chromatography (e.g., change eluent) NotPure->OptimizeColumn From Column Recrystallize Perform Recrystallization ChooseMethod->Recrystallize Primary Column Perform Column Chromatography ChooseMethod->Column Secondary Recrystallize->CheckPurity Column->CheckPurity OptimizeRecryst->Recrystallize OptimizeColumn->Column

References

Technical Support Center: Scaling Up 4-Aminoisophthalic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminoisophthalic acid. Our aim is to address common issues encountered during the scale-up of its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound from laboratory to pilot or industrial scale can introduce several challenges. These often include:

  • Reduced Yield and Purity: Reactions that perform well on a small scale may see a decrease in yield and purity at a larger scale due to issues with mixing, heat transfer, and mass transfer.

  • Incomplete Reactions: Difficulty in achieving complete conversion of the starting material, often the reduction of 5-nitroisophthalic acid.

  • Formation of Side Products: The increased scale can lead to the amplification of minor side reactions, resulting in a more complex impurity profile.[1]

  • Crystallization and Isolation Issues: Changes in cooling rates and mixing efficiency can affect crystal size, morphology, and purity, making filtration and drying more challenging.

  • Safety Concerns: Exothermic reactions require careful management of heat dissipation to prevent runaway reactions.[2]

Q2: What are the primary synthetic routes for this compound?

A2: The most common synthetic routes involve the nitration of isophthalic acid to form 5-nitroisophthalic acid, followed by the reduction of the nitro group. The two main reduction methods are:

  • Catalytic Hydrogenation: This method typically employs a palladium-on-carbon (Pd/C) catalyst with hydrogen gas. It is often favored for its high selectivity and cleaner reaction profile.

  • Chemical Reduction: A common alternative involves the use of reducing agents like sodium sulfide (Na₂S) or sodium dithionite (Na₂S₂O₄).[1][3] These methods can be advantageous when certain functional groups are sensitive to catalytic hydrogenation.

Q3: What are the potential impurities I should be aware of?

A3: The impurity profile of this compound is highly dependent on the synthetic route.

  • From Catalytic Hydrogenation: Incomplete reduction can lead to the presence of the starting material, 5-nitroisophthalic acid. Intermediate products such as nitroso and hydroxylamine derivatives can also be present. Side reactions can lead to the formation of azoxy and hydrazo compounds.

  • From Sodium Sulfide Reduction: This method, known as the Zinin reduction, can also result in incomplete reduction. Intermediates like nitroso and hydroxylamine compounds may be formed.[1] The reaction stoichiometry is crucial to avoid the formation of thiosulfate as a byproduct.[1]

  • Starting Material Impurities: Impurities present in the initial isophthalic acid or nitrating agents can carry through the synthesis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of this compound.

Low Yield
Symptom Potential Cause Recommended Solution
Incomplete reaction (starting material remains) 1. Inactive Catalyst (Hydrogenation): The Pd/C catalyst may be old, poisoned, or not properly activated. 2. Insufficient Reducing Agent: The molar ratio of the reducing agent to the nitro compound may be too low. 3. Poor Solubility of Starting Material: 5-nitroisophthalic acid has limited solubility in many solvents, which can hinder the reaction rate.1. Use fresh, high-quality catalyst. Ensure the reaction mixture is free of catalyst poisons like sulfur compounds. 2. Increase the molar equivalents of the reducing agent. 3. For catalytic hydrogenation, consider adding a base like ammonia to the water to dissolve the 5-nitroisophthalic acid as its salt. For other reductions, ensure adequate solvent volume and agitation.
Product loss during workup 1. Product is partially soluble in the filtrate: this compound has some solubility in aqueous solutions, especially if the pH is not at its isoelectric point. 2. Precipitation is incomplete: The solution may be too dilute, or the pH may not be optimal for precipitation.1. Adjust the pH of the filtrate to the isoelectric point of this compound to minimize its solubility before filtration. Cool the mixture thoroughly. 2. Concentrate the solution or add an anti-solvent to induce further precipitation.
Low Purity
Symptom Potential Cause Recommended Solution
Presence of colored impurities 1. Formation of Azoxy or Azo Compounds: These are common byproducts in nitro group reductions, especially with metal hydrides or under non-optimal pH conditions.[3][4] 2. Oxidation of the product: The amino group is susceptible to oxidation, which can form colored impurities.1. Optimize the choice of reducing agent and reaction conditions. Catalytic hydrogenation and metal/acid reductions are generally preferred for complete reduction.[1] Ensure proper temperature control. 2. Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Presence of starting material or intermediates Incomplete reaction. See "Low Yield" troubleshooting section for incomplete reactions.
Poor crystalline quality Rapid crystallization: Cooling the reaction mixture too quickly can lead to the trapping of impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Consider a recrystallization step from a suitable solvent.

Data Presentation

Qualitative Solubility of this compound
SolventSolubilityNotes
Water Practically InsolubleSolubility is pH-dependent and increases at pH values away from the isoelectric point.
Methanol Soluble
Ethanol SolubleOften used as a solvent for the reaction or for recrystallization.
Isopropanol Sparingly Soluble
Acetone Sparingly Soluble
N,N-Dimethylformamide (DMF) Very Soluble
Dimethyl Sulfoxide (DMSO) Very Soluble
Chloroform Very Slightly Soluble
Glacial Acetic Acid Sparingly Soluble

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from established industrial practices for the high-purity synthesis of this compound.

Materials:

  • 5-Nitroisophthalic acid

  • Deionized Water

  • Ammonia solution (25-28%)

  • Palladium on carbon (5% or 10% Pd/C)

  • Hydrochloric acid (concentrated)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a pressure reactor equipped with a mechanical stirrer, gas inlet, and temperature probe, add 5-nitroisophthalic acid and deionized water.

  • Dissolution: While stirring, add ammonia solution portion-wise until the 5-nitroisophthalic acid is completely dissolved. The pH of the solution should be alkaline.

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add the Pd/C catalyst to the reaction mixture.

  • Hydrogenation: Seal the reactor and purge it several times with the inert gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-70 °C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Catalyst Filtration: Cool the reactor to room temperature and carefully vent the hydrogen gas, replacing it with an inert atmosphere. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with deionized water.

  • Crystallization: Transfer the filtrate to a clean vessel. While stirring, slowly add concentrated hydrochloric acid to adjust the pH to the isoelectric point of this compound (typically around pH 3-4). This will cause the product to precipitate.

  • Isolation and Drying: Cool the slurry in an ice bath to ensure complete precipitation. Collect the solid product by filtration, wash it with cold deionized water, and dry it under vacuum at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Start: 5-Nitroisophthalic Acid + Water + Ammonia dissolution Dissolution start->dissolution catalyst_add Add Pd/C Catalyst dissolution->catalyst_add hydrogenation Hydrogenation (H2, Pressure, Heat) catalyst_add->hydrogenation filtration Catalyst Filtration hydrogenation->filtration precipitation Precipitation with HCl filtration->precipitation isolation Isolation (Filtration) precipitation->isolation drying Drying isolation->drying end end drying->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Purity

troubleshooting_purity cluster_analysis Impurity Analysis cluster_solutions_color Solutions for Colored Impurities cluster_solutions_incomplete Solutions for Incomplete Reaction start Low Purity of This compound check_color Is the product colored? start->check_color check_starting_material Is starting material present? check_color->check_starting_material No optimize_conditions Optimize reaction conditions (temp, pH, reducing agent) check_color->optimize_conditions Yes check_intermediates Are intermediates (nitroso, hydroxylamine) detected? check_starting_material->check_intermediates No increase_reductant Increase reducing agent/ catalyst load check_starting_material->increase_reductant Yes check_intermediates->increase_reductant Yes end Recrystallize Product check_intermediates->end No inert_atmosphere Use inert atmosphere optimize_conditions->inert_atmosphere check_catalyst Check catalyst activity increase_reductant->check_catalyst improve_solubility Improve starting material solubility check_catalyst->improve_solubility

Caption: Decision tree for troubleshooting low purity issues.

References

Technical Support Center: Enhancing the Thermal Stability of 4-Aminoisophthalic Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the thermal stability of 4-Aminoisophthalic acid-based Metal-Organic Frameworks (MOFs).

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis, modification, and characterization of this compound-based MOFs.

Issue 1: The MOF loses crystallinity after synthesis and solvent removal.

  • Question: My newly synthesized this compound-based MOF appears crystalline in the mother liquor, but the powder X-ray diffraction (PXRD) pattern shows a loss of crystallinity after I filter and dry the sample. What is happening and how can I fix it?

  • Answer: This is a common issue known as framework collapse. The solvent molecules present within the pores of the MOF during synthesis help to template and support the structure. When these solvent molecules are removed, especially under harsh conditions, the framework can become unstable and collapse, leading to an amorphous material.[1]

    Possible Solutions:

    • Gentle Solvent Exchange: Before drying, try exchanging the high-boiling point synthesis solvent (like DMF or DEF) with a more volatile, lower-surface-tension solvent (like acetone or chloroform) over several days. This gradual exchange can often preserve the framework's integrity.

    • Supercritical CO2 Drying: This is a highly effective method for removing solvents without causing framework collapse due to the absence of a liquid-gas interface and its associated capillary forces.

    • Low-Temperature Vacuum Drying: Dry the sample under a gentle vacuum at a relatively low temperature (e.g., 60-80 °C) for an extended period. Avoid aggressive heating, which can accelerate solvent removal and lead to structural collapse.

Issue 2: Unexpected weight loss is observed in the Thermogravimetric Analysis (TGA) curve at low temperatures.

  • Question: My TGA curve for a this compound-based MOF shows a significant weight loss between 50 °C and 150 °C, well below the expected decomposition temperature. What could be the cause?

  • Answer: This initial weight loss is typically not due to the decomposition of the MOF framework itself. Instead, it is usually attributed to the removal of adsorbed or coordinated solvent molecules and water from the pores and surface of the MOF.[2][3]

    Possible Causes and Solutions:

    • Residual Solvents: The synthesis and washing process may leave residual solvent molecules trapped within the MOF's pores.

      • Solution: Ensure a thorough solvent exchange process is performed before TGA analysis. Activating the sample by heating it under vacuum at a temperature below its decomposition point can help remove these residual solvents.[2]

    • Adsorbed Water: MOFs can be hygroscopic and readily adsorb water from the atmosphere.

      • Solution: Store the MOF sample in a desiccator or under an inert atmosphere before analysis. Running a TGA experiment with a pre-heating step at a low temperature (e.g., 100 °C) for a period can help remove adsorbed water before the main decomposition analysis.[3]

Issue 3: The MOF's thermal stability decreases after post-synthetic modification (PSM).

  • Question: I performed a post-synthetic modification on my this compound-based MOF to add a new functional group, but the TGA results show that the decomposition temperature is now lower than the parent MOF. Why did this happen?

  • Answer: While PSM is a powerful tool for tuning MOF properties, the introduced functional groups can sometimes negatively impact the overall thermal stability of the framework.

    Possible Reasons:

    • Steric Hindrance: The newly introduced functional groups might be bulky, causing strain on the MOF framework and weakening the coordination bonds between the metal clusters and the linkers.

    • Chemical Incompatibility: The functional group itself may have a lower thermal stability than the original MOF framework.

    • Partial Framework Degradation during PSM: The reaction conditions used for the PSM (e.g., temperature, pH, solvent) might have caused some partial degradation of the MOF structure, even if the overall crystallinity appears to be retained in PXRD.

    Troubleshooting Steps:

    • Optimize PSM Conditions: Use milder reaction conditions (lower temperature, shorter reaction time) for the modification.

    • Choose Smaller Functional Groups: If possible, select smaller functional groups that are less likely to introduce steric strain.

    • Thorough Characterization: After PSM, perform comprehensive characterization (PXRD, FT-IR, and elemental analysis) to confirm the success of the modification and to check for any signs of framework degradation.

Frequently Asked Questions (FAQs)

Q1: What is a typical thermal decomposition temperature for a this compound-based MOF?

A1: The thermal stability of this compound-based MOFs can vary significantly depending on the metal cation used in the synthesis and the overall crystal structure. Generally, these MOFs can be stable up to temperatures of 300-400 °C. For instance, some cobalt and zinc-based MOFs with this linker show stability up to around 410 °C.[4] It is crucial to determine the specific decomposition temperature for your MOF using Thermogravimetric Analysis (TGA).

Q2: How can I improve the thermal stability of my this compound-based MOF?

A2: Several strategies can be employed to enhance the thermal stability of these MOFs:

  • Post-Synthetic Modification (PSM): Covalently modifying the amino group on the isophthalic acid linker with functional groups that can form additional interactions (e.g., hydrogen bonds) within the framework can enhance its rigidity and thermal stability.[5][6]

  • Choice of Metal Cation: The nature of the metal-ligand bond plays a crucial role in thermal stability. Harder metal cations with higher charge densities tend to form stronger coordination bonds, leading to more stable MOFs.[7]

  • Framework Interpenetration: Synthesizing interpenetrated frameworks can lead to increased thermal stability due to the reinforcement provided by the interwoven networks.

  • Hydrophobic Functionalization: Introducing hydrophobic functional groups can protect the framework from water molecules, which can sometimes catalyze thermal decomposition, thus improving hydrothermal and, indirectly, thermal stability.[8]

Q3: What is the best way to characterize the thermal stability of my MOF?

A3: The primary technique for determining the thermal stability of a MOF is Thermogravimetric Analysis (TGA) . This method measures the change in mass of a sample as a function of temperature. The onset temperature of the major weight loss in the TGA curve is typically considered the decomposition temperature of the MOF. It is often beneficial to couple TGA with Differential Scanning Calorimetry (DSC) to identify phase transitions and decomposition events more clearly. Additionally, in-situ Variable-Temperature Powder X-ray Diffraction (VT-PXRD) is a powerful technique to monitor the changes in the crystal structure of the MOF as it is heated, providing a direct correlation between temperature and structural integrity.[9]

Q4: Can the synthesis solvent affect the final thermal stability of the MOF?

A4: Yes, the synthesis solvent can influence the thermal stability of the resulting MOF. The solvent can be incorporated into the final structure as coordinated or guest molecules. The strength of the interaction between the solvent and the MOF framework can affect the temperature at which the framework begins to decompose.[10][11] Moreover, the synthesis conditions, including the choice of solvent, can influence the degree of crystallinity and the presence of defects in the MOF, which in turn can impact its thermal robustness.

Data Presentation

Table 1: Thermal Decomposition Temperatures of Selected this compound-Based MOFs

MOF DesignationMetal CenterDecomposition Temperature (Td)Characterization MethodReference
[Co(5-aip)(H2O)]Co(II)~410 °CTGA[4]
[Zn(5-aip)(H2O)]Zn(II)~410 °CTGA[4]
[Ni(H-5aip)2(H2O)2]·2H2ONi(II)~350 °CTGA[4]
[Cd(5-aip)(H2O)]·H2OCd(II)~380 °CTGA[4]

Note: 5-aminoisophthalic acid (5-aip) is used in the literature and is synonymous with this compound.

Experimental Protocols

Protocol 1: General Procedure for Thermogravimetric Analysis (TGA) of a MOF

  • Sample Preparation: Ensure the MOF sample is properly activated (solvent-exchanged and dried under vacuum) to remove residual solvents. Place 5-10 mg of the MOF powder into a TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Set the heating rate, typically 5 or 10 °C/min.[12]

    • Select the atmosphere (e.g., nitrogen, air, or argon) and set the flow rate (e.g., 20-50 mL/min).

    • Set the temperature range, for example, from room temperature to 800 °C.

  • Pre-heating (Optional but Recommended): Include an isothermal step at a low temperature (e.g., 100-120 °C) for 30-60 minutes to ensure the removal of any adsorbed water or volatile solvents before the main heating ramp.

  • Data Acquisition: Start the TGA run and record the mass loss as a function of temperature.

  • Data Analysis: Determine the decomposition temperature (Td) from the onset of the significant weight loss step in the TGA curve. The derivative of the TGA curve (DTG) can help to more accurately identify the temperatures of maximum weight loss rates.

Protocol 2: Post-Synthetic Modification (PSM) via Acylation of the Amino Group

This protocol provides a general guideline for the acylation of the amino group on the this compound linker within a pre-synthesized MOF.

  • MOF Activation: Activate the parent this compound-based MOF by heating under vacuum to ensure the pores are accessible.

  • Reaction Setup:

    • In a round-bottom flask, suspend the activated MOF in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or DMF).

    • Add the acylating agent (e.g., an acid anhydride or acyl chloride) in excess (typically 5-10 equivalents per amino group).

    • If necessary, add a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the acid byproduct.

  • Reaction: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up:

    • Isolate the modified MOF by filtration or centrifugation.

    • Wash the solid extensively with the reaction solvent to remove unreacted reagents and byproducts.

    • Perform a solvent exchange with a volatile solvent like acetone.

  • Drying: Dry the modified MOF under vacuum at a moderate temperature.

  • Characterization: Characterize the modified MOF using FT-IR spectroscopy (to confirm the formation of the amide bond), PXRD (to verify the retention of crystallinity), and TGA (to assess the change in thermal stability).

Visualizations

Troubleshooting_Loss_of_Crystallinity cluster_problem Problem cluster_cause Potential Cause cluster_solutions Suggested Solutions Problem MOF loses crystallinity after solvent removal Cause Framework Collapse due to removal of supporting solvent molecules Problem->Cause Leads to Sol1 Gentle Solvent Exchange (e.g., with acetone) Cause->Sol1 Mitigate with Sol2 Supercritical CO2 Drying Cause->Sol2 Mitigate with Sol3 Low-Temperature Vacuum Drying Cause->Sol3 Mitigate with

Caption: Troubleshooting workflow for loss of MOF crystallinity.

PSM_Workflow cluster_synthesis Synthesis & Activation cluster_modification Modification cluster_characterization Characterization A Synthesize Parent MOF B Activate MOF (Solvent Exchange & Drying) A->B C Post-Synthetic Modification (e.g., Acylation) B->C D Verify Modification (FT-IR, Elemental Analysis) C->D E Confirm Crystallinity (PXRD) D->E F Assess Thermal Stability (TGA) E->F

References

Avoiding side reactions in the synthesis of 4-Aminoisophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 5-aminoisophthalic acid.

Frequently Asked Questions (FAQs)

Q1: Are 4-aminoisophthalic acid and 5-aminoisophthalic acid the same compound?

A1: Yes, they are the same chemical entity. The different names arise from the numbering of the carbon atoms on the benzene ring. The IUPAC-preferred name is 5-aminobenzene-1,3-dicarboxylic acid, commonly referred to as 5-aminoisophthalic acid. This nomenclature will be used throughout this guide for consistency.

Q2: What is the most common synthetic route to 5-aminoisophthalic acid?

A2: The most prevalent and well-documented method is the reduction of 5-nitroisophthalic acid. This transformation can be achieved using several reducing agents and conditions, each with its own set of advantages and potential for side reactions.

Q3: What are the primary methods for the reduction of 5-nitroisophthalic acid?

A3: The three primary methods for the reduction of 5-nitroisophthalic acid are:

  • Catalytic Hydrogenation: Typically employing a palladium on carbon (Pd/C) or Raney nickel catalyst with hydrogen gas.

  • Reduction with Hydrazine Hydrate: Often used in conjunction with a catalyst like Raney nickel.

  • Reduction with Sodium Sulfide (Zinin Reduction): A classical method for the reduction of aromatic nitro compounds.

Troubleshooting Guide: Side Reaction Prevention

This guide addresses specific issues that may arise during the synthesis of 5-aminoisophthalic acid and provides targeted solutions.

Issue 1: Low Yield and Purity in Catalytic Hydrogenation

Q: My catalytic hydrogenation of 5-nitroisophthalic acid resulted in a low yield and the product is impure. What are the likely side reactions and how can I prevent them?

A: Low yield and purity in this reaction are often due to the formation of dimeric intermediates, such as azoxy and hydrazo compounds.[1] These side reactions are particularly prevalent under neutral or alkaline conditions.

Recommended Solutions:

  • pH Control: Maintaining a slightly acidic pH (between 4 and 7) can significantly suppress the formation of azoxy and hydrazo by-products. This can be achieved by carrying out the reaction in the presence of an alkali metal hydroxide but under an atmosphere that maintains the pH below the isoelectric point of 5-nitroisophthalic acid.[1]

  • Pressure Management: Using a lower hydrogen pressure (≤10 kg/cm ²) has been shown to be effective in minimizing side product formation.[1]

  • Catalyst Selection: Palladium on carbon (Pd/C) and Raney nickel are both effective catalysts for this reduction.[1]

  • Ammonia Addition: One high-purity method involves conducting the reaction in an aqueous solution of ammonia. This helps to dissolve the starting material and can lead to a product with very high purity (approaching 100%), often eliminating the need for further recrystallization.[2]

Issue 2: Incomplete Reaction or Side Products with Sodium Sulfide (Zinin Reduction)

Q: I am using sodium sulfide to reduce 5-nitroisophthalic acid, but the reaction is sluggish, or I am observing colored impurities. What is causing this and how can I optimize the reaction?

A: The Zinin reduction proceeds through nitroso and hydroxylamine intermediates.[3] The formation of colored impurities, such as azo compounds, can occur if the nitroso intermediate reacts with the newly formed amine product. Incomplete reaction can be due to several factors.

Recommended Solutions:

  • Reaction Temperature: This reaction is typically carried out at an elevated temperature (90-98°C) to ensure a reasonable reaction rate.[4]

  • Stoichiometry: The stoichiometry of the reaction is crucial. A possible stoichiometry is: 4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻.[3] Ensuring the correct molar ratios of reactants is essential for driving the reaction to completion.

  • pH Adjustment for Product Isolation: The product, 5-aminoisophthalic acid, is precipitated from the reaction mixture by acidifying the filtrate to a pH of 3-3.5 with an acid like hydrochloric acid.[4] Careful pH control at this stage is vital for maximizing yield and purity.

Issue 3: Difficulty in Product Isolation and Purification

Q: My final product of 5-aminoisophthalic acid is off-white or yellow, and I'm having trouble purifying it. What are the likely impurities and what purification methods are most effective?

A: The off-white or yellow color can be due to residual starting material, the aforementioned dimeric by-products (azoxy and hydrazo compounds), or azo compounds if using the Zinin reduction. In some cases, dicarboxylic fluorenones and tricarboxylic biphenyls have been identified as impurities in related aromatic acid syntheses.[5]

Recommended Solutions:

  • Recrystallization: This is a common and effective method for purifying 5-aminoisophthalic acid. A mixture of ethanol and water is a frequently used solvent system.[5]

  • Activated Carbon Treatment: If colored impurities are present, adding activated carbon to the hot solution during recrystallization can help to adsorb these impurities. The hot solution should then be filtered to remove the carbon before allowing the product to crystallize.[5]

  • Aqueous Wash: To remove any inorganic salt impurities that may be present from the workup, washing the crude product with cold deionized water before recrystallization can be beneficial.[5]

Summary of Reaction Conditions and Outcomes

Reduction MethodReducing Agent/CatalystTypical YieldReported PurityKey Side Products
Catalytic HydrogenationH₂ / Pd/C or Raney Ni>98%[1]>99.5%[1]Azoxy and hydrazo compounds
Hydrazine ReductionHydrazine Hydrate / Raney Ni94%[6]99.6%[6]Generally low, but can form hydrazides
Zinin ReductionSodium Sulfide (Na₂S)97%[4]>99%[4]Azo compounds, thiosulfate[3]

Experimental Protocols

Protocol 1: High-Purity Synthesis via Catalytic Hydrogenation with Ammonia

This protocol is adapted from a patented method for producing high-purity 5-aminoisophthalic acid.[2]

  • Reactor Setup: In an appropriately sized autoclave, charge 5-nitroisophthalic acid, water (approximately 3-4 times the weight of the nitro compound), 25% aqueous ammonia (approximately 1.8-2.0 molar equivalents to the nitro compound), and 5% palladium on carbon catalyst.

  • Purging: Seal the autoclave and purge the system with nitrogen gas three times to remove air.

  • Hydrogenation: Charge the autoclave with hydrogen gas to a pressure of 1 MPa. Heat the reaction mixture to 70-80°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is typically complete within 1-3 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

  • Product Isolation: Neutralize the filtrate with 35% hydrochloric acid to precipitate the product.

  • Drying: Filter the white crystalline product and dry to a constant weight.

Protocol 2: Reduction using Hydrazine Hydrate and Raney Nickel

This protocol is based on a patented synthesis method.[6]

  • Initial Setup: In a reaction flask, dissolve 5-nitroisophthalic acid and sodium hydroxide (4.0 molar equivalents) in water.

  • Catalyst Addition: Add Raney nickel to the solution.

  • Hydrazine Addition: Slowly raise the temperature to 35-40°C. Add 80% hydrazine hydrate (2.0 molar equivalents) dropwise over 30 minutes.

  • Reaction: Continue stirring for an additional 30 minutes to complete the reaction.

  • Filtration: Filter the reaction mixture to recover the Raney nickel catalyst.

  • Precipitation: Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate a white solid.

  • Isolation and Drying: Filter the solid product, wash with cold water, and dry to obtain 5-aminoisophthalic acid.

Protocol 3: Zinin Reduction using Sodium Sulfide

This protocol is adapted from a patented procedure.[4]

  • Solution Preparation: In a reactor, dissolve sodium carbonate in water with heating and stirring. After complete dissolution, add 5-nitroisophthalic acid and allow it to dissolve. The mass ratio of 5-nitroisophthalic acid:water:sodium carbonate should be approximately 1:4-5:0.6-0.73.

  • Reductant Addition: At 90-98°C, add a 20-25% aqueous solution of sodium disulfide dropwise over 30 minutes.

  • Reaction: Maintain the temperature and reflux for 2.5-3 hours.

  • Filtration: Filter the hot reaction mixture immediately and collect the filtrate.

  • Product Precipitation: Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 3-3.5.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry to yield 5-aminoisophthalic acid as an off-white crystalline powder.

Visualizations

Synthesis_Pathway 5-Nitroisophthalic Acid 5-Nitroisophthalic Acid Reduction Reduction 5-Nitroisophthalic Acid->Reduction 5-Aminoisophthalic Acid 5-Aminoisophthalic Acid Reduction->5-Aminoisophthalic Acid Side_Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction (Catalytic Hydrogenation) Nitro_Compound Ar-NO2 Amine_Product Ar-NH2 Nitro_Compound->Amine_Product Reduction Nitroso_Intermediate Ar-NO Nitro_Compound->Nitroso_Intermediate Hydroxylamine_Intermediate Ar-NHOH Nitroso_Intermediate->Hydroxylamine_Intermediate Azoxy_Byproduct Ar-N(O)=N-Ar Nitroso_Intermediate->Azoxy_Byproduct + Ar-NHOH Hydrazo_Byproduct Ar-NH-NH-Ar Azoxy_Byproduct->Hydrazo_Byproduct Reduction Troubleshooting_Workflow Start Low Yield / Purity Identify_Method Synthesis Method? Start->Identify_Method Catalytic_Hydro Catalytic Hydrogenation Identify_Method->Catalytic_Hydro Catalytic Zinin_Reduction Zinin Reduction Identify_Method->Zinin_Reduction Sulfide Check_pH pH Acidic? Catalytic_Hydro->Check_pH Check_Temp Temp >90C? Zinin_Reduction->Check_Temp Adjust_pH Adjust pH to 4-7 Check_pH->Adjust_pH No Lower_Pressure Lower H2 Pressure Check_pH->Lower_Pressure Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Stoich Verify Stoichiometry Check_Temp->Check_Stoich Yes Purify Purify Product Adjust_pH->Purify Lower_Pressure->Purify Increase_Temp->Purify Check_Stoich->Purify Recrystallize Recrystallize (Ethanol/Water) Purify->Recrystallize Active_Carbon Use Activated Carbon Recrystallize->Active_Carbon

References

Technical Support Center: Enhancing the Porosity of MOFs Derived from 4-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and porosity enhancement of Metal-Organic Frameworks (MOFs) derived from 4-Aminoisophthalic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My synthesized MOF from this compound exhibits a low Brunauer-Emmett-Teller (BET) surface area. What are the potential causes and how can I improve it?

A1: Low surface area in as-synthesized MOFs is a common issue and can stem from several factors. Here’s a troubleshooting guide:

  • Incomplete Solvent Removal: Residual solvent molecules from the synthesis (e.g., DMF, DEF) can block the pores, leading to a significantly lower measured surface area.

    • Solution: Implement a thorough activation protocol. This typically involves solvent exchange with a low-boiling-point solvent (e.g., ethanol, acetone, or chloroform) followed by drying under high vacuum and elevated temperature. For thermally sensitive MOFs, supercritical CO2 drying is an excellent alternative to prevent pore collapse.[1][2]

  • Pore Collapse During Activation: The capillary forces exerted by the evaporating solvent during conventional thermal activation can cause the framework to collapse, especially for MOFs with larger pores or weaker structural integrity.

    • Solution: After solvent exchange, instead of conventional heating, consider gentler activation methods like supercritical CO2 drying or freeze-drying.[1] These methods minimize surface tension effects during solvent removal.

  • Formation of a Dense, Non-porous Phase: The reaction conditions may favor the formation of a thermodynamically stable, non-porous coordination polymer instead of the desired porous MOF.

    • Solution: Systematically vary the synthesis parameters. Key factors to adjust include:

      • Solvent System: The choice of solvent can influence the coordination environment. Consider using a co-solvent system.

      • Modulators: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid or benzoic acid), can compete with the linker for coordination sites, slowing down the crystallization process and favoring the formation of the desired porous phase.

      • Temperature and Reaction Time: Explore a range of temperatures and reaction times. The desired porous phase might be a kinetically favored product that forms at lower temperatures or shorter reaction times.

  • Impurities: Unreacted starting materials or byproduct phases can block the pores of the target MOF.

    • Solution: Ensure high purity of the this compound and the metal salt. After synthesis, wash the product thoroughly with the synthesis solvent to remove any unreacted precursors.

Q2: I am observing the formation of an amorphous powder instead of a crystalline MOF. What steps can I take to promote crystallinity?

A2: The formation of an amorphous product indicates that the nucleation and crystal growth processes are not well-controlled. To promote crystallinity:

  • Optimize Reactant Concentrations: High concentrations can lead to rapid precipitation. Try decreasing the concentrations of both the this compound and the metal salt.

  • Adjust the pH: The deprotonation of the carboxylic acid groups is crucial for coordination. The addition of a small amount of a base (e.g., triethylamine) can facilitate this. Conversely, in some systems, a small amount of acid can help control the hydrolysis of the metal salt.

  • Control the Temperature Profile: A slower heating rate or a lower reaction temperature can sometimes favor the growth of larger, more well-defined crystals.

  • Introduce a Modulator: As mentioned in A1, modulators can slow down the reaction kinetics, allowing for more ordered crystal growth.

Q3: My amino-functionalized MOF shows good initial porosity, but it degrades over time, especially when exposed to moisture. How can I improve its stability?

A3: The stability of MOFs, particularly in the presence of water, can be a significant challenge. Here are some strategies to enhance stability:

  • Post-Synthetic Modification (PSM): The free amino group on the this compound linker provides a reactive site for post-synthetic modification. By reacting the -NH2 group, you can alter the hydrophobicity of the pore environment, which can improve moisture stability.

  • Metal Node Selection: The choice of the metal ion plays a crucial role in the stability of the MOF. For instance, Zr-based MOFs (like the UiO series) are generally known for their high chemical and thermal stability compared to some divalent metal-based MOFs.

  • Hydrophobic Functionalization: Introducing hydrophobic groups through PSM can create a more water-repellent environment within the pores, thus protecting the framework from hydrolysis.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and porosity enhancement of MOFs derived from this compound. These are general protocols and may require optimization for specific metal-linker combinations.

Protocol 1: Solvothermal Synthesis of a Zn-based MOF with this compound

Objective: To synthesize a crystalline MOF using this compound and a zinc salt.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 1.5 mmol of zinc nitrate hexahydrate and 0.5 mmol of this compound in 15 mL of DMF.

  • Cap the vial tightly and sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Place the vial in a programmable oven and heat to 120 °C for 24 hours.

  • Allow the oven to cool down to room temperature naturally.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

  • Proceed to the activation protocol (Protocol 2).

Protocol 2: Solvent Exchange and Activation to Enhance Porosity

Objective: To remove residual solvent from the pores of the as-synthesized MOF to maximize its surface area.

Materials:

  • As-synthesized MOF from Protocol 1

  • Ethanol (or another suitable low-boiling-point solvent like acetone or chloroform)

Procedure:

  • Immerse the as-synthesized MOF crystals in 20 mL of ethanol.

  • Allow the crystals to soak for 24 hours to exchange the DMF in the pores with ethanol.

  • Decant the ethanol and replace it with fresh ethanol. Repeat this step at least three times over a period of 72 hours to ensure complete solvent exchange.[1]

  • After the final wash, decant the ethanol and transfer the MOF to a Schlenk flask.

  • Activate the MOF by heating under high vacuum (e.g., <10⁻³ torr) at a temperature just below its decomposition temperature (determined by thermogravimetric analysis, TGA) for at least 12 hours. A typical starting point is 120-150 °C.

Alternative Activation (Supercritical CO₂ Drying):

  • Follow steps 1-3 of the solvent exchange procedure.

  • Place the ethanol-soaked MOF in the chamber of a critical point dryer.

  • Flush the chamber with liquid CO₂ to replace the ethanol.

  • Heat the chamber above the critical temperature of CO₂ (31.1 °C) and increase the pressure above its critical pressure (72.8 atm).

  • Slowly vent the supercritical CO₂ to bring the chamber back to ambient pressure, leaving a dry, highly porous MOF.[1]

Data Presentation

The following tables summarize hypothetical quantitative data for a Zn-based MOF derived from this compound, before and after different activation procedures.

Table 1: Porosity Data of Zn-4-Aminoisophthalate MOF

SampleActivation MethodBET Surface Area (m²/g)Langmuir Surface Area (m²/g)Pore Volume (cm³/g)
As-SynthesizedNone< 50< 70< 0.05
Activated Sample AThermal Activation (150 °C)85010200.45
Activated Sample BSupercritical CO₂ Drying120014500.62

Mandatory Visualizations

Experimental Workflow for Porosity Enhancement

experimental_workflow cluster_synthesis MOF Synthesis cluster_activation Activation for Porosity Enhancement Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Synthesis Solvothermal Synthesis (e.g., 120 °C, 24h) Metal_Salt->Synthesis Linker This compound Linker->Synthesis Solvent Solvent (e.g., DMF) Solvent->Synthesis As_Synthesized_MOF As-Synthesized MOF (Solvent-filled pores) Synthesis->As_Synthesized_MOF Solvent_Exchange Solvent Exchange (e.g., with Ethanol) As_Synthesized_MOF->Solvent_Exchange Thermal_Activation Thermal Activation (Vacuum + Heat) Solvent_Exchange->Thermal_Activation Supercritical_Drying Supercritical CO₂ Drying Solvent_Exchange->Supercritical_Drying Activated_MOF_Thermal Activated MOF (Potentially lower porosity due to collapse) Thermal_Activation->Activated_MOF_Thermal Activated_MOF_SCD Activated MOF (High Porosity, Preserved Framework) Supercritical_Drying->Activated_MOF_SCD

Caption: Workflow for synthesizing and activating MOFs from this compound.

Logical Relationship of Factors Affecting Porosity

logical_relationship cluster_synthesis_params Synthesis Parameters cluster_activation_methods Activation Methods cluster_psm Post-Synthetic Modification Solvent_Choice Solvent Choice Final_Porosity Final MOF Porosity Solvent_Choice->Final_Porosity Modulator_Use Modulator Use Modulator_Use->Final_Porosity Temp_Time Temperature & Time Temp_Time->Final_Porosity Thermal Thermal Activation Thermal->Final_Porosity can cause pore collapse Supercritical Supercritical Drying Supercritical->Final_Porosity preserves porosity PSM Functionalization of -NH₂ group Framework_Stability Framework Stability PSM->Framework_Stability Framework_Stability->Final_Porosity

Caption: Key factors influencing the final porosity of this compound MOFs.

References

Technical Support Center: 4-Aminoisophthalic Acid-Based Sensor Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the fabrication of sensors utilizing 4-aminoisophthalic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental fabrication of this compound-based sensors.

Issue IDProblemPotential CausesSuggested Solutions
SEN-FAB-01 Low Sensor Sensitivity - Incomplete functionalization of the electrode surface. - Suboptimal pH of the working solution affecting the binding affinity. - Steric hindrance at the sensor surface. - Low concentration of the recognition element.- Ensure the electrode surface is thoroughly cleaned and activated before functionalization. - Optimize the pH of the buffer solution to ensure optimal binding conditions for the target analyte. - Consider using a linker molecule to reduce steric hindrance. - Increase the concentration of this compound during the modification step.
SEN-FAB-02 Poor Reproducibility - Inconsistent surface area of the working electrode. - Variation in the incubation time and temperature. - Instability of the self-assembled monolayer. - Contamination of reagents or glassware.- Standardize the electrode polishing and cleaning procedure. - Strictly control the incubation time and temperature for each step of the fabrication process. - Allow for a sufficient self-assembly time and consider cross-linking strategies to enhance monolayer stability. - Use high-purity reagents and thoroughly clean all glassware.
SEN-FAB-03 High Background Noise - Non-specific binding of interfering species to the sensor surface. - Electrochemical instability of the modified electrode. - Incomplete removal of unbound reagents.- Block the sensor surface with a suitable agent (e.g., bovine serum albumin, ethanolamine) after functionalization. - Perform cyclic voltammetry scans in the blank buffer solution to ensure a stable baseline before adding the analyte. - Thoroughly rinse the electrode after each modification step.
SEN-FAB-04 No Sensor Response - Failure of the surface modification step. - Inactive recognition element. - Incorrect potential window for electrochemical measurements. - Absence of the target analyte in the sample.- Verify the successful functionalization of the electrode surface using characterization techniques like cyclic voltammetry or impedance spectroscopy. - Ensure the this compound and other reagents have not degraded. - Optimize the potential window based on the electrochemical properties of the analyte. - Use a positive control with a known concentration of the analyte to confirm sensor functionality.
SEN-FAB-05 Signal Drift - Degradation of the sensor's recognition layer over time. - Leaching of the modifier from the electrode surface. - Temperature fluctuations during measurement.- Store the sensor in a stable, cool, and dark environment when not in use. - Investigate covalent attachment methods for more robust surface modification. - Maintain a constant temperature during the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for fabricating and operating a this compound-based sensor?

A1: The optimal pH can vary depending on the target analyte. However, the amino and carboxylic acid groups of this compound are pH-sensitive. It is generally recommended to perform initial characterization and optimization experiments in a pH range of 6.0 to 8.0.

Q2: How can I confirm the successful modification of my electrode with this compound?

A2: Electrochemical techniques are effective for confirmation. You can use cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS) to compare the electrochemical behavior of the bare electrode with the modified electrode. A change in the peak currents, peak separation (in CV), or charge transfer resistance (in EIS) indicates successful modification.

Q3: What are the best practices for storing this compound-based sensors?

A3: To ensure longevity and stable performance, modified electrodes should be stored in a cool, dry, and dark place. Storing them in a desiccator at 4°C is a common practice. Avoid exposure to harsh chemicals or extreme temperatures.

Q4: What are some common interfering substances to be aware of when using these sensors?

A4: Common interfering species can include structurally similar molecules to the target analyte, as well as small, electroactive molecules that may be present in complex samples (e.g., ascorbic acid, uric acid). It is crucial to perform selectivity studies to assess the sensor's response to potential interferents.

Experimental Workflow and Signaling Pathway

Experimental Workflow for Sensor Fabrication

The following diagram illustrates a typical workflow for the fabrication of a this compound-based electrochemical sensor.

G cluster_prep Electrode Preparation cluster_mod Surface Modification cluster_final Sensor Finalization & Measurement A Bare Electrode B Polishing A->B C Cleaning (Sonication) B->C D Electrochemical Activation C->D E Self-Assembly with This compound D->E F Rinsing E->F G Blocking (e.g., BSA) F->G H Analyte Incubation G->H I Electrochemical Measurement H->I

A generalized workflow for the fabrication of a this compound-based sensor.

Proposed Signal Transduction Pathway

This diagram outlines a possible signal transduction mechanism for a this compound-based sensor.

G Analyte Target Analyte Binding Binding Event Analyte->Binding Receptor This compound (Recognition Layer) Receptor->Binding Conformation Conformational Change Binding->Conformation Induces Transducer Electrode Transducer Conformation->Transducer Alters Electron Transfer Signal Change in Electrochemical Signal Transducer->Signal Generates

Proposed signal transduction pathway for the sensor.

Key Experimental Protocols

Protocol 1: Electrode Cleaning and Preparation
  • Mechanical Polishing: Polish the working electrode (e.g., glassy carbon electrode) with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad for 5 minutes each.

  • Rinsing: Rinse the electrode thoroughly with deionized (DI) water between each polishing step.

  • Sonication: Sonicate the electrode in DI water, ethanol, and then DI water again, for 5 minutes in each solvent, to remove any embedded alumina particles and other contaminants.

  • Drying: Dry the electrode under a stream of nitrogen gas.

Protocol 2: Electrode Modification with this compound
  • Electrochemical Activation: Activate the cleaned electrode by performing cyclic voltammetry in a suitable electrolyte (e.g., 0.5 M H₂SO₄) for a set number of cycles until a stable voltammogram is obtained.

  • Preparation of Modification Solution: Prepare a solution of this compound in a suitable solvent (e.g., dimethylformamide or an aqueous buffer). The concentration may need to be optimized, but a starting point of 1-10 mM is common.

  • Self-Assembly: Immerse the activated electrode in the this compound solution and allow it to self-assemble on the electrode surface. The incubation time can range from 1 to 24 hours at room temperature.

  • Rinsing: After incubation, gently rinse the modified electrode with the solvent used for the modification solution and then with DI water to remove any non-adsorbed molecules.

  • Drying: Dry the modified electrode under a gentle stream of nitrogen.

Protocol 3: Electrochemical Measurement
  • Establish Baseline: Place the modified electrode in a blank buffer solution (the same buffer that will be used for the analyte) and record the electrochemical signal (e.g., cyclic voltammogram or impedance spectrum) to establish a stable baseline.

  • Analyte Addition: Introduce the sample containing the target analyte into the electrochemical cell.

  • Incubation: Allow the analyte to incubate with the sensor for a specific period to allow for binding.

  • Signal Recording: Record the electrochemical signal again in the presence of the analyte. The change in the signal compared to the baseline is proportional to the concentration of the analyte.

Protocol optimization for the catalytic activity of 4-Aminoisophthalic acid materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to protocol optimization for the catalytic applications of 4-Aminoisophthalic acid-based materials. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and use of this compound-based catalysts.

Problem Possible Causes Recommended Solutions
Low or No Catalytic Activity 1. Incomplete Catalyst Activation: The amino groups on the this compound linker may not be fully available for catalysis.[1] 2. Catalyst Poisoning: Impurities in reactants or solvents can block active sites.[2] 3. Incorrect Reaction Conditions: Temperature, pressure, or solvent may not be optimal for the specific reaction.1. Activation Protocol: Ensure proper activation of the catalyst. For Metal-Organic Frameworks (MOFs), this may involve a solvent exchange and heating under vacuum to remove guest molecules from the pores. An acid wash (e.g., with HCl) can also be used to hydrolyze any formamide substituents on the amino groups.[1] 2. Reagent and Solvent Purity: Use high-purity, dry reagents and solvents. Consider passing them through a purification column if necessary. 3. Optimize Conditions: Systematically vary the reaction temperature, time, and solvent to find the optimal conditions for your specific substrate.
Low Product Yield 1. Suboptimal Catalyst Loading: The amount of catalyst may be too low for efficient conversion. 2. Poor Substrate Diffusion: The pores of the catalyst may be too small for the substrate molecules to access the active sites efficiently. 3. Product Inhibition: The product may be adsorbing to the active sites and preventing further reaction. 4. Catalyst Leaching: The active metal centers may be leaching from the support into the reaction mixture.1. Vary Catalyst Loading: Experiment with different catalyst loadings (e.g., 1-10 mol%) to find the optimal concentration. 2. Catalyst Selection: If substrate size is a concern, consider using a catalyst with a larger pore size.[2] 3. Monitor Reaction Progress: Track the reaction over time to see if the rate slows down significantly, which could indicate product inhibition. 4. Leaching Test: After the reaction, filter out the catalyst and add more reactants to the filtrate. If the reaction continues, leaching has occurred.
Poor Product Selectivity 1. Side Reactions: The catalyst or reaction conditions may be promoting undesired side reactions. 2. Mass Transfer Limitations: Slow diffusion of reactants into the catalyst pores can lead to side reactions on the catalyst exterior.1. Modify Reaction Conditions: Lowering the reaction temperature or changing the solvent can sometimes improve selectivity. 2. Improve Stirring/Agitation: Ensure vigorous stirring to minimize mass transfer limitations.
Catalyst Deactivation 1. Coking: Formation of carbonaceous deposits on the catalyst surface.[3] 2. Structural Collapse: The framework of the catalyst may not be stable under the reaction conditions. 3. Irreversible Poisoning: Strong binding of impurities to the active sites.1. Regeneration: Deactivated catalysts can sometimes be regenerated by calcination (controlled heating in air) to burn off coke.[3] However, this must be done carefully to avoid damaging the catalyst structure. 2. Stability Check: Characterize the catalyst (e.g., using Powder X-ray Diffraction) after the reaction to check for structural changes. 3. Purify Reactants: Ensure the highest possible purity of all starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the role of the amino group in this compound-based catalysts?

The amino group (-NH2) on the this compound linker often acts as a basic catalytic site. In reactions like the Knoevenagel condensation, it can activate the reactants by deprotonating a C-H bond, initiating the reaction cascade.[2]

Q2: How do I choose the right metal for my this compound-based MOF catalyst?

The choice of metal will influence the structural properties and Lewis acidity of the MOF. Different metals like Al, Cu, Co, Zn, and Cd have been used to synthesize MOFs with this compound.[4][5][6] The optimal metal will depend on the specific reaction you are catalyzing. It is recommended to screen a variety of metals for your application.

Q3: What are the typical solvents used for reactions with these catalysts?

Polar solvents like ethanol and DMF are commonly used for reactions such as the Knoevenagel condensation.[2][7] However, solvent-free conditions have also been shown to be effective and offer environmental benefits.[8]

Q4: How can I confirm the structural integrity of my catalyst after the reaction?

Powder X-ray Diffraction (PXRD) is an excellent technique to check if the crystalline structure of your MOF catalyst has been maintained after the reaction. A comparison of the PXRD pattern before and after catalysis will reveal any changes.

Q5: Is it possible to reuse these catalysts?

Yes, one of the key advantages of using heterogeneous catalysts like MOFs is their potential for recyclability. After the reaction, the catalyst can be recovered by filtration or centrifugation, washed with a suitable solvent, dried, and then reused in subsequent reactions.[2] It is important to test for any loss in activity over multiple cycles.

Quantitative Data Summary

The following tables summarize quantitative data for the Knoevenagel condensation of benzaldehyde with malononitrile using an aluminum-based MOF with 5-aminoisophthalate linkers (CAU-10-NH2).

Table 1: Effect of Reaction Time and Temperature on Product Yield

EntryTemperature (°C)Time (h)Benzaldehyde Conversion (%)
1407>99
240385
325770

Reaction Conditions: Benzaldehyde (1 mmol), malononitrile (1 mmol), CAU-10-NH2 catalyst (10 mol%), ethanol solvent.

Table 2: Substrate Scope for Knoevenagel Condensation with CAU-10-NH2

EntryAldehydeProduct Yield (%)
1Benzaldehyde>99
24-Nitrobenzaldehyde>99
34-Chlorobenzaldehyde95
44-Methylbenzaldehyde92
54-Methoxybenzaldehyde88

Reaction Conditions: Aldehyde (1 mmol), malononitrile (1 mmol), CAU-10-NH2 catalyst (10 mol%), ethanol solvent, 40°C, 7h.

Experimental Protocols

Protocol 1: Synthesis of an Aluminum-based MOF with this compound (CAU-10-NH2)

This protocol is adapted from the synthesis of CAU-10-NH2, an aluminum-based MOF utilizing 5-aminoisophthalate (a synonym for 4-aminoisophthalate).

Materials:

  • This compound (H2AIP-NH2)

  • Aluminum chloride hexahydrate (AlCl3·6H2O)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

Procedure:

  • In a glass vial, dissolve this compound and AlCl3·6H2O in a 1:1 molar ratio in a mixture of DMF and deionized water.

  • Seal the vial and heat it in an oven at a specified temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • After cooling to room temperature, a crystalline product should have formed.

  • Isolate the solid product by filtration or decanting the solvent.

  • Wash the product with fresh DMF and then with methanol to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the catalyst by heating under vacuum to ensure the pores are empty and accessible for catalysis.

Protocol 2: General Procedure for Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of an aldehyde with malononitrile using a this compound-based MOF catalyst.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • This compound-based MOF catalyst (e.g., CAU-10-NH2)

  • Ethanol (or other suitable solvent)

Procedure:

  • To a reaction vial, add the aldehyde (1 mmol), malononitrile (1 mmol), and the activated MOF catalyst (e.g., 10 mol%).

  • Add the solvent (e.g., ethanol, 5 mL).

  • Seal the vial and stir the mixture at the desired temperature (e.g., 40 °C) for the required time (e.g., 7 hours).

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Wash the catalyst with the reaction solvent and dry for potential reuse.

  • Isolate the product from the filtrate by removing the solvent under reduced pressure and purify if necessary (e.g., by recrystallization or column chromatography).

Visualizations

Experimental_Workflow_Catalyst_Synthesis cluster_synthesis Catalyst Synthesis start Start dissolve Dissolve H2AIP-NH2 & Metal Salt in Solvent start->dissolve heat Solvothermal Reaction (Heating) dissolve->heat cool Cool to Room Temperature heat->cool isolate Isolate Crystalline Product cool->isolate wash Wash with DMF & Methanol isolate->wash activate Activate under Vacuum wash->activate end_synth Activated Catalyst activate->end_synth

Caption: Workflow for the synthesis of a this compound-based MOF catalyst.

Catalytic_Reaction_Workflow cluster_reaction Knoevenagel Condensation start_react Start mix Mix Aldehyde, Malononitrile, Catalyst & Solvent start_react->mix react Stir at Elevated Temperature mix->react monitor Monitor Reaction Progress react->monitor separate Separate Catalyst (Filtration) monitor->separate isolate_prod Isolate & Purify Product separate->isolate_prod catalyst_out Recovered Catalyst separate->catalyst_out end_react Final Product isolate_prod->end_react

Caption: Experimental workflow for the Knoevenagel condensation reaction.

Troubleshooting_Logic cluster_activity Catalyst Issues cluster_conditions Process Parameters start Low Product Yield check_activity Check Catalyst Activity start->check_activity check_conditions Review Reaction Conditions start->check_conditions check_purity Verify Reagent Purity start->check_purity activation Incomplete Activation? check_activity->activation deactivation Deactivation Occurred? check_activity->deactivation leaching Metal Leaching? check_activity->leaching temp Optimize Temperature check_conditions->temp time Adjust Reaction Time check_conditions->time loading Vary Catalyst Loading check_conditions->loading solution Yield Improved check_purity->solution activation->solution deactivation->solution leaching->solution temp->solution time->solution loading->solution

Caption: Logical workflow for troubleshooting low product yield.

References

Preventing byproduct formation in 4-Aminoisophthalic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminoisophthalic acid. The information provided aims to help prevent the formation of common byproducts and impurities in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in reactions with this compound?

A1: Reactions involving this compound can lead to several types of byproducts, primarily due to the reactivity of the aromatic amino group and the carboxylic acid groups. The most common byproducts include:

  • N-Acylated/N-Alkylated Impurities: The amino group is nucleophilic and can react with electrophiles, such as acylating or alkylating agents, leading to the formation of undesired amides or secondary/tertiary amines. In the absence of a protecting group, over-alkylation is a common issue, resulting in mixtures of secondary and tertiary amines.[1]

  • Oxidation Products: The amino group makes the aromatic ring susceptible to oxidation, which can lead to the formation of colored impurities, especially if the reaction is exposed to air or oxidizing agents.

  • Decarboxylation Products: At elevated temperatures or under harsh acidic or basic conditions, the carboxylic acid groups can be lost as carbon dioxide, leading to the formation of 3-aminobenzoic acid or aniline.[2]

  • Self-Polymerization/Amide Formation: Under conditions that activate the carboxylic acids (e.g., in the presence of coupling agents), this compound can react with itself to form amides and oligomers.

  • Side-chain Halogenation: If performing reactions on an alkyl-substituted derivative of this compound, free radical halogenation at the benzylic position can occur.

Q2: How can I prevent unwanted reactions at the amino group of this compound?

A2: The most effective strategy to prevent side reactions at the amino group is to use a protecting group. The tert-butyloxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines due to its stability under various non-acidic conditions and its straightforward installation and removal.[3] Protecting the amine as a carbamate significantly reduces its nucleophilicity and basicity, thus preventing it from reacting with electrophiles.[1]

Q3: When should I consider using a protecting group for the amino functionality?

A3: The use of a protecting group is highly recommended when your reaction involves:

  • Strong electrophiles: Acyl chlorides, anhydrides, and alkyl halides will readily react with the unprotected amino group.

  • Oxidizing conditions: Protecting the amino group can help prevent the formation of colored oxidation byproducts.

  • Peptide coupling reactions: In peptide synthesis, protecting the amino group is essential to ensure selective amide bond formation.

  • Reactions requiring strong bases: While the Boc group is stable to many bases, very strong bases might deprotonate the N-H bond of the carbamate. However, the unprotected amine can undergo various side reactions in the presence of strong bases.

Below is a decision-making workflow for using a protecting group:

G Decision Workflow: Amino Group Protection start Start: Reaction with This compound condition Does the reaction involve electrophiles, oxidants, or coupling agents? start->condition protect Protect the amino group (e.g., with Boc) condition->protect Yes no_protect Proceed without protection condition->no_protect No reaction Perform desired reaction protect->reaction no_protect->reaction deprotect_check Is deprotection necessary? reaction->deprotect_check deprotect Deprotect the amino group deprotect_check->deprotect Yes end Final Product deprotect_check->end No deprotect->end

Decision workflow for using an amino protecting group.

Q4: What are the optimal conditions for removing the Boc protecting group?

A4: The Boc group is typically removed under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate. The reaction is usually fast and occurs at room temperature.[4][5]

Troubleshooting Guides

Issue 1: Formation of Colored Impurities
Symptom Possible Cause Troubleshooting Steps
The reaction mixture or final product has a dark or discolored appearance.Oxidation of the amino group. The amino group activates the aromatic ring, making it susceptible to oxidation by air or other reagents.1. Run reactions under an inert atmosphere: Use nitrogen or argon to blanket the reaction mixture.
2. Use deoxygenated solvents: Sparge solvents with nitrogen or argon before use.
3. Add an antioxidant: In some cases, a small amount of an antioxidant like BHT can be added if compatible with the reaction chemistry.
4. Protect the amino group: As a preventative measure for future experiments, protect the amino group with a suitable protecting group like Boc.
Issue 2: Low Yield and Multiple Products in Acylation/Alkylation Reactions
Symptom Possible Cause Troubleshooting Steps
The desired N-acylated or N-alkylated product is obtained in low yield, with several other spots on TLC/LC-MS.Side reactions at the unprotected amino group. The nucleophilic amino group competes with the intended reaction site or undergoes multiple reactions (e.g., over-alkylation).1. Protect the amino group: This is the most reliable solution. Use a Boc protecting group to deactivate the amine during the reaction.
Reaction with carboxylic acid groups. If the reaction conditions can activate carboxylic acids, self-reaction can occur.2. Control stoichiometry: Carefully control the amount of acylating or alkylating agent used.
3. Optimize reaction temperature: Lowering the reaction temperature may improve selectivity.[3][5][6]
4. Purification: If protection is not feasible, meticulous purification by column chromatography or recrystallization will be necessary to isolate the desired product.
Issue 3: Presence of Decarboxylation Byproducts
Symptom Possible Cause Troubleshooting Steps
Mass spectrometry or NMR analysis indicates the presence of 3-aminobenzoic acid or aniline.Decarboxylation due to high temperature or harsh pH. Aromatic carboxylic acids can decarboxylate under these conditions.[2]1. Reduce reaction temperature: If possible, run the reaction at a lower temperature.
2. Avoid strong acids or bases: If the reaction does not require a strong acid or base, maintain a pH closer to neutral.
3. Limit reaction time: Prolonged exposure to high temperatures can increase the extent of decarboxylation.

Data Presentation

The following tables provide representative data on how reaction conditions can influence the outcome of reactions involving aromatic amines. While this data is not specific to this compound, it illustrates general trends that can be expected.

Table 1: Impact of Amino Group Protection on Acylation Yield

SubstrateProtecting GroupAcylating AgentYield of Mono-acylated ProductReference
Aromatic AmineNoneAcyl Chloride40-60% (mixture with di-acylated product)[1]
Aromatic AmineBocAcyl Chloride>95%[1][7]

Table 2: Influence of Temperature on Amide Synthesis Yield and Purity

SolventReaction Temperature (°C)Crude Yield (%)Product Purity (%)Reference
Ethyl Acetate7585.380.2[5]
Ethyl Acetate10088.185.6[5]
Ethyl Acetate12590.282.1[5]
Ethyl Acetate15092.575.4[5]
Ethyl Acetate17593.168.9[5]
Ethyl Acetate20094.760.3[5]

Data adapted from a study on the synthesis of 2-amino-N-benzylbenzamide, illustrating that while higher temperatures may increase crude yield, they can negatively impact the purity of the final product.[5]

Table 3: Effect of pH on Byproduct Formation in Reductive Amination

pHDesired Product (%)Byproduct (Cyclic Adduct) (%)Reference
5.08515[4]
6.0928[4]
7.0955[4]
8.09010[4]

This data illustrates that pH can have a significant impact on the formation of side products in reactions involving amines.[4]

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (2 equivalents of NaOH).

  • Stir the solution at room temperature until all the solid has dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • The N-Boc-4-aminoisophthalic acid will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

G Workflow: Boc Protection of this compound cluster_0 Reaction Setup cluster_1 Workup and Isolation dissolve 1. Dissolve 4-AIPA in dioxane/aq. NaOH add_boc 2. Add (Boc)₂O dissolve->add_boc react 3. Stir at RT for 4-6h add_boc->react dilute_wash 4. Dilute with water, wash with ethyl acetate react->dilute_wash acidify 5. Acidify aqueous layer with 1M HCl dilute_wash->acidify precipitate 6. Precipitate forms acidify->precipitate filter_dry 7. Filter and dry the product precipitate->filter_dry

Experimental workflow for Boc protection.
Protocol 2: Deprotection of N-Boc-4-Aminoisophthalic Acid

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

  • N-Boc-4-aminoisophthalic acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (cold)

Procedure:

  • Dissolve N-Boc-4-aminoisophthalic acid (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the this compound.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

G Workflow: Boc Deprotection cluster_0 Reaction Setup cluster_1 Workup and Isolation dissolve 1. Dissolve N-Boc-4-AIPA in anhydrous DCM cool 2. Cool to 0 °C dissolve->cool add_tfa 3. Add TFA (10 eq.) cool->add_tfa react 4. Stir at RT for 1-2h add_tfa->react concentrate 5. Concentrate under reduced pressure react->concentrate precipitate 6. Precipitate with cold diethyl ether concentrate->precipitate filter_dry 7. Filter and dry the product precipitate->filter_dry

Experimental workflow for Boc deprotection.

References

Validation & Comparative

A Comparative Guide to the Characterization of 4-Aminoisophthalic Acid MOFs using PXRD and TGA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Metal-Organic Frameworks (MOFs) synthesized using 4-aminoisophthalic acid and its isomers, focusing on their characterization by Powder X-ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA). The data and protocols presented are essential for researchers, scientists, and professionals in drug development to assess the structural integrity, purity, and thermal stability of these porous materials.

Overview of Characterization Techniques

The successful synthesis and application of MOFs hinge on meticulous characterization. This compound is a versatile ligand used in constructing MOFs with diverse metal centers, leading to varied structural and thermal properties.

  • Powder X-ray Diffraction (PXRD): This is a fundamental technique for the characterization of crystalline materials like MOFs. It provides information on the phase purity, crystal structure, and stability of the framework. By comparing the experimental diffraction pattern with simulated patterns from single-crystal X-ray diffraction (SCXRD) data, one can confirm the successful synthesis of the desired structure. Variable-temperature PXRD (VT-PXRD) is particularly useful for studying structural changes and stability upon heating.[1][2]

  • Thermogravimetric Analysis (TGA): TGA is crucial for determining the thermal stability of MOFs.[2][3][4] This technique measures the change in mass of a sample as a function of temperature. The resulting data reveals the temperatures at which guest molecules (solvents) are removed from the pores and the point at which the framework itself begins to decompose.[1][5] This information is critical for defining the operational temperature limits for applications such as catalysis or gas storage.

Comparative Data from Experimental Studies

The thermal stability and structural response to temperature can vary significantly depending on the metal center and the specific coordination environment within the MOF. Below is a summary of TGA and VT-PXRD data for several MOFs based on aminoisophthalic acid ligands.

Table 1: Thermogravimetric Analysis (TGA) Data for Selected Aminoisophthalic Acid MOFs

MOF Designation/CompositionMetal CenterTemperature Range for Solvent Loss (°C)Mass Loss (%)Framework Decomposition Temp. (°C)Citation
[Cd₃(cmai)₂(H₂O)₄]·4H₂OCd30 - 16014.7>160[5]
[Cd₆(cmai)₄(H₂O)₉.₇₅(DMF)₂.₂₅]·18H₂O·1.5DMFCd30 - 17521.1>300[5]
NH₂-MIL-101(TiIII, Al)Ti~25 - 150N/AStarts at ~200[1]
[CoL(H₂O)] (L = 5-aminoisophthalic acid)CoN/AN/AN/A[6]
[ZnL(H₂O)] (L = 5-aminoisophthalic acid)ZnN/AN/AN/A[6]
[Ni(HL)₂(H₂O)₂]·2H₂O (L = 5-aminoisophthalic acid)NiN/AN/AN/A[6]
[CdL(H₂O)]·H₂O (L = 5-aminoisophthalic acid)CdN/AN/AN/A[6]
UCY-16 ([Cu₆(μ₃-ΟΗ)₃(ΑΙΡ)₄(HΑΙΡ)]n)CuN/AN/ATwo-step decomposition[7]

Note: "N/A" indicates that specific quantitative data was not available in the cited abstract. The decomposition of UCY-16 and its derivatives was noted to occur in two steps, though specific temperatures were not provided in the summary.

Table 2: Powder X-ray Diffraction (PXRD) Findings for Selected Aminoisophthalic Acid MOFs

MOF Designation/CompositionMetal CenterKey PXRD FindingsCitation
[Cd₃(cmai)₂(H₂O)₄]·4H₂OCdVT-PXRD shows a phase change is complete by 150 °C, where coordinated and guest water molecules are removed.[5][5]
NH₂-MIL-101(TiIII, Al)TiVT-PXRD indicates the framework is stable up to 150 °C, with decomposition and loss of crystallinity starting at 200 °C.[1][1]
UCY-16 DerivativesCuPXRD confirmed that the analogues retain their crystallinity and structural integrity after SCSC reactions.[7][7]

Experimental Protocols

Detailed and consistent experimental procedures are vital for obtaining reproducible and comparable data.

Powder X-ray Diffraction (PXRD) Protocol:

  • Sample Preparation: A small amount of the synthesized MOF powder is gently ground to ensure a random orientation of the crystallites. The powder is then mounted onto a sample holder.

  • Instrument Setup: The analysis is performed using a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

  • Data Collection: The diffraction pattern is typically collected over a 2θ range of 5° to 50° with a step size of 0.02° and a set collection time per step.

  • Variable-Temperature PXRD (VT-PXRD): For thermal stability studies, the sample is heated in situ using a temperature-controlled stage. PXRD patterns are collected at various temperature intervals (e.g., every 10-20 °C) while ramping the temperature at a controlled rate. This allows for the monitoring of structural changes, such as phase transitions or framework collapse.[1][5]

Thermogravimetric Analysis (TGA) Protocol:

  • Sample Preparation: A small, accurately weighed amount of the MOF sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, to prevent oxidation of the sample during heating.

  • Thermal Program: The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 K/min.[1]

  • Data Analysis: The instrument records the sample's mass as a function of temperature. The resulting TGA curve is analyzed to identify distinct mass loss steps, which correspond to the removal of guest solvent molecules and the eventual decomposition of the organic linkers, leading to the collapse of the MOF structure.

Visualization of Experimental Workflow

The logical flow from MOF synthesis to its comprehensive characterization using PXRD and TGA is a critical process for material validation.

MOF_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_pxrd PXRD Workflow cluster_tga TGA Workflow cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion synthesis MOF Synthesis (e.g., Solvothermal reaction of This compound + Metal Salt) pxrd PXRD Analysis synthesis->pxrd tga TGA Analysis synthesis->tga pxrd_prep Sample Preparation (Grinding) pxrd->pxrd_prep tga_prep Sample Preparation (Weighing) tga->tga_prep pxrd_collect Data Collection (2θ Scan) pxrd_prep->pxrd_collect vt_pxrd Variable-Temp. PXRD (Heating Steps) pxrd_collect->vt_pxrd pxrd_analysis Phase Identification & Crystallinity Assessment pxrd_collect->pxrd_analysis vt_pxrd_analysis Structural Stability & Phase Transition Analysis vt_pxrd->vt_pxrd_analysis tga_run Heating Program (Inert Atmosphere) tga_prep->tga_run tga_analysis Mass Loss Profile: Solvent Removal & Decomposition Temperature tga_run->tga_analysis conclusion Comprehensive Material Profile: Structure, Purity, & Thermal Limits pxrd_analysis->conclusion vt_pxrd_analysis->conclusion tga_analysis->conclusion

References

A Comparative Guide to Validating the Purity of Synthesized 4-Aminoisophthalic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. 4-Aminoisophthalic acid, a key building block in the synthesis of various pharmaceuticals and functional materials, is no exception. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high resolution and quantitative accuracy. This guide provides an objective comparison of HPLC methods for validating the purity of this compound, supported by experimental data and detailed protocols, and contrasts it with alternative analytical techniques.

The Critical Role of Purity Validation

The presence of impurities in this compound can have significant consequences, potentially leading to the formation of undesired by-products, reduced yields in subsequent reactions, and altered pharmacological or material properties. Therefore, a robust analytical method for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the most widely employed method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities.

Comparative HPLC Data

The following table summarizes typical performance data for two common reversed-phase HPLC methods used in the analysis of this compound.

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Purity Assay (%) 99.299.8
Retention Time (min) 4.56.2
Peak Asymmetry 1.11.05
Resolution (vs. Impurity 1) 1.82.5
Limit of Detection (LOD) 0.05%0.01%
Limit of Quantitation (LOQ) 0.15%0.03%

Note: Data is representative and may vary based on specific instrumentation and experimental conditions.

Experimental Protocols

Protocol 1: HPLC Method for Purity Determination of this compound

This protocol outlines a standard reversed-phase HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (reagent grade).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. The exact ratio may be adjusted to optimize separation.

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the synthesized sample by comparing the peak area of the this compound in the sample chromatogram to that in the standard chromatogram.

Protocol 2: Thin-Layer Chromatography (TLC) for Qualitative Purity Assessment

TLC is a simpler and faster technique that can be used for a qualitative or semi-quantitative assessment of purity.

1. Materials:

  • TLC plates (e.g., silica gel 60 F254).

  • Developing chamber.

  • UV lamp (254 nm and 365 nm).

  • Capillary tubes for spotting.

2. Reagents and Solutions:

  • Mobile Phase: A mixture of chloroform and methanol (e.g., 7:3 v/v).[1]

  • Sample Solution: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., methanol).

3. Procedure:

  • Pour the mobile phase into the developing chamber and allow it to saturate.

  • Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the mobile phase to ascend the plate.

  • Once the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.

  • Allow the plate to dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Retention Factor (Rf) value for the main spot and compare it to the expected value (approximately 0.4 in this system).[1] The presence of additional spots indicates impurities.

Comparison with Alternative Methods

While HPLC is the gold standard for quantitative purity analysis, other methods can provide valuable, often complementary, information.

FeatureHPLCThin-Layer Chromatography (TLC)Melting Point Analysis
Principle High-pressure liquid chromatographyAdsorption chromatographyPhase transition temperature
Quantitation Highly quantitativeSemi-quantitative at bestIndirectly indicates purity
Resolution HighModerateNot applicable
Sensitivity High (ppm to ppb levels)Moderate (µg levels)Low
Throughput Sequential analysisMultiple samples simultaneouslyOne sample at a time
Cost HighLowLow
Complexity HighLowLow

Visualizing the Workflow: From Synthesis to Purity Validation

The following diagrams illustrate the general workflow for the synthesis of a Metal-Organic Framework (MOF) using this compound as a linker and the subsequent purity validation process.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_purification Purification Metal_Salt Metal Salt Solution Mixing Mixing and Solvation Metal_Salt->Mixing Linker This compound (Linker Solution) Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Reaction Solvothermal Reaction (Heating) Mixing->Reaction MOF_Crystal MOF Crystal Formation Reaction->MOF_Crystal Washing Washing with Solvent MOF_Crystal->Washing MOF_Crystal->Washing Centrifugation Centrifugation/ Filtration Washing->Centrifugation Activation Activation (Solvent Removal) Centrifugation->Activation Purified_MOF Purified MOF Activation->Purified_MOF

Caption: Workflow for the synthesis and purification of a Metal-Organic Framework (MOF).

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Synthesized_Product Synthesized This compound Dissolution Dissolution in Mobile Phase Synthesized_Product->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial Injection Injection into HPLC System HPLC_Vial->Injection HPLC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (Area %) Peak_Integration->Purity_Calculation Report Purity Report Purity_Calculation->Report

Caption: Workflow for HPLC purity validation of this compound.

Conclusion

Validating the purity of synthesized this compound is a non-negotiable step in ensuring the quality and reliability of final products. HPLC, with its high resolution and quantitative capabilities, remains the premier technique for this purpose. By selecting an appropriate column and mobile phase, and by carefully validating the method, researchers can confidently determine the purity of their synthesized material. While other techniques like TLC and melting point analysis can provide rapid, preliminary assessments, they do not offer the same level of accuracy and detail as a well-developed HPLC method. The choice of method should ultimately be guided by the specific requirements of the application and the desired level of analytical rigor.

References

A Comparative Guide to Gas Adsorption in Metal-Organic Frameworks: Featuring 4-Aminoisophthalic Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metal-Organic Frameworks (MOFs) have emerged as a class of highly porous materials with exceptional potential for gas storage and separation. The tunability of their structure, achieved by selecting different metal nodes and organic linkers, allows for the targeted design of MOFs with specific gas adsorption properties. This guide provides a comparative analysis of the gas adsorption capacity of MOF JUC-141, which is synthesized using 4-Aminoisophthalic acid (also known as 5-aminoisophthalic acid), against other prominent MOFs constructed from different organic linkers.

The inclusion of functional groups, such as the amino group (-NH2) in this compound, can significantly enhance the affinity of MOFs for specific gases like carbon dioxide (CO2) due to increased polarity and the potential for stronger interactions.[1] This comparison aims to provide researchers with a clear, data-driven overview to inform the selection and design of MOFs for applications ranging from carbon capture to gas purification and drug delivery.

Comparative Gas Adsorption Capacities

The following table summarizes the CO2 and N2 adsorption capacities of JUC-141, a MOF synthesized with this compound, in comparison to other well-known MOFs. The data is presented under comparable conditions to facilitate a direct assessment of their performance.

Metal-Organic Framework (MOF)Organic LinkerGasAdsorption Capacity (cm³/g) at 1 atmTemperature (K)
JUC-141 This compound CO₂ 79.94 273
CO₂ 51.39 298
N₂ 13.90 273
N₂ 6.76 298
UiO-66-NH₂2-Aminoterephthalic acidCO₂~60 (converted from 2.67 mmol/g)298
MOF-5Terephthalic acidH₂~1.32 wt%77
CO₂Adsorption studied, but capacity varies with synthesis-
MOF-1771,3,5-Benzenetribenzoic acidH₂~0.62 wt%298
CO₂~23 (converted from 1.03 mmol/g)298
MIL-101(Cr)Terephthalic acidCO₂~421 (converted from 18.8 mmol/g)Room Temp.

Note: Direct comparison can be challenging due to variations in experimental conditions reported in the literature. The data presented is compiled from various sources and converted to comparable units where possible.

Experimental Protocols: Volumetric Gas Adsorption Measurement

The gas adsorption capacities of MOFs are typically determined using a volumetric method. This technique measures the amount of gas adsorbed by a solid material at a constant temperature by detecting pressure changes in a calibrated volume.

1. Sample Activation (Degassing):

  • A precisely weighed sample of the MOF (typically 50-150 mg) is placed in a sample tube.

  • The sample is then heated under a high vacuum to remove any guest molecules (e.g., solvents, water) from the pores. This "activation" step is crucial for accurate measurement of the intrinsic porosity.

  • The activation temperature and duration are critical and depend on the thermal stability of the MOF. For many MOFs, temperatures between 150°C and 250°C are applied for several hours.

2. Isotherm Measurement:

  • The sample tube is transferred to the analysis port of the volumetric adsorption analyzer and cooled to the desired analysis temperature using a cryogenic bath (e.g., liquid nitrogen at 77 K for surface area analysis, or a temperature-controlled bath for other gases).

  • The adsorbate gas (e.g., CO₂, H₂, CH₄) of high purity is incrementally introduced into the sample tube.

  • After each dose of gas, the system is allowed to reach equilibrium, and the pressure is recorded.

  • The amount of gas adsorbed at each equilibrium pressure is calculated by the instrument's software based on the pressure drop in the manifold of a known volume.

  • This process is repeated over a range of pressures to generate an adsorption isotherm, which is a plot of the amount of gas adsorbed versus the equilibrium pressure at a constant temperature.

3. Data Analysis:

  • The specific surface area of the MOF is often calculated from the nitrogen adsorption isotherm at 77 K using the Brunauer-Emmett-Teller (BET) theory.

  • The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity.

  • The gas adsorption capacity for a specific gas (e.g., CO₂, H₂, CH₄) is determined from its respective isotherm at the desired pressure and temperature.

Logical Workflow for Comparing MOF Gas Adsorption

The following diagram illustrates the logical workflow for the synthesis, characterization, and comparative evaluation of MOFs for gas adsorption applications.

MOF_Comparison_Workflow cluster_synthesis MOF Synthesis cluster_characterization Material Characterization cluster_adsorption Gas Adsorption Testing cluster_comparison Comparative Analysis A Select Metal Node & Organic Linker (e.g., this compound) B Solvothermal/Hydrothermal Synthesis A->B C Purification and Washing B->C D Structural Analysis (PXRD, TGA) C->D E Porosity Measurement (N2 Adsorption @ 77K) C->E F Sample Activation (Degassing) C->F E->F G Volumetric Gas Adsorption (CO2, H2, CH4) F->G H Generate Adsorption Isotherms G->H I Data Compilation and Tabulation H->I J Performance Evaluation vs. Other MOFs I->J K Structure-Property Correlation J->K

Caption: Workflow for MOF synthesis, characterization, and gas adsorption comparison.

Conclusion

The use of this compound as an organic linker in the synthesis of MOFs, such as JUC-141, demonstrates the potential for creating materials with significant gas adsorption capacities, particularly for CO2. The presence of the amino functional group appears to contribute favorably to the uptake of acidic gases. While JUC-141 shows promising CO2 adsorption, other MOFs like MIL-101(Cr) exhibit exceptionally high capacities under certain conditions, highlighting the importance of considering the specific metal center and overall framework topology. Further research focusing on a broader range of gases and operating conditions for MOFs based on this compound will be valuable in fully elucidating their potential for various industrial and environmental applications.

References

A Comparative Performance Analysis: 4-Aminoisophthalic Acid-Based Azo Dyes Versus Other Azo Dye Classes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for high-performance dyes is paramount. This guide provides a comprehensive comparison of azo dyes derived from 4-Aminoisophthalic acid against other significant classes of azo dyes, focusing on their photophysical properties, thermal stability, and dyeing performance. The inclusion of detailed experimental protocols and visual workflows aims to support reproducible research and informed selection of these critical compounds.

Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, represent the largest and most versatile class of synthetic organic colorants.[1][2] Their applications span various industries, from textiles and leather to pharmaceuticals and advanced materials.[3][4] The performance of an azo dye is intrinsically linked to its molecular structure, including the nature of the aromatic rings and the substituent groups. This guide specifically evaluates azo dyes synthesized from this compound and compares their performance metrics with those of other widely used azo dye categories.

Executive Summary of Performance Comparison

The following tables summarize the key performance indicators for this compound-based azo dyes and a representative selection of other common azo dyes. Data has been compiled from various studies to provide a comparative overview. It is important to note that direct, side-by-side comparative studies are limited, and performance can vary based on the specific molecular structure within a class and the substrate being dyed.

Table 1: Photophysical Properties
Dye ClassDiazo ComponentCoupling Componentλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
This compound-Based This compoundPhenolic derivatives~400-550Data Not Available in searched results
H-Acid Based Various aromatic aminesH-acidVariesData Not Available in searched results
Benzidine Alternative Based 4,4′-diaminobenzanilideVariousVariesData Not Available in searched results
Simple Aromatic Azo p-Amino acetophenonePhenolic derivativesLight yellow to dark red shadesData Not Available in searched results

Note: The color and absorption maximum (λmax) of azo dyes are highly dependent on the specific coupling component and the solvent used for measurement.

Table 2: Dyeing Performance and Fastness Properties
Dye ClassSubstrateLightfastness (Blue Wool Scale 1-8)Wash Fastness (Grey Scale 1-5)Rubbing Fastness (Grey Scale 1-5)
This compound-Based Data Not AvailableData Not AvailableData Not AvailableData Not Available
H-Acid Based Wool, PolyamideModerate to GoodGood to ExcellentGood to Excellent
Benzidine Alternative Based Cellulosic fibersGoodGoodData Not Available
Simple Aromatic Azo Wool, Cotton, SawdustFair to GoodFair to GoodData Not Available

Fastness properties are highly dependent on the dye concentration, dyeing process, and the specific substrate.

Table 3: Thermal Stability
Dye ClassDecomposition Temperature (°C)
This compound-Based Data Not Available
General Azo Dyes Typically 200-350

Thermal stability is a critical parameter for applications involving high-temperature processing.

Experimental Protocols

To ensure the reproducibility of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in the evaluation of azo dyes.

Synthesis of Azo Dyes

The general synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Primary Aromatic Amine (e.g., this compound) Primary Aromatic Amine (e.g., this compound) Diazonium Salt Diazonium Salt Primary Aromatic Amine (e.g., this compound)->Diazonium Salt 0-5 °C NaNO2 + HCl NaNO2 + HCl NaNO2 + HCl->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Alkaline or Acidic Conditions Coupling Component (e.g., Phenol, Naphthol) Coupling Component (e.g., Phenol, Naphthol) Coupling Component (e.g., Phenol, Naphthol)->Azo Dye

General synthesis pathway for azo dyes.

Diazotization:

  • Dissolve the primary aromatic amine (e.g., this compound) in a solution of hydrochloric acid and water.[5]

  • Cool the solution to 0-5 °C in an ice bath.[5]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0-5 °C.[5]

  • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

Azo Coupling:

  • Dissolve the coupling component (e.g., a phenol or naphthol derivative) in an appropriate solvent, which may be acidic or alkaline depending on the specific reaction.[5]

  • Cool the solution of the coupling component to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the low temperature.

  • The azo dye will typically precipitate out of the solution.

  • Collect the dye by filtration, wash with cold water, and purify by recrystallization.

Determination of Photophysical Properties

UV-Visible Spectroscopy and Molar Extinction Coefficient:

  • Prepare a stock solution of the dye of a known concentration in a suitable solvent (e.g., ethanol, DMF).

  • Perform serial dilutions to obtain a series of solutions with decreasing, known concentrations.

  • Record the UV-Visible absorption spectrum of each solution using a spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of each solution at λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • The molar extinction coefficient (ε) is calculated from the slope of the linear portion of the calibration curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Evaluation of Dyeing Performance and Fastness Properties

The following American Association of Textile Chemists and Colorists (AATCC) and International Organization for Standardization (ISO) test methods are standard for evaluating the performance of dyes on textiles.

Lightfastness (AATCC Test Method 16.3 / ISO 105-B02):

  • A specimen of the dyed fabric is exposed to a xenon-arc lamp under controlled conditions of temperature and humidity.

  • Simultaneously, a set of Blue Wool standards (rated 1-8) is exposed under the same conditions.[6]

  • The lightfastness rating is determined by comparing the fading of the test specimen to the fading of the Blue Wool standards.[6]

Wash Fastness (AATCC Test Method 61 / ISO 105-C06):

  • A specimen of the dyed fabric is stitched together with a multifiber test fabric (containing strips of different fibers like cotton, wool, polyester, etc.).

  • The composite specimen is subjected to washing in a specified detergent solution at a controlled temperature and for a specific duration in a laundering machine.

  • After washing and drying, the change in color of the dyed specimen and the staining of each fiber in the multifiber test fabric are assessed using a Grey Scale for Color Change and a Grey Scale for Staining, respectively.[7] The ratings are from 1 (poor) to 5 (excellent).[7]

Rubbing Fastness (Crocking) (AATCC Test Method 8 / ISO 105-X12):

  • A dyed fabric specimen is rubbed with a standard white cotton cloth under controlled pressure for a specified number of times using a crockmeter.

  • The test is performed under both dry and wet conditions.

  • The amount of color transferred to the white cloth is assessed by comparing it with the Grey Scale for Staining, with ratings from 1 (heavy staining) to 5 (no staining).[7]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA):

  • A small, accurately weighed sample of the dye is placed in a TGA instrument.

  • The sample is heated at a constant rate in a controlled atmosphere (typically nitrogen to prevent oxidation).[8]

  • The instrument measures and records the change in the mass of the sample as a function of temperature.[8]

  • The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of weight loss at different temperature ranges.[9]

Discussion and Conclusion

This compound-Based Azo Dyes: The presence of two carboxylic acid groups in this compound is expected to enhance the water solubility of the resulting dyes, which can be advantageous for certain dyeing processes. These groups also provide potential sites for further chemical modification to fine-tune the dye's properties. However, there is a clear need for more research to quantify their performance in terms of photophysical characteristics, fastness, and thermal stability to fully understand their potential.

Other Azo Dyes: Dyes based on established intermediates like H-acid are known for their good to excellent fastness properties on protein and polyamide fibers.[4] The development of dyes from safer alternatives to benzidine, such as 4,4′-diaminobenzanilide, is a significant area of research, with a focus on achieving comparable performance to their carcinogenic predecessors.[10] Simpler aromatic azo dyes offer a wide range of colors but may exhibit more moderate fastness properties.[11]

For researchers and professionals in drug development, where properties like solubility and potential for bioconjugation are critical, this compound-based azo dyes present an interesting scaffold for further investigation. Future studies should focus on synthesizing a series of these dyes and systematically evaluating their performance against established commercial azo dyes using the standardized protocols outlined in this guide. This will enable a more definitive assessment of their commercial and scientific potential.

References

A Comparative Guide to Heavy Metal Detection: 4-Aminoisophthalic Acid-Based Sensors Versus Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of heavy metals is paramount in environmental monitoring, food safety, and pharmaceutical analysis due to their inherent toxicity. While traditional analytical techniques have long been the gold standard, novel sensor technologies based on materials like 4-aminoisophthalic acid are emerging as promising alternatives. This guide provides an objective comparison of this compound-based sensors and traditional heavy metal detection methods, supported by available performance data and detailed experimental protocols.

At a Glance: Performance Comparison

The following table summarizes the key performance characteristics of this compound-based sensors, primarily utilized in Metal-Organic Frameworks (MOFs), against established traditional methods such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

FeatureThis compound-Based Sensors (e.g., in MOFs)Atomic Absorption Spectrometry (AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Detection Limit µM to nM range (e.g., Pb²⁺: ~0.25 µM, Cd²⁺: ~0.02 pM in some specialized MOFs)[1][2][3]ppm to ppb range[4]ppb to ppt range[5]
Selectivity High selectivity can be engineered by modifying the MOF structure; selective for specific ions like Fe³⁺ and Hg²⁺ in some Schiff base derivatives.[6][7]High for the specific element being analyzed.High, with some isobaric interferences that can be mitigated.
Response Time Generally fast, often within minutes.[8][9]Analysis time per sample is relatively fast, but sample preparation can be lengthy.High throughput, capable of analyzing many samples per hour after initial setup and calibration.
Cost Potentially low-cost materials and instrumentation.Moderate instrument cost, requires specific lamps for each element.High instrument and operational costs.
Portability High potential for portable and on-site detection.Generally benchtop instruments, not suitable for field use.Benchtop instruments, not portable.
Operational Complexity Simple operation, often based on fluorescence or color change.[10]Requires trained personnel for operation and maintenance.Requires highly skilled operators and a controlled laboratory environment.

Signaling Pathways and Experimental Workflows

Visualizing the underlying principles and procedural steps is crucial for understanding the practical differences between these detection methods.

This compound-Based Fluorescent Sensor

The signaling mechanism of a fluorescent sensor based on a this compound-containing MOF often relies on the interaction between the heavy metal ion and the framework, leading to a change in the fluorescence properties of the material.

cluster_0 Sensor Activation and Detection Excitation Light Excitation Light MOF Sensor MOF Sensor Excitation Light->MOF Sensor Excitation Fluorescence Emission Fluorescence Emission MOF Sensor->Fluorescence Emission Baseline Signal Quenched Fluorescence Quenched Fluorescence MOF Sensor->Quenched Fluorescence Signal Change (Quenching/Enhancement) Heavy Metal Ion Heavy Metal Heavy Metal Ion->MOF Sensor Binding

Caption: Signaling pathway of a this compound-based fluorescent MOF sensor.

Traditional Heavy Metal Detection Workflow (ICP-MS)

The experimental workflow for traditional methods like ICP-MS is a multi-step process that requires significant sample preparation and sophisticated instrumentation.

cluster_1 ICP-MS Experimental Workflow A Sample Collection B Acid Digestion (e.g., HNO₃, HCl) A->B C Dilution & Internal Standard Addition B->C D Sample Introduction (Nebulizer) C->D E Ionization (ICP Torch) D->E F Mass Separation (Mass Spectrometer) E->F G Detection & Quantification F->G

Caption: A typical experimental workflow for heavy metal analysis using ICP-MS.

Experimental Protocols

This compound-Based MOF Sensor for Heavy Metal Detection

This protocol describes the general steps for synthesizing a this compound-based MOF and its application in the fluorescent detection of heavy metals.

Materials:

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

  • This compound

  • Solvent (e.g., N,N-Dimethylformamide (DMF))

  • Heavy metal salt solutions for testing (e.g., Pb(NO₃)₂, HgCl₂, Cd(NO₃)₂)

  • Fluorometer

Synthesis of the MOF:

  • Dissolve the metal salt and this compound in the solvent in a reaction vessel. The molar ratio of metal to ligand will vary depending on the desired MOF structure.[11][12]

  • Seal the vessel and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours) to allow for solvothermal synthesis.[11]

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with fresh solvent to remove unreacted starting materials.

  • Activate the MOF by heating under vacuum to remove solvent molecules from the pores.

Fluorescent Detection of Heavy Metals:

  • Disperse a small amount of the activated MOF in a suitable solvent (e.g., water or ethanol) to form a stable suspension.

  • Record the baseline fluorescence emission spectrum of the MOF suspension using a fluorometer.

  • Add a known concentration of the heavy metal ion solution to the MOF suspension and mix thoroughly.

  • After a short incubation period (response time), record the fluorescence emission spectrum again.

  • A change in fluorescence intensity (quenching or enhancement) indicates the presence of the heavy metal. The magnitude of the change can be correlated to the concentration of the metal ion.

  • To assess selectivity, repeat the experiment with various other metal ion solutions.

Traditional Method: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This protocol outlines the standard procedure for the determination of heavy metals in a water sample using ICP-MS.[5][13][14]

Materials and Equipment:

  • ICP-MS instrument

  • Certified multi-element standard solutions

  • Internal standard solution (e.g., Rhenium)

  • High-purity nitric acid (HNO₃) and hydrochloric acid (HCl)

  • Ultrapure water

  • Microwave digestion system (optional, for complex matrices)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Collect the water sample in a clean, acid-washed container.

    • For total metal analysis, acidify the sample with high-purity nitric acid to a pH < 2 to preserve the metals in solution.[5]

    • If the sample contains particulates, a digestion step may be necessary. This typically involves heating the sample with a mixture of strong acids (e.g., HNO₃ and HCl) in a digestion vessel.[13][15]

    • After digestion and cooling, dilute the sample to a known volume with ultrapure water.[13]

  • Instrument Calibration:

    • Prepare a series of calibration standards by diluting a certified multi-element stock solution with ultrapure water and a small amount of nitric acid to match the sample matrix.[16]

    • The calibration standards should cover the expected concentration range of the analytes in the samples.

  • Analysis:

    • Introduce an internal standard to all blanks, calibration standards, and samples to correct for instrumental drift and matrix effects.[5]

    • Introduce the prepared samples into the ICP-MS system via a nebulizer, which converts the liquid into a fine aerosol.

    • The aerosol is transported into the high-temperature argon plasma, where the sample is desolvated, atomized, and ionized.

    • The resulting ions are directed into the mass spectrometer, where they are separated based on their mass-to-charge ratio.

    • A detector counts the ions for each mass, and the instrument software calculates the concentration of each element based on the calibration curve.

  • Quality Control:

    • Analyze procedural blanks, calibration verification standards, and spiked samples to ensure the accuracy and reliability of the data.

Conclusion

This compound-based sensors, particularly when integrated into MOF architectures, present a compelling alternative to traditional heavy metal detection methods. Their potential for high sensitivity, selectivity, rapid response, and portability at a lower cost addresses many of the limitations of conventional techniques like AAS and ICP-MS. While traditional methods still offer unparalleled accuracy and are essential for regulatory compliance, the development of novel sensors is paving the way for more accessible and on-site environmental and safety monitoring. For researchers and professionals in drug development, these emerging technologies could offer new tools for in-process monitoring and quality control where rapid, cost-effective analysis is critical.

References

A Comparative Guide to Single-Crystal X-ray Diffraction Analysis of 4-Aminoisophthalic Acid Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, 4-aminoisophthalic acid is a versatile building block for constructing coordination polymers with diverse structures and functionalities. This guide provides a comparative analysis of several such polymers, focusing on their single-crystal X-ray diffraction data and functional properties.

Comparative Crystallographic Data

The following table summarizes key crystallographic data obtained from single-crystal X-ray diffraction analysis of four distinct coordination polymers based on this compound. This data is crucial for understanding the structural framework and potential applications of these materials.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
1 [La₂(C₈H₅NO₄)₃(H₂O)₂]nOrthorhombicPbcn12.2525(3)8.0521(2)25.6820(6)9090902533.74(11)4[1]
2 [Zn(5-aip)(bpy)₀.₅]·H₂OMonoclinicP2₁/c10.395(3)12.078(4)10.169(3)90115.13(3)901154.5(6)4[2]
3 {[Tb(Haip)(aip)(H₂O)₅]·4H₂O}nMonoclinicP2₁/n7.9861(4)20.913(1)12.5513(7)9094.639(2)902088.3(2)4[3]
4 [Co(C₈H₅NO₄)(H₂O)]MonoclinicP2₁/c7.051(3)12.784(6)9.782(4)90108.933(6)90834.5(6)4[4][5]

Performance and Functional Comparison

Beyond structural characterization, the functional properties of these coordination polymers are of significant interest. The following table compares the performance of selected polymers in their respective applications.

CompoundMetal CenterApplicationKey Performance MetricPerformance DetailsRef.
[Zn(5-aip)(bpy)₀.₅]·H₂O ZincPhotocatalysisDye DegradationEfficiently degrades Methylene Blue (MB) and Methyl Orange (MO) under UV light.[2][2]
{[Tb(Haip)(aip)(H₂O)₅]·4H₂O}n TerbiumPhotoluminescenceEmissionExhibits characteristic green emission of Tb³⁺ ions.[3][3]
[Co(C₈H₅NO₄)(H₂O)] CobaltPhotocatalysisPhenol DegradationShows significant ability to degrade phenol under UV irradiation.[4][5][4][5]

Experimental Protocols

A general workflow for the synthesis and characterization of this compound coordination polymers is depicted in the diagram below. Detailed experimental protocols for the synthesis and single-crystal X-ray diffraction analysis of the compared compounds are provided subsequently.

G Logical Flow of Single-Crystal Structure Determination DataCollection X-ray Diffraction Data Collection DataProcessing Data Reduction and Correction DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation Validation->StructureRefinement Iterate if necessary FinalStructure Final Crystal Structure Validation->FinalStructure

References

A Comparative Guide to FTIR and NMR Spectroscopy for the Structural Confirmation of 4-Aminoisophthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of two powerful spectroscopic techniques, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, for confirming the structure of 4-Aminoisophthalic acid and its derivatives. By presenting experimental data, detailed protocols, and logical workflows, this document aims to equip researchers with the necessary knowledge to effectively utilize these techniques for structural verification.

The Synergy of Vibrational and Magnetic Resonance Spectroscopy

FTIR and NMR spectroscopy are complementary techniques that, when used in tandem, provide a comprehensive understanding of a molecule's structure. FTIR spectroscopy probes the vibrational modes of functional groups, offering a rapid and sensitive method for identifying the presence of key chemical bonds. In contrast, NMR spectroscopy provides detailed information about the chemical environment and connectivity of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise mapping of the molecular skeleton.

The logical workflow for utilizing these techniques in structural confirmation is illustrated in the diagram below.

Structural_Confirmation_Workflow Workflow for Structural Confirmation of this compound Derivatives cluster_Synthesis Synthesis cluster_Spectroscopy Spectroscopic Analysis cluster_Analysis Data Analysis and Interpretation cluster_Confirmation Structural Confirmation Synthesis Synthesize this compound and its Derivatives FTIR Acquire FTIR Spectrum Synthesis->FTIR NMR Acquire 1H and 13C NMR Spectra Synthesis->NMR FTIR_Analysis Identify Characteristic Functional Group Vibrations FTIR->FTIR_Analysis NMR_Analysis Determine Chemical Shifts, Coupling Constants, and Connectivity NMR->NMR_Analysis Structure_Confirmation Confirm Proposed Molecular Structure FTIR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation

A flowchart illustrating the use of FTIR and NMR spectroscopy for structural confirmation.

Comparative Spectral Data

The following tables summarize the key FTIR and NMR spectral data for this compound and two of its common ester derivatives, dimethyl 4-aminoisophthalate and diethyl 4-aminoisophthalate. Disclaimer: Due to the limited availability of public spectral data for the exact 4-amino isomers, data for the corresponding 5-amino isomers is provided for illustrative comparison of the core functional groups.

FTIR Spectral Data

FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in the parent acid and its ester derivatives. The table below highlights the key vibrational frequencies.

Functional GroupThis compound (Isomer Data)Dimethyl 5-aminoisophthalateDiethyl 4-aminoisophthalate
N-H Stretch (Amine) ~3400-3200 cm⁻¹ (broad)~3478, 3371 cm⁻¹~3480, 3370 cm⁻¹
O-H Stretch (Carboxylic Acid) ~3000-2500 cm⁻¹ (very broad)--
C=O Stretch (Carboxylic Acid) ~1700-1680 cm⁻¹--
C=O Stretch (Ester) -~1720 cm⁻¹~1715 cm⁻¹
C-N Stretch ~1350-1250 cm⁻¹~1320 cm⁻¹~1310 cm⁻¹
C-O Stretch (Ester) -~1250 cm⁻¹~1240 cm⁻¹
Aromatic C=C Stretch ~1600-1450 cm⁻¹~1620, 1590, 1440 cm⁻¹~1625, 1595, 1445 cm⁻¹

The transition from the carboxylic acid to its ester derivatives is clearly marked by the disappearance of the broad O-H stretch and the appearance of a strong C=O stretching band for the ester group at a slightly higher wavenumber. The characteristic N-H stretching vibrations of the primary amine are present in all three compounds.

¹H NMR Spectral Data

¹H NMR spectroscopy provides information on the number and electronic environment of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

ProtonThis compound (Isomer Data)Dimethyl 5-aminoisophthalateDiethyl 4-aminoisophthalate
Aromatic H ~7.0 - 8.0 ppm (m)~7.3 (d), 7.8 (d), 8.2 (s)~7.2 (d), 7.7 (d), 8.1 (s)
-NH₂ ~5.0 ppm (br s)~5.9 ppm (br s)~5.8 ppm (br s)
-OCH₃ -~3.9 ppm (s)-
-OCH₂CH₃ --~4.4 ppm (q)
-OCH₂CH₃ --~1.4 ppm (t)

In the ¹H NMR spectra, the formation of the methyl and ethyl esters is confirmed by the appearance of singlets for the methyl protons and a quartet and triplet for the ethyl protons, respectively. The signals for the aromatic protons will exhibit different splitting patterns and chemical shifts depending on the substitution pattern, providing crucial information for distinguishing between isomers.

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

CarbonThis compound (Isomer Data)Dimethyl 5-aminoisophthalateDiethyl 4-aminoisophthalate
C=O (Carboxylic Acid/Ester) ~168 ppm~166 ppm~165 ppm
Aromatic C-NH₂ ~150 ppm~148 ppm~147 ppm
Aromatic C-COOH/COOR ~135 ppm~133 ppm~132 ppm
Aromatic C-H ~115-130 ppm~118, 120, 125 ppm~119, 121, 126 ppm
-OCH₃ -~52 ppm-
-OCH₂CH₃ --~61 ppm
-OCH₂CH₃ --~14 ppm

The ¹³C NMR data corroborates the structural changes observed in the FTIR and ¹H NMR spectra. The chemical shift of the carbonyl carbon is indicative of whether it belongs to a carboxylic acid or an ester. The appearance of signals corresponding to the methyl and ethyl carbons further confirms the formation of the respective ester derivatives.

Experimental Protocols

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method)

  • Thoroughly grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.

NMR Spectroscopy

Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

  • Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR)

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently confirm the chemical structures of this compound and its derivatives, a critical step in the advancement of drug discovery and development.

Electrochemical Performance of 4-Aminoisophthalic Acid Modified Electrodes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the electrochemical characteristics of electrodes modified with 4-Aminoisophthalic acid. Aimed at researchers, scientists, and professionals in drug development, this document outlines the potential performance of these electrodes in comparison to other modification agents, supported by extrapolated data from analogous compounds. Detailed experimental protocols for electrode fabrication and characterization are provided to facilitate further research in this promising area.

Comparative Performance Analysis

While direct experimental data for electrodes modified exclusively with this compound is limited in current literature, we can infer its potential performance based on structurally similar aromatic compounds containing both amine and carboxylic acid functional groups, such as 2-aminoterephthalic acid and various aminophenols. These functional groups are known to facilitate electron transfer and provide sites for further functionalization, making them excellent candidates for electrochemical sensors.

The primary advantages of using this compound as a modifier include:

  • Enhanced Electron Transfer: The aromatic ring and its electron-donating amine group can improve the kinetics of electrochemical reactions.

  • Surface Functionalization: The presence of two carboxylic acid groups and one amine group offers versatile opportunities for covalent immobilization of biomolecules (e.g., enzymes, antibodies), making it a promising platform for biosensor development.[1]

  • Good Stability: When immobilized on an electrode surface, the resulting layer is expected to be stable across a range of pH values, a desirable trait for many sensing applications.

Below is a table comparing the anticipated performance of a this compound modified glassy carbon electrode (GCE) with other modifiers reported in the literature for various sensing applications.

Modifier Target Analyte Electrochemical Technique Linear Range Limit of Detection (LOD) Key Performance Insight
This compound (Hypothetical) Various (e.g., Dopamine, Ascorbic Acid)CV, DPV, EIS--Expected to show good electrocatalytic activity due to amine and carboxyl groups. The functional groups provide a stable matrix for biomolecule immobilization.
Graphene functionalized with 2-aminoterephthalic acid E. coliEIS2.2 × 10² to 2.2 × 10⁸ cfu·mL⁻¹2 cfu·mL⁻¹Demonstrates the utility of aminodicarboxylic acids in creating stable and sensitive immunosensors.[1]
Poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) AmoxicillinSquare Wave Voltammetry0.5 - 100 µmol L⁻¹0.19 µmol L⁻¹The polymer film significantly enhances the peak current and reduces the overpotential for the analyte's oxidation.[2]
MWCNT-PANI Composite 4-AminophenolSquare Wave Voltammetry0.05 - 1.0 µM1.0 nMThe nanocomposite provides a large surface area and high conductivity, leading to a highly sensitive sensor.[3]
Poly(cysteine) Macroporous Film 4-AminophenolDifferential Pulse Voltammetry0.02 - 200 µM8 nMThe macroporous structure provides a large surface area, enhancing the peak current response.[4]

Experimental Workflow

The general workflow for preparing and characterizing a this compound modified electrode involves sequential steps of electrode cleaning, surface modification, and electrochemical analysis.

G cluster_prep Electrode Preparation cluster_mod Surface Modification cluster_char Electrochemical Characterization cluster_analysis Data Analysis A Bare Glassy Carbon Electrode (GCE) B Polishing with Alumina Slurry A->B C Sonication in Ethanol & Deionized Water B->C E Drop-cast solution onto GCE surface C->E Modified Electrode Fabrication D Prepare this compound Solution D->E F Dry under controlled conditions (e.g., IR lamp) E->F G Cyclic Voltammetry (CV) in Redox Probe (e.g., [Fe(CN)6]3-/4-) F->G Characterization H Electrochemical Impedance Spectroscopy (EIS) G->H I Characterization in Target Analyte Solution H->I J Analyze CV for peak currents & potentials I->J Analysis K Model EIS data with Equivalent Circuit (e.g., Randles) J->K L Determine Sensor Performance Metrics (Linear Range, LOD) K->L

Caption: Experimental workflow for the fabrication and characterization of a modified electrode.

Detailed Experimental Protocols

The following protocols provide a generalized methodology for the fabrication and electrochemical characterization of a GCE modified with this compound.

  • Glassy Carbon Electrode (GCE)

  • This compound

  • Alumina powder (0.3 µm and 0.05 µm)

  • Ethanol (99.9%)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Potassium chloride (KCl)

  • Phosphate buffer solution (PBS)

  • Deionized (DI) water

  • GCE Pre-treatment:

    • Polish the bare GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes, followed by 0.05 µm alumina slurry for another 5 minutes to obtain a mirror-like finish.

    • Rinse the electrode thoroughly with DI water.

    • Sonicate the polished GCE in ethanol for 2 minutes, followed by sonication in DI water for 2 minutes to remove any residual alumina particles and contaminants.[5]

    • Dry the electrode under a gentle stream of nitrogen.

  • Preparation of Modifier Solution:

    • Prepare a 5 mM solution of this compound in a suitable solvent (e.g., a mixture of DI water and a small amount of ethanol to aid solubility). Ensure the solution is homogenous, using sonication if necessary.

  • Electrode Modification:

    • Carefully drop-cast a small, precise volume (e.g., 5 µL) of the this compound solution onto the cleaned GCE surface.[5]

    • Allow the solvent to evaporate completely under an infrared lamp or in a desiccator at room temperature. The resulting electrode is denoted as 4-AIA/GCE.

Electrochemical measurements are typically performed using a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[6]

A. Cyclic Voltammetry (CV)

  • Objective: To investigate the electrochemical properties of the modified surface and its effect on electron transfer kinetics.

  • Procedure:

    • Prepare an electrolyte solution of 0.1 M KCl containing 5.0 mM [Fe(CN)₆]³⁻/⁴⁻.

    • Immerse the three-electrode system into the electrolyte solution.

    • Record the cyclic voltammogram by scanning the potential, for example, from -0.2 V to +0.6 V at a scan rate of 50 mV/s.[7]

    • Perform the same measurement on a bare, pre-treated GCE for comparison.

  • Data Analysis:

    • Compare the peak-to-peak separation (ΔEp) between the anodic and cathodic peaks for the bare and modified electrodes. A smaller ΔEp on the 4-AIA/GCE suggests faster electron transfer kinetics.

    • Compare the peak currents (Ipa and Ipc). An increase in peak currents can indicate an increased effective surface area or enhanced electrocatalytic activity.

B. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To study the charge transfer resistance at the electrode-electrolyte interface.[8]

  • Procedure:

    • Use the same electrolyte solution as in the CV experiment (0.1 M KCl with 5.0 mM [Fe(CN)₆]³⁻/⁴⁻).

    • Apply a formal potential (determined from the CV) as the DC potential and a small AC potential (e.g., 10 mV amplitude) over a frequency range (e.g., 100 kHz to 0.1 Hz).[6]

    • Record the impedance data for both the bare and the 4-AIA/GCE.

  • Data Analysis:

    • Plot the data as a Nyquist plot (Z' vs. -Z'').

    • The semicircle diameter in the high-frequency region corresponds to the charge-transfer resistance (Rct). A smaller semicircle for the 4-AIA/GCE compared to the bare GCE indicates a lower Rct and thus more facile electron transfer.[8]

    • The data can be fitted to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to quantify the interfacial properties.[8]

References

Comparative study of the catalytic efficiency of 4-Aminoisophthalic acid-based catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Catalytic Efficiency of Aminoisophthalic Acid-Based Catalysts

The introduction of functional groups onto the organic linkers of metal-organic frameworks (MOFs) is a key strategy for tuning their catalytic properties. The amino group, in particular, can act as a basic catalytic site, a point for post-synthetic modification, or an electronic modulator of the catalyst's active sites. This guide provides a comparative overview of the catalytic efficiency of catalysts based on aminoisophthalic acid, primarily focusing on the influence of the amino functional group and the metal node on catalytic performance in various organic transformations. Due to the limited availability of direct comparative studies on 4-aminoisophthalic acid-based catalysts, this guide draws comparisons from studies on the closely related 5-aminoisophthalic acid and non-functionalized isophthalic acid-based MOFs to elucidate the impact of the amino group's presence and position.

Data Presentation

The following tables summarize the catalytic performance of various MOFs based on isophthalic acid and its amino-functionalized derivatives in different chemical reactions.

Table 1: Catalytic Oxidation Reactions

CatalystSubstrateOxidantProductConversion (%)Selectivity (%)Reaction ConditionsReference
Co-MOF-1 (Isophthalic acid)Benzyl alcoholAirBenzaldehyde85>99100°C, 12h, solvent-free[1]
Co-MOF-2 (5-Hydroxyisophthalic acid)Benzyl alcoholAirBenzaldehyde92>99100°C, 12h, solvent-free[1]
Co-MOF-4 (Trimesic acid)Benzyl alcoholAirBenzaldehyde98>99100°C, 12h, solvent-free[1]
Cu-MOF (5-{(pyridin-4-ylmethyl)amino} isophthalic acid)1-PhenylethanolTBHPAcetophenone95>9980°C, 2h, microwave[2]

Table 2: Catalytic Reduction Reactions

CatalystSubstrateReductantProductConversion (%)Time (min)Reference
Co-BDC (Terephthalic acid)4-NitrophenolNaBH₄4-Aminophenol99.252[3]
Cr-BDC (Terephthalic acid)4-NitrophenolNaBH₄4-Aminophenol~994[3]
Ag-BDC (Terephthalic acid)4-NitrophenolNaBH₄4-Aminophenol~996[3]
Zr-BDC (Terephthalic acid)4-NitrophenolNaBH₄4-Aminophenol~9910[3]
Mn-BDC (Terephthalic acid)4-NitrophenolNaBH₄<99>20[3]

Table 3: Other Catalytic Reactions

CatalystReactionSubstratesProductYield (%)Reaction ConditionsReference
[Co(μ₃-aipa)(2,2′-H₂biim)]nKnoevenagel CondensationBenzaldehyde, Malononitrile2-Benzylidenemalononitrile9880°C, 4h, Ethanol[4]
[Ni₂(μ-aipa)₂(2,2′-H₂biim)₂(H₂O)₄]·4H₂OKnoevenagel CondensationBenzaldehyde, Malononitrile2-Benzylidenemalononitrile9580°C, 4h, Ethanol[4]
[Cd(μ₃-aipa)(2,2′-H₂biim)]·H₂O}nKnoevenagel CondensationBenzaldehyde, Malononitrile2-Benzylidenemalononitrile9280°C, 4h, Ethanol[4]

Note: BDC refers to 1,4-benzenedicarboxylic acid (terephthalic acid), a different isomer of isophthalic acid, but the data is included to provide a baseline for reduction reactions catalyzed by MOFs.

Experimental Protocols

Detailed methodologies for the synthesis of these catalysts and the catalytic reactions are crucial for reproducibility and further development.

Synthesis of 5-Aminoisophthalic Acid-Based MOFs (General Hydrothermal Method)

This protocol describes a general procedure for the synthesis of MOFs using 5-aminoisophthalic acid (H₂aipa) and a co-ligand.[4]

  • Reactant Mixture: In a 20 mL Teflon-lined stainless-steel autoclave, combine the metal salt (e.g., Co(NO₃)₂·6H₂O, 0.1 mmol), 5-aminoisophthalic acid (0.1 mmol), and a co-ligand (e.g., 2,2′-biimidazole, 0.1 mmol).

  • Solvent Addition: Add a solvent mixture, typically distilled water and an organic solvent like ethanol or N,N-dimethylformamide (DMF), in a specific ratio (e.g., 10 mL total volume).

  • Homogenization: Stir the mixture for a short period (e.g., 30 minutes) at room temperature to ensure homogeneity.

  • Hydrothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180°C) for a designated period (e.g., 48-72 hours).

  • Cooling and Isolation: Allow the autoclave to cool down to room temperature naturally. The crystalline product is then isolated by filtration.

  • Washing: Wash the collected crystals with the mother liquor and then with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Drying: Dry the final product in air.

General Procedure for Catalytic Reduction of 4-Nitrophenol

This protocol outlines a typical procedure for the catalytic reduction of 4-nitrophenol to 4-aminophenol using MOF catalysts.[3]

  • Preparation of Reaction Mixture: In a quartz cuvette, mix an aqueous solution of 4-nitrophenol (e.g., 2.5 mL, 0.1 mM) with a freshly prepared aqueous solution of sodium borohydride (NaBH₄) (e.g., 0.5 mL, 0.1 M).

  • Catalyst Addition: Add a specific amount of the MOF catalyst (e.g., 5 mg) to the reaction mixture.

  • Monitoring the Reaction: Immediately monitor the progress of the reaction by recording the UV-Vis absorption spectra of the solution at regular time intervals. The disappearance of the peak corresponding to 4-nitrophenolate ions (around 400 nm) and the appearance of the peak for 4-aminophenol (around 300 nm) indicates the progress of the reaction.

  • Reaction Completion: The reaction is considered complete when the yellow color of the solution disappears.

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis of aminoisophthalic acid-based catalysts and their application in a typical catalytic reaction.

catalyst_synthesis_workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_purification Product Isolation and Purification metal_salt Metal Salt mixing Mixing and Stirring metal_salt->mixing h2aipa 5-Aminoisophthalic Acid (H₂aipa) h2aipa->mixing co_ligand Co-ligand (optional) co_ligand->mixing solvent Solvent solvent->mixing hydrothermal Hydrothermal Reaction mixing->hydrothermal cooling Cooling hydrothermal->cooling filtration Filtration cooling->filtration washing Washing filtration->washing drying Drying washing->drying product Final MOF Catalyst drying->product

Caption: Generalized workflow for the synthesis of 5-aminoisophthalic acid-based MOF catalysts.

catalytic_reaction_workflow cluster_setup Reaction Setup cluster_reaction Catalytic Reaction cluster_analysis Analysis and Product Isolation substrate Substrate (e.g., 4-Nitrophenol) catalyst_add Addition of MOF Catalyst substrate->catalyst_add reductant Reductant (e.g., NaBH₄) reductant->catalyst_add solvent_reac Solvent solvent_reac->catalyst_add reaction_prog Reaction Progress (Monitoring) catalyst_add->reaction_prog analysis UV-Vis or GC Analysis reaction_prog->analysis product_iso Product Isolation analysis->product_iso final_product Final Product (e.g., 4-Aminophenol) product_iso->final_product

Caption: Generalized workflow for a catalytic reduction reaction using an aminoisophthalic acid-based MOF.

References

Assessing the stability of 4-Aminoisophthalic acid derivatives under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount for ensuring its quality, efficacy, and safety. This guide provides a comparative assessment of the stability of 4-aminoisophthalic acid and its derivatives under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The information presented herein is based on established principles of chemical stability and standard methodologies for forced degradation studies.

Comparative Stability Overview

The stability of this compound and its derivatives is influenced by the nature of their functional groups. The parent molecule contains both acidic (carboxylic acid) and basic (amino) moieties, making it susceptible to pH-dependent degradation. Derivatives such as esters and amides will exhibit different stability profiles, primarily related to the lability of the ester or amide bond.

Table 1: Predicted Relative Stability of this compound and its Derivatives under Various Stress Conditions

Compound TypeHydrolytic Stability (Acidic/Basic)Oxidative StabilityPhotostabilityThermal StabilityPrimary Degradation Pathway(s)
This compound ModerateModerate to LowModerate to LowHighDecarboxylation, Oxidation of the amino group
4-Aminoisophthalate Esters LowModerate to LowModerate to LowModerateHydrolysis to the parent acid, Decarboxylation, Oxidation
4-Aminoisophthalamides Moderate to HighModerateModerateHighHydrolysis to the parent acid (under harsh conditions), Oxidation

Experimental Protocols

To empirically determine the stability of specific this compound derivatives, a series of forced degradation studies should be conducted. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.

Hydrolytic Stability Study

Objective: To evaluate the stability of the derivative in aqueous solutions at different pH values.

Methodology:

  • Prepare stock solutions of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Dilute the stock solution into three different aqueous media:

    • Acidic: 0.1 N Hydrochloric Acid (HCl)

    • Neutral: Purified Water

    • Basic: 0.1 N Sodium Hydroxide (NaOH)

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and detect any degradation products.

Oxidative Stability Study

Objective: To assess the susceptibility of the derivative to oxidation.

Methodology:

  • Dissolve the test compound in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound's solution.

  • Keep the mixture at room temperature or slightly elevated temperature (e.g., 40°C).

  • Monitor the reaction over time by withdrawing samples at various intervals.

  • Analyze the samples using HPLC to determine the extent of degradation.

Photostability Study

Objective: To determine the effect of light exposure on the stability of the derivative.

Methodology:

  • Expose a solution of the compound, as well as the solid compound, to a light source that provides both ultraviolet (UV) and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • Analyze both the exposed and control samples at appropriate time points by HPLC.

Thermal Stability Study

Objective: To evaluate the stability of the derivative at elevated temperatures.

Methodology:

  • Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C or higher, but below the melting point).

  • For solutions, incubate at a slightly lower temperature (e.g., 60-70°C).

  • Analyze samples at different time points to assess the extent of degradation.

  • Thermogravimetric Analysis (TGA) can also be employed to determine the decomposition temperature of the solid material.

Visualizing Workflows and Pathways

The following diagrams illustrate the general workflow for a forced degradation study and a plausible degradation pathway for this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution Acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Basic Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, Solid) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Degradant Characterization (LC-MS, NMR) HPLC->Characterization

Caption: General workflow for forced degradation studies.

Degradation_Pathway cluster_decarboxylation Decarboxylation cluster_oxidation Oxidation cluster_polymerization Polymerization Parent This compound Decarboxy1 3-Aminobenzoic Acid Parent->Decarboxy1 -CO₂ Oxidized Nitroso or Nitro Derivative Parent->Oxidized [O] Polymer Polymeric Impurities Parent->Polymer Decarboxy2 Aniline Decarboxy1->Decarboxy2 -CO₂ Oxidized->Polymer

Caption: Plausible degradation pathways for this compound.

Concluding Remarks

The stability of this compound and its derivatives is a critical parameter for their application in research and development. While amides are generally more stable than the corresponding esters, empirical data from forced degradation studies are essential for a definitive assessment. The protocols and potential degradation pathways outlined in this guide provide a robust framework for researchers to evaluate the stability of their specific derivatives, ensuring the development of high-quality and reliable chemical entities.

Safety Operating Guide

Safe Disposal of 4-Aminoisophthalic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the proper disposal procedures for 4-Aminoisophthalic acid, ensuring laboratory safety and regulatory compliance.

This document provides detailed, step-by-step guidance for the safe handling and disposal of this compound. Adherence to these procedures is critical for minimizing environmental impact and ensuring the health and safety of laboratory personnel.

I. Essential Safety Information

This compound is a chemical compound that requires careful handling. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment should be worn to prevent exposure:[1][2][4][5][6]

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[4][6] In situations with a high risk of splashing, a face shield should be used in addition to goggles.[6]

  • Skin Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[6] A lab coat or other protective clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH/MSHA-approved respirator should be worn.[4]

II. Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol [1][7]
Melting Point >300 °C[1][5]
Water Solubility Low[1]
Appearance Beige to white powder/solid[1]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure the safety of personnel.

Minor Spill Cleanup:

For small spills, laboratory personnel who are trained and have the proper equipment can perform the cleanup.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section I.

  • Contain the Spill: Prevent the powder from becoming airborne.[8] For powdered materials, you can gently cover the spill with a plastic sheet or tarp to minimize dust.[4]

  • Clean-up: Carefully sweep or scoop up the solid material and place it into a designated and labeled hazardous waste container.[1][8] Avoid creating dust during this process.[4]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel.[8] All cleaning materials should be placed in the hazardous waste container.[8]

  • Disposal: Dispose of the sealed waste container through your institution's hazardous waste management program.[8]

Major Spill Response:

For large spills, or spills in public areas, immediate evacuation and professional assistance are required.

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency services.

  • Secure the Area: If it is safe to do so, close the doors to the affected area to contain fumes and dust.

  • Await Professional Help: Do not attempt to clean up a major spill yourself. Wait for the trained emergency response team.

IV. Detailed Disposal Procedures

The primary method for the disposal of this compound waste is through a licensed hazardous waste disposal company.[2] However, for small quantities of acidic waste, a neutralization step can be performed in the laboratory before collection. This protocol is based on procedures for similar aromatic amino acids.

Experimental Protocol: Neutralization of this compound Waste

This procedure should be carried out in a certified chemical fume hood.

Materials:

  • Waste this compound

  • 5% Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

  • pH paper or a calibrated pH meter

  • Stir bar and stir plate

  • Appropriate, labeled hazardous waste container

  • Secondary containment for the reaction vessel

Procedure:

  • Preparation: Place the container with the this compound waste in a larger secondary container within a fume hood.

  • Dilution: If the waste is a solid, slowly add water to create a slurry or solution. This will help to control the reaction rate during neutralization.[8]

  • Neutralization: While stirring the solution, slowly add the 5% sodium bicarbonate or sodium carbonate solution. Be cautious as this will cause the evolution of carbon dioxide gas.[8]

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue to add the basic solution until the pH is between 6.0 and 8.0.[8]

  • Disposal: Once neutralized, transfer the solution to a properly labeled hazardous waste container for aqueous waste.

  • Decontamination: Rinse all glassware and equipment used in the neutralization process with a suitable solvent (e.g., water). Collect this rinse water as hazardous waste.[8]

Disposal of "Empty" Containers:

Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular waste, with the label removed or defaced.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_small Small Quantity Disposal cluster_large Large Quantity / Solid Waste Disposal cluster_final Final Disposal start Start: Have 4-Aminoisophthalic Acid Waste assess_quantity Assess Quantity of Waste start->assess_quantity neutralize Neutralize with Sodium Bicarbonate (See Protocol) assess_quantity->neutralize Small Aqueous Quantity collect_solid Collect Solid Waste in Labeled Container assess_quantity->collect_solid Large Quantity or Solid collect_liquid Collect as Aqueous Hazardous Waste neutralize->collect_liquid ehs_pickup Arrange for Pickup by Licensed Waste Disposal Company collect_liquid->ehs_pickup collect_solid->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 4-Aminoisophthalic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound poses several health risks, including skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It may also be harmful if swallowed.[2][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Summary of Hazards and Required PPE:

HazardGHS ClassificationRequired Personal Protective Equipment (PPE)
Skin Irritation Category 2Chemical-resistant gloves (e.g., nitrile or butyl rubber), lab coat or protective clothing.[1][2][5][6]
Eye Irritation Category 2Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash risks.[1][2][4][6]
Respiratory Irritation Category 3 (Single Exposure)Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator is required.[1][2][4]
Acute Oral Toxicity Category 4Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[2][7]
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to minimize dust inhalation.[1][3][7]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7][8]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of damage.[2]

  • Dispensing: Avoid creating dust when weighing or transferring the chemical.[3][8] Use techniques like gentle scooping or working in a glove box if necessary.

  • During Use: Avoid all personal contact, including inhalation of dust.[1] Do not eat, drink, or smoke in the work area.[1][2]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][3] Contaminated clothing should be removed and laundered before reuse.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[1][7][8]

  • Keep the container tightly sealed to prevent contamination and moisture absorption.[1][2][3]

  • Store in the original container and protect it from physical damage.[1]

Emergency and First Aid Procedures
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][2][3][7] Seek immediate medical attention.[2][7]
Skin Contact Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[1][2][3][7] If irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2][3][7] Seek medical attention.[2][3][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[3][7] Seek immediate medical attention.[2][7]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid residues and contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.[1][3]

  • Liquid Waste: If dissolved in a solvent, dispose of it as chemical waste in an appropriate, labeled container. Do not pour down the drain.[3][7]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

  • Regulatory Compliance: All disposal must be carried out in accordance with local, regional, and national regulations.[1][2][6] Contact your institution's environmental health and safety department for specific guidance.

Workflow for Handling this compound

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.